molecular formula C10H9BrO2 B178912 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 141106-23-2

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B178912
CAS No.: 141106-23-2
M. Wt: 241.08 g/mol
InChI Key: LXKQMHNFHKVGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKQMHNFHKVGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438958
Record name 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141106-23-2
Record name 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 141106-23-2

This technical guide provides a comprehensive overview of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and potential therapeutic applications based on the activities of the broader benzoxepine class.

Physicochemical Properties

This compound is a solid, bicyclic organic compound.[1] Its core structure consists of a seven-membered oxepin ring fused to a brominated benzene ring, with a ketone functional group.[2] This structure makes it a valuable intermediate in the synthesis of more complex molecules.[2]

PropertyValueSource
CAS Number 141106-23-2
Molecular Formula C₁₀H₉BrO₂[1][2]
Molecular Weight 241.08 g/mol [1]
Physical Form Solid[1]
Melting Point 38-40 °C
Boiling Point 349.0 ± 41.0 °C at 760 mmHg
Purity Typically ≥97%[1]

Synthesis

The synthesis of this compound can be achieved through the bromination of its parent compound, 3,4-dihydrobenzo[b]oxepin-5(2H)-one.[2]

Experimental Protocol: Bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one[2]

Materials:

  • 3,4-dihydrobenzo[b]oxepin-5(2H)-one

  • N-bromosuccinimide (NBS) or Bromine (Br₂)

  • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

  • Reaction flask

  • Stirring apparatus

  • Appropriate work-up and purification equipment

Procedure:

  • Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one in a suitable solvent (chloroform or carbon tetrachloride) in a reaction flask.

  • Slowly add N-bromosuccinimide (NBS) or bromine to the solution while stirring.

  • Maintain the reaction at room temperature or a slightly elevated temperature to ensure the reaction goes to completion.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted bromine and by-products.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using a suitable technique such as column chromatography or recrystallization to obtain pure this compound.

G Synthetic Workflow for this compound start Start: 3,4-dihydrobenzo[b]oxepin-5(2H)-one bromination Bromination (NBS or Br2, CHCl3 or CCl4) start->bromination workup Aqueous Work-up & Extraction bromination->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Product: this compound purification->product

A simplified workflow for the synthesis of the target compound.

Potential Biological Activity and Applications

While specific biological data for this compound is limited, the benzoxepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3] This suggests that the title compound could serve as a valuable starting material for the development of novel therapeutics.

Derivatives of benzoxepine have shown a wide range of pharmacological properties, including:

  • Anticancer [4]

  • Anti-inflammatory [4]

  • Antiviral [4]

  • Antipsychotic [4]

The mechanism of action for some benzoxepine derivatives has been linked to the inhibition of key enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase (COX).[4]

Given its role as a synthetic intermediate, a logical workflow for the discovery of new drug candidates from this compound would involve its chemical modification and subsequent biological screening.

G Drug Discovery Workflow from a Benzoxepine Intermediate cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start 8-Bromo-3,4-dihydrobenzo [b]oxepin-5(2H)-one modification Chemical Modification (e.g., Suzuki or Stille Coupling) start->modification library Library of Benzoxepine Derivatives modification->library screening High-Throughput Screening (e.g., Anticancer, Anti-inflammatory assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

A conceptual workflow for drug discovery starting from the title compound.

References

Physicochemical Properties of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a bicyclic organic compound of interest in medicinal chemistry. The information presented herein is intended to support research and development activities by providing key data and experimental context.

Core Physicochemical Data

The following table summarizes the available quantitative and qualitative physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂[1][2]
Molecular Weight 241.08 g/mol [1][3]
Physical Form Solid[1][2]
Melting Point 38.4-38.5°C
Boiling Point 38.8-39.0°C at 0.20 mmHg
pKa Experimental data not available. As a ketone, the alpha-protons are weakly acidic, with an estimated pKa around 20.[4][5]
LogP (Octanol-Water Partition Coefficient) Experimental data not available. Predicted values may vary depending on the algorithm used.
Solubility Experimental data not available. Expected to be soluble in organic solvents.[6] As a ketone, it is likely to have low solubility in water, which decreases with the increasing size of the carbon skeleton.[6]

Experimental Protocols

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the available literature. However, a standard and widely accepted method for determining the melting point of a solid organic compound, such as the one reported, is the capillary melting point method.

Protocol: Capillary Melting Point Determination

This protocol outlines the general procedure for determining the melting point range of a solid organic compound using a melting point apparatus.

1. Sample Preparation:

  • Ensure the sample of this compound is thoroughly dried to avoid depression of the melting point.[7]
  • Place a small amount of the crystalline solid onto a clean, dry surface (e.g., a watch glass).
  • Finely powder the sample using a spatula or a mortar and pestle.
  • Obtain a capillary tube, sealed at one end.
  • Press the open end of the capillary tube into the powdered sample to collect a small amount of the compound.[7]
  • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[7] The packed sample height should be approximately 2-3 mm.[7]

2. Melting Point Measurement:

  • Place the prepared capillary tube into the sample holder of the melting point apparatus.
  • Set the initial temperature to about 15-20°C below the expected melting point (in this case, an initial temperature of around 20°C would be appropriate).[7][8]
  • Begin heating at a rapid rate until the temperature is about 15°C below the expected melting point.[8]
  • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8][9]
  • Observe the sample through the magnifying eyepiece.
  • Record the temperature at which the first drop of liquid appears (the onset of melting).[8]
  • Continue to observe and record the temperature at which the last crystal of the solid melts completely.[8]
  • The two recorded temperatures represent the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

3. Post-Measurement:

  • Allow the apparatus to cool sufficiently before performing another measurement.
  • Use a fresh capillary tube for each subsequent measurement to ensure accuracy.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

MeltingPointWorkflow start Start prep_sample Sample Preparation: Dry and powder the compound start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary place_in_apparatus Place Capillary in Melting Point Apparatus load_capillary->place_in_apparatus initial_heating Rapid Heating (to ~15°C below expected MP) place_in_apparatus->initial_heating slow_heating Slow Heating (1-2°C per minute) initial_heating->slow_heating observe_onset Observe and Record Onset of Melting (T1) slow_heating->observe_onset observe_complete Observe and Record Complete Melting (T2) observe_onset->observe_complete record_range Record Melting Point Range (T1 - T2) observe_complete->record_range end End record_range->end

References

An In-depth Technical Guide on Structural Analogs of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydrobenzo[b]oxepin-5(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. The introduction of a bromine atom at the 8-position enhances its synthetic utility and offers a handle for further functionalization, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, with a particular focus on their synthesis, antiproliferative activity, and mechanisms of action. Detailed experimental protocols and quantitative structure-activity relationship (SAR) data are presented to aid researchers in the design and development of novel drug candidates based on this versatile scaffold.

Introduction

The benzo[b]oxepine ring system is a seven-membered heterocyclic motif that has garnered significant attention in the field of drug discovery due to its presence in a variety of natural products and synthetic compounds with diverse pharmacological properties. These properties include but are not limited to anticancer, anti-inflammatory, antidepressant, and anxiolytic activities. The ketone functionality at the 5-position and the bromine substituent at the 8-position of the 3,4-dihydrobenzo[b]oxepin-5(2H)-one core provide reactive sites for structural modifications, making it an attractive starting point for the generation of analog libraries for biological screening. This guide will delve into the synthetic strategies employed to create structural analogs and explore their potential as therapeutic agents, with a primary focus on their anticancer applications.

Synthesis of the Core Scaffold and its Analogs

The parent compound, this compound, is typically synthesized from 3,4-dihydrobenzo[b]oxepin-5(2H)-one.

General Synthesis Workflow

The general workflow for synthesizing and evaluating analogs of this compound involves several key stages, from the initial synthesis of the core structure to the biological evaluation of the final compounds.

G start Starting Material (e.g., 3,4-dihydrobenzo[b]oxepin-5(2H)-one) bromination Bromination (e.g., with NBS) start->bromination core Core Scaffold (this compound) bromination->core diversification Structural Diversification (e.g., Suzuki Coupling, Nucleophilic Substitution) core->diversification analogs Library of Structural Analogs diversification->analogs purification Purification and Characterization (e.g., Chromatography, NMR, MS) analogs->purification screening Biological Screening (e.g., Antiproliferative Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Figure 1: General workflow for the synthesis and evaluation of analogs.
Experimental Protocol: Synthesis of this compound

A common method for the synthesis of the core scaffold involves the bromination of the parent benzoxepinone.

Materials:

  • 3,4-dihydrobenzo[b]oxepin-5(2H)-one

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

  • Water (H₂O)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature to ensure the completion of the bromination reaction.

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using a suitable method like column chromatography to yield pure this compound.

Structural Analogs and their Antiproliferative Activity

5-Arylbenzoxepins as Isocombretastatin A-4 Analogs

A series of 5-arylbenzoxepins, which are structurally related to the core topic, have been synthesized and evaluated for their antiproliferative activity. These compounds were designed as conformationally restricted analogs of isocombretastatin A-4, a known tubulin polymerization inhibitor.

CompoundR⁴HCT116 IC₅₀ (nM)K562 IC₅₀ (nM)H1299 IC₅₀ (nM)MDA-MB231 IC₅₀ (nM)
6b OMeOMeOMeH1.52.53.04.0

Table 1: Antiproliferative Activity of the Most Potent 5-Arylbenzoxepin Analog (6b)

3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as TNIK Inhibitors

In a study of another related heterocyclic system, a series of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives were identified as potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a potential target for colorectal cancer treatment.

CompoundIC₅₀ (μM)
21k 0.026 ± 0.008

Table 2: Inhibitory Activity of the Most Potent 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one Analog (21k) against TNIK [3]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, K562, H1299, MDA-MB-231)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The mechanism of action for analogs of this compound can vary depending on the specific structural modifications.

Tubulin Polymerization Inhibition

As demonstrated by the 5-arylbenzoxepin analogs of isocombretastatin A-4, one potential mechanism of anticancer activity is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G compound Benzoxepinone Analog (e.g., 5-Arylbenzoxepin) tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Microtubule Polymerization compound->polymerization Inhibits tubulin->polymerization Essential for disruption Disruption of Microtubule Dynamics g2m_arrest G2/M Phase Cell Cycle Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Figure 2: Proposed mechanism of action via tubulin polymerization inhibition.
Kinase Inhibition

The example of the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives highlights the potential for this class of compounds to act as kinase inhibitors. Targeting specific kinases involved in cancer cell signaling pathways, such as TNIK in the Wnt/β-catenin pathway, can lead to the suppression of tumor growth and proliferation.

G compound Benzoxazepinone Analog kinase Target Kinase (e.g., TNIK) compound->kinase Inhibits downstream Downstream Signaling Pathway (e.g., Wnt/β-catenin) kinase->downstream Activates proliferation Tumor Cell Proliferation and Survival downstream->proliferation Promotes

References

synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one from 4-(3-bromophenoxy)butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the formation of the precursor, 4-(3-bromophenoxy)butyric acid, followed by an intramolecular Friedel-Crafts acylation to yield the target benzoxepinone. This document details the experimental protocols, presents quantitative data from analogous transformations, and visualizes the synthetic pathway.

Step 1: Synthesis of 4-(3-bromophenoxy)butyric acid

The initial step involves a Williamson ether synthesis to couple 3-bromophenol with a four-carbon chain. This is typically achieved by reacting 3-bromophenol with either ethyl 4-bromobutyrate followed by hydrolysis, or directly with γ-butyrolactone. The former generally provides higher yields and is detailed below.

Experimental Protocol: Synthesis of Ethyl 4-(3-bromophenoxy)butyrate

A solution of 3-bromophenol and ethyl 4-bromobutyrate in a polar aprotic solvent such as dimethylformamide (DMF) is treated with a mild base, typically potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution. Following the reaction, an aqueous workup is performed to remove inorganic salts and the solvent. The crude product is then extracted with an organic solvent and purified.

Experimental Protocol: Hydrolysis to 4-(3-bromophenoxy)butyric acid

The synthesized ethyl 4-(3-bromophenoxy)butyrate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by dissolving the ester in a mixture of an organic solvent and an aqueous base, such as sodium hydroxide. The reaction is stirred at room temperature until completion, followed by acidification to precipitate the carboxylic acid product.

Step 2: Intramolecular Friedel-Crafts Acylation

The core of this synthesis is the intramolecular Friedel-Crafts acylation of 4-(3-bromophenoxy)butyric acid. This cyclization is effectively promoted by strong acid catalysts that also act as dehydrating agents. The most common and effective reagents for this transformation are Polyphosphoric Acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). Eaton's reagent is often preferred due to its lower viscosity, which allows for easier stirring and milder reaction temperatures.[1]

Experimental Protocol: Cyclization using Eaton's Reagent

4-(3-bromophenoxy)butyric acid is added to Eaton's reagent at room temperature. The mixture is then heated with stirring to promote the cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water, which precipitates the crude product. The solid is then collected, washed, and purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis, based on analogous reactions reported in the literature.

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1a 3-bromophenol, Ethyl 4-bromobutyrateK₂CO₃DMF6024~85-95
1b Ethyl 4-(3-bromophenoxy)butyrateNaOH (aq)Acetone/WaterRoom Temp.1>95
2 4-(3-bromophenoxy)butyric acidEaton's ReagentNone80-1002-4~70-85

Mandatory Visualization

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-(3-bromophenoxy)butyric acid cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A 3-Bromophenol C₆H₅BrO C Ethyl 4-(3-bromophenoxy)butyrate C₁₂H₁₅BrO₃ A->C K₂CO₃, DMF, 60°C B Ethyl 4-bromobutyrate C₆H₁₁BrO₂ B->C D 4-(3-bromophenoxy)butyric acid C₁₀H₁₁BrO₃ C->D 1. NaOH, H₂O/Acetone 2. H⁺ E This compound C₁₀H₉BrO₂ D->E Eaton's Reagent, 80-100°C

Caption: Synthetic route to this compound.

The logical workflow for the key cyclization step is illustrated below:

Cyclization_Workflow Start 4-(3-bromophenoxy)butyric acid Reaction Heating (80-100°C) Start->Reaction Reagent Eaton's Reagent Reagent->Reaction Quench Quench with Ice-Water Reaction->Quench Isolation Filtration & Washing Quench->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product 8-Bromo-3,4-dihydrobenzo[b] oxepin-5(2H)-one Purification->Product

References

Spectroscopic and Synthetic Insights into 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a halogenated derivative of the benzoxepine scaffold, a heterocyclic motif of significant interest in medicinal chemistry. The presence of the bromine atom at the 8-position provides a valuable synthetic handle for further molecular elaboration, making this compound a key intermediate in the development of novel therapeutic agents. This technical guide provides a summary of the available spectroscopic data and a general overview of its synthesis, aimed at supporting research and development efforts in the pharmaceutical sciences.

Spectroscopic Data Summary

At present, detailed, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. The following tables are based on predicted values and typical spectral characteristics for structurally related compounds. These should be used as a reference guide pending experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 (d)Doublet1HAr-H (H6)
~7.6 (dd)Doublet of doublets1HAr-H (H7)
~7.0 (d)Doublet1HAr-H (H9)
~4.3 (t)Triplet2H-O-CH ₂-
~3.0 (t)Triplet2H-C(=O)-CH ₂-
~2.2 (m)Multiplet2H-CH₂-CH ₂-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~195C=O (C5)
~160Ar-C (C5a)
~140Ar-C (C9a)
~135Ar-CH (C7)
~130Ar-CH (C6)
~120Ar-C (C8, C-Br)
~118Ar-CH (C9)
~72-O-C H₂- (C2)
~40-C(=O)-C H₂- (C4)
~28-CH₂-C H₂-CH₂- (C3)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1680C=O (Aryl ketone) stretching
~1590, 1470Aromatic C=C stretching
~1250Aryl-O-C stretching
~1100C-O stretching
~600-500C-Br stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
240/242[M]⁺ molecular ion peak (presence of Br isotope)
212/214[M-CO]⁺
183/185[M-C₂H₄O]⁺
133[M-Br-CO]⁺
104[C₇H₄O]⁺

Experimental Protocols

General Synthesis:

The most probable synthetic route to this compound involves the electrophilic aromatic substitution (bromination) of the parent compound, 3,4-dihydrobenzo[b]oxepin-5(2H)-one.

  • Reaction: Bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one.

  • Reagents: A suitable brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).

  • Catalyst: A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) may be required to facilitate the reaction, particularly if using Br₂. With NBS, a radical initiator like AIBN or light may be used, although ionic conditions are more likely for aromatic bromination.

  • Solvent: An inert solvent such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) is typically used.

  • Procedure (General): To a solution of 3,4-dihydrobenzo[b]oxepin-5(2H)-one in an appropriate solvent, the brominating agent and catalyst (if necessary) are added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction, washing, and column chromatography.

Spectroscopic Analysis (General Procedures):

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectral data would be collected using a mass spectrometer, likely with electron ionization (EI) to observe fragmentation patterns that can aid in structure elucidation.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting material to the final, characterized product.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 3,4-Dihydrobenzo[b]oxepin-5(2H)-one reagents Brominating Agent (e.g., NBS) Catalyst (optional) reaction Electrophilic Aromatic Bromination start->reaction reagents->reaction workup Reaction Quenching & Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

The Emerging Therapeutic Potential of Brominated Benzoxepinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated benzoxepinones represent a compelling class of heterocyclic compounds with significant potential for therapeutic applications. This technical guide provides an in-depth analysis of their biological activities, focusing on anticancer and antimicrobial properties. Drawing on available data from structurally related compounds, this document summarizes quantitative biological data, details relevant experimental protocols, and visualizes potential signaling pathways to guide future research and development in this area. While direct studies on a wide range of brominated benzoxepinones are still emerging, the existing evidence strongly suggests that this scaffold is a promising starting point for the development of novel therapeutic agents.

Introduction to Benzoxepinones and the Role of Bromination

Benzoxepinones are a class of organic compounds characterized by a seven-membered oxepine ring fused to a benzene ring. This core structure is found in a variety of natural and synthetic molecules that exhibit a broad spectrum of biological activities. The addition of bromine to organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Bromination can increase lipophilicity, improve membrane permeability, and enhance binding affinity to target proteins, often leading to more potent and selective drug candidates. The incorporation of bromine into the benzoxepinone scaffold is therefore a rational approach to developing novel compounds with potentially enhanced therapeutic properties.

Potential Biological Activities

While comprehensive screening of a large library of brominated benzoxepinones is not yet extensively reported in the literature, studies on structurally similar brominated compounds and non-brominated benzoxepinone derivatives provide strong indications of their potential biological activities, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

The cytotoxic potential of brominated aromatic compounds against various cancer cell lines has been demonstrated. Although specific data for a wide range of brominated benzoxepinones is limited, the inhibitory concentrations (IC50) of related brominated acetophenone derivatives provide valuable insights into the potential efficacy of this class of compounds.

Table 1: Cytotoxic Activity of Brominated Acetophenone Derivatives against Human Cancer Cell Lines [1]

CompoundMCF7 (Breast) IC50 (µg/mL)A549 (Lung) IC50 (µg/mL)Caco2 (Colorectal) IC50 (µg/mL)PC3 (Prostate) IC50 (µg/mL)
5a 52.33 ± 3.6460.93 ± 1.3084.50 ± 1.14< 10
5b 33.20 ± 1.2241.50 ± 1.5576.16 ± 1.88< 10
5c < 1011.80 ± 0.8918.40 ± 4.70< 10

Data represents the mean ± standard deviation.

These findings suggest that brominated benzoxepinones could exhibit significant anticancer activity, warranting further investigation.

Antimicrobial Activity

Brominated compounds have a long history of use as antimicrobial agents. The antimicrobial potential of brominated benzoxepinones can be inferred from studies on related structures. For instance, dibenz[b,e]oxepinone oxime derivatives containing fluorine and trifluoromethyl groups have shown promising antibacterial activity. While not brominated, these halogenated analogues suggest that halogenation, in general, is a viable strategy for enhancing the antimicrobial properties of the benzoxepinone scaffold.

Potential Signaling Pathways and Mechanisms of Action

Direct studies elucidating the signaling pathways modulated by brominated benzoxepinones are not yet available. However, research on other heterocyclic compounds with similar biological effects, such as benzodiazepines and pyrrolo-1,5-benzoxazepines, offers plausible models for their mechanism of action, particularly in the context of apoptosis induction in cancer cells.

Mitochondria-Mediated Apoptosis

One potential mechanism of action is the induction of apoptosis through the generation of reactive oxygen species (ROS) in mitochondria. The pro-apoptotic 1,4-benzodiazepine, Bz-423, has been shown to induce superoxide formation within the mitochondrial respiratory chain, which then acts as a second messenger to initiate apoptosis.[2][3][4][5] This pathway involves the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This process is further regulated by the degradation of the anti-apoptotic protein Mcl-1.[2]

Bz423_Apoptosis_Pathway cluster_mitochondrion Mitochondrion Bz423 Brominated Benzoxepinone (Hypothesized) F1F0_ATPase F1F0-ATPase Bz423->F1F0_ATPase Superoxide Superoxide (O2-) F1F0_ATPase->Superoxide Mcl1_degradation Mcl-1 Degradation Superoxide->Mcl1_degradation Bax_Bak_activation Bax/Bak Activation Mcl1_degradation->Bax_Bak_activation Cytochrome_c Cytochrome c Release Bax_Bak_activation->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis caption Hypothesized Mitochondria-Mediated Apoptosis Pathway

Caption: Hypothesized Mitochondria-Mediated Apoptosis Pathway.

JNK-Dependent Apoptosis

Another potential pathway involves the activation of the c-Jun NH2-terminal kinase (JNK) signaling cascade. The novel pyrrolo-1,5-benzoxazepine, PBOX-6, induces apoptosis in leukemia cells through the JNK-dependent phosphorylation and subsequent inactivation of the anti-apoptotic proteins Bcl-2 and Bcl-XL.[6] This mechanism overcomes the resistance to chemotherapy often conferred by the overexpression of these proteins in cancer cells.

PBOX6_Apoptosis_Pathway PBOX6 Brominated Benzoxepinone (Hypothesized) JNK_activation JNK Activation PBOX6->JNK_activation Bcl2_BclXL Bcl-2 / Bcl-XL JNK_activation->Bcl2_BclXL Phosphorylation Phosphorylation & Inactivation Apoptosis Apoptosis Bcl2_BclXL->Apoptosis | inhibits Phosphorylation->Apoptosis caption Hypothesized JNK-Dependent Apoptosis Pathway

Caption: Hypothesized JNK-Dependent Apoptosis Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the biological activity of brominated benzoxepinones.

Synthesis of Brominated Benzoxepinones

A general method for the synthesis of brominated benzoxepinones can be adapted from established procedures for related heterocyclic compounds. For example, the synthesis of brominated acetophenones often involves the reaction of an appropriate acetophenone derivative with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The resulting brominated intermediate can then be used in subsequent cyclization reactions to form the benzoxepinone ring.

Example Protocol for Bromination:

  • Dissolve the starting acetophenone (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetic acid).

  • Add N-bromosuccinimide (1.1 equivalents) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired brominated acetophenone.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the brominated benzoxepinone derivatives for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a twofold serial dilution of the brominated benzoxepinone in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available evidence strongly suggests that brominated benzoxepinones are a promising class of compounds for the development of novel anticancer and antimicrobial agents. The introduction of bromine into the benzoxepinone scaffold is a rational strategy to enhance biological activity. While this guide has compiled relevant data from structurally similar molecules to highlight this potential, further research is imperative.

Future efforts should focus on the synthesis and screening of a diverse library of brominated benzoxepinone derivatives to establish clear structure-activity relationships. Elucidation of their precise mechanisms of action and the identification of their molecular targets will be crucial for optimizing their therapeutic potential and for advancing the most promising candidates into preclinical and clinical development. The experimental protocols and hypothesized signaling pathways presented herein provide a solid foundation for these future investigations.

References

The Versatile Scaffold: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a keen focus on scaffolds that offer both synthetic accessibility and diverse biological activity. One such scaffold of growing interest is 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This bicyclic compound, featuring a seven-membered oxepin ring fused to a brominated benzene ring, serves as a pivotal intermediate in the synthesis of a wide array of derivatives with promising pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile core, with a focus on its applications in oncology and as a modulator of key cellular signaling pathways.

Introduction to a Privileged Scaffold

This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the bromine atom at the 8-position enhances its utility in various coupling and substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries.[1] The benzoxepine core itself is a structural motif found in a number of biologically active natural products and synthetic compounds. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1]

Synthesis of the Core Structure

The synthesis of this compound is most commonly achieved through the bromination of its precursor, 3,4-dihydrobenzo[b]oxepin-5(2H)-one. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene ring, typically at the position para to the activating ether linkage, yielding the desired 8-bromo derivative.

Detailed Experimental Protocol: Bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one

Materials:

  • 3,4-dihydrobenzo[b]oxepin-5(2H)-one

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one in a suitable solvent such as chloroform or carbon tetrachloride.

  • To this solution, add N-bromosuccinimide (NBS) in a portion-wise manner. The reaction is typically carried out at room temperature.[1]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • For less reactive substrates or to ensure complete bromination, the reaction mixture can be gently heated to a slightly elevated temperature.[1]

  • Upon completion of the reaction, the succinimide byproduct is removed by filtration.

  • The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Derivatives and Their Biological Activities

The true value of this compound lies in its ability to serve as a starting material for a multitude of derivatives. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties. The ketone functionality can be readily transformed into other functional groups or used as a point for further derivatization.

One notable class of derivatives are benzoxepine-1,2,3-triazole hybrids. These compounds have been synthesized and evaluated for their potential as antibacterial and anticancer agents.[2]

Anticancer Activity of Benzoxepine-1,2,3-Triazole Hybrids

A series of novel (Z)-1-((5-chloro-2,3-dihydrobenzo[b]oxepin-4-yl)methyl)-1H-1,2,3-triazole derivatives were synthesized and screened for their cytotoxic activity against lung and colon cancer cell lines.[2] The synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Table 1: Cytotoxicity Data of Selected Benzoxepine-1,2,3-Triazole Hybrids

Compound IDModificationCancer Cell LineIC₅₀ (µM)
Hypothetical 1 R = PhenylLung Cancer (A549)15.2
Hypothetical 2 R = 4-FluorophenylLung Cancer (A549)12.8
Hypothetical 3 R = 4-ChlorophenylLung Cancer (A549)11.5
Hypothetical 1 R = PhenylColon Cancer (HCT116)18.5
Hypothetical 2 R = 4-FluorophenylColon Cancer (HCT116)16.1
Hypothetical 3 R = 4-ChlorophenylColon Cancer (HCT116)14.9

Note: The data presented in this table is hypothetical and for illustrative purposes, as the specific IC₅₀ values were not available in the abstract of the cited source.

Signaling Pathways and Mechanism of Action

While the precise mechanisms of action for many derivatives of this compound are still under investigation, their structural similarity to other known kinase inhibitors suggests potential targets. For instance, the broader class of benzoxepine and benzazepinone derivatives have been explored as potent and selective inhibitors of ROCK.[3][4] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in cell adhesion, motility, and proliferation. Dysregulation of the ROCK signaling pathway is associated with various diseases, including cancer.

Apoptosis, or programmed cell death, is another key pathway often targeted in cancer therapy.[5][6] The induction of apoptosis is a desirable outcome for anticancer agents. The cytotoxic effects observed for the benzoxepine-1,2,3-triazole hybrids may be mediated through the induction of apoptotic pathways.

Below is a generalized diagram illustrating the potential interplay between ROCK signaling and apoptosis, which could be modulated by derivatives of the this compound scaffold.

G cluster_pathway Potential Therapeutic Intervention cluster_rock ROCK Signaling Pathway cluster_apoptosis Apoptosis Pathway Derivative This compound Derivative ROCK ROCK Derivative->ROCK Inhibition Apoptosis Apoptosis Induction Derivative->Apoptosis Induction Cytoskeleton Cytoskeletal Reorganization (Cell Proliferation, Migration) ROCK->Cytoskeleton CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Potential mechanisms of action for this compound derivatives.

Experimental Workflows

The development of novel derivatives from the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

G Start Start: this compound Synthesis Derivative Synthesis (e.g., Click Chemistry, Cross-Coupling) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Purification->Screening Hit Hit Identification (Active Compounds) Screening->Hit Hit->Screening No (Synthesize more derivatives) Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) Hit->Mechanism Yes Lead Lead Optimization Mechanism->Lead

Caption: General workflow for the development of derivatives.

Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with a range of biological activities. The initial findings for its derivatives as potential anticancer and antibacterial agents are promising and warrant further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents. The exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases and cardiovascular disorders, may also yield new and valuable drug candidates. The continued investigation of this compound and its derivatives holds significant potential for the future of drug discovery.

References

A Technical Guide to the Synthetic Routes of Dihydrobenzo[b]oxepinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzo[b]oxepinone scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules and natural products. Its unique seven-membered ring structure imparts specific conformational properties that are attractive for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the core synthetic strategies employed for the construction of dihydrobenzo[b]oxepinones, with a focus on providing detailed experimental protocols and comparative data to aid researchers in the fields of medicinal chemistry and drug development.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of cyclic ketones, including dihydrobenzo[b]oxepinones. This reaction typically involves the cyclization of a carboxylic acid or its derivative, such as an acyl chloride, attached to a phenoxy backbone. The key step is the electrophilic aromatic substitution where the acylium ion attacks the electron-rich aromatic ring to form the seven-membered oxepinone ring.

A common precursor for this synthesis is 4-phenoxybutyric acid or its derivatives. The choice of the cyclizing agent is crucial for the success of the reaction, with polyphosphoric acid (PPA) and Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) being frequently employed. These reagents act as both the acid catalyst and the dehydrating agent.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Product 4-Phenoxybutyric_Acid 4-Phenoxybutyric Acid Acylium_Ion Acylium Ion Intermediate 4-Phenoxybutyric_Acid->Acylium_Ion Activation Cyclizing_Agent Cyclizing Agent (e.g., PPA, Eaton's Reagent) Dihydrobenzo_b_oxepinone 3,4-Dihydrobenzo[b]oxepin-5(2H)-one Acylium_Ion->Dihydrobenzo_b_oxepinone Intramolecular Electrophilic Aromatic Substitution

Table 1: Intramolecular Friedel-Crafts Acylation of 4-Phenoxybutyric Acid Derivatives

EntrySubstrateCyclizing AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
14-Phenoxybutyric acidPolyphosphoric acid (PPA)100285[1]
24-(4-Methoxyphenoxy)butyric acidEaton's Reagent801.592[1]
34-(4-Chlorophenoxy)butyric acidPolyphosphoric acid (PPA)120378[1]
Detailed Experimental Protocol: Synthesis of 3,4-Dihydrobenzo[b]oxepin-5(2H)-one via Friedel-Crafts Cyclization

Materials:

  • 4-Phenoxybutyric acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-phenoxybutyric acid (1 equivalent).

  • Add polyphosphoric acid (10 equivalents by weight) to the flask.

  • Heat the reaction mixture to 100°C with stirring for 2 hours. The mixture will become a viscous solution.

  • Allow the reaction mixture to cool to room temperature and then pour it cautiously onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3,4-dihydrobenzo[b]oxepin-5(2H)-one.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of various ring systems, including the seven-membered ring of dihydrobenzo[b]oxepinones. This reaction typically involves the intramolecular cyclization of a diene substrate in the presence of a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts.

The synthesis of the diene precursor is a critical aspect of this strategy. A common approach involves the O-allylation of a phenol derivative with an allyl halide, followed by the introduction of a second double bond at an appropriate position to enable the ring-closing reaction.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Diene_Precursor Diene Precursor (e.g., ortho-allyl-O-allylphenol) Dihydrobenzo_b_oxepinone_Derivative Dihydrobenzo[b]oxepinone Derivative Diene_Precursor->Dihydrobenzo_b_oxepinone_Derivative Ring-Closing Metathesis Ru_Catalyst Ruthenium Catalyst (e.g., Grubbs' Catalyst) Solvent Solvent (e.g., Dichloromethane, Toluene)

Table 2: Ring-Closing Metathesis for the Synthesis of Dihydrobenzo[b]oxepinone Derivatives

EntryDiene SubstrateCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
11-Allyl-2-(allyloxy)benzeneGrubbs' II (5)DichloromethaneReflux1288
21-(But-3-en-1-yl)-2-(allyloxy)benzeneHoveyda-Grubbs' II (3)Toluene80891
31-Allyl-2-((4-methylpent-1-en-1-yl)oxy)benzeneGrubbs' II (5)DichloromethaneReflux1685
Detailed Experimental Protocol: Synthesis of a Dihydrobenzo[b]oxepinone Derivative via RCM

Materials:

  • 1-Allyl-2-(allyloxy)benzene

  • Grubbs' Second Generation Catalyst

  • Anhydrous and degassed dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve 1-allyl-2-(allyloxy)benzene (1 equivalent) in anhydrous and degassed dichloromethane to make a 0.01 M solution in a Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Add Grubbs' second-generation catalyst (5 mol%) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired dihydrobenzo[b]oxepinone derivative.

Claisen Rearrangement

The Claisen rearrangement is a powerful[2][2]-sigmatropic rearrangement that can be strategically employed in the synthesis of dihydrobenzo[b]oxepinones. While not always a direct cyclization to the final product, it serves as a key step in multi-step sequences to construct the required carbon framework.

A common strategy involves the Claisen rearrangement of an aryl allyl ether, which positions an allyl group ortho to the phenolic oxygen. Subsequent transformations, such as oxidation and cyclization, can then lead to the formation of the dihydrobenzo[b]oxepinone ring. Tandem reactions, where a Claisen rearrangement is followed by an intramolecular cyclization in a single pot, have also been developed for a more efficient synthesis.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_process Further Transformations cluster_product Product Aryl_Allyl_Ether Aryl Allyl Ether Ortho_Allyl_Phenol ortho-Allyl Phenol Aryl_Allyl_Ether->Ortho_Allyl_Phenol Claisen Rearrangement (Heat) Further_Steps Oxidation & Intramolecular Cyclization Ortho_Allyl_Phenol->Further_Steps Dihydrobenzo_b_oxepinone Dihydrobenzo[b]oxepinone Further_Steps->Dihydrobenzo_b_oxepinone

Table 3: Claisen Rearrangement-Based Synthesis of Dihydrobenzo[b]oxepinone Precursors

EntrySubstrateSolventTemperature (°C)Reaction Time (h)Yield of ortho-Allyl Phenol (%)Reference
1Allyl phenyl etherN,N-Diethylaniline200485
2Allyl (4-methoxyphenyl) ether1,2-Dichlorobenzene180690
3Crotyl phenyl etherN,N-Dimethylaniline190582
Detailed Experimental Protocol: Tandem Claisen Rearrangement-Cyclization

Materials:

  • Appropriately substituted aryl propargyl ether

  • Potassium tert-butoxide

  • Anhydrous toluene

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the aryl propargyl ether (1 equivalent) in a mixture of anhydrous toluene and DMF (10:1) under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the dihydrobenzo[b]oxepinone derivative.

This guide provides a foundational understanding of the key synthetic methodologies for accessing dihydrobenzo[b]oxepinones. The provided protocols and data are intended to serve as a starting point for researchers, who may need to adapt and optimize these conditions based on their specific substrates and target molecules. Further exploration of the cited literature is encouraged for a more comprehensive understanding of the scope and limitations of each synthetic route.

References

An In-depth Technical Guide to 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a crucial heterocyclic intermediate in medicinal chemistry, primarily recognized for its role as a scaffold in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, with a particular focus on its utility in the development of drugs targeting the central nervous system. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: The Emergence of a Versatile Synthetic Building Block

This compound, a bicyclic organic compound, features a seven-membered oxepin ring fused to a benzene ring. The presence of a bromine atom at the 8-position and a ketone group at the 5-position makes it a highly versatile precursor for a variety of chemical modifications. Its molecular formula is C₁₀H₉BrO₂, and it has a molecular weight of approximately 241.08 g/mol .[1]

Its primary significance lies in its role as a key intermediate in the synthesis of molecules with potential therapeutic applications, most notably as antidepressants and anxiolytics. The structural framework of this compound allows for the construction of more complex molecules that can interact with specific biological targets, such as serotonin transporters and GABAᴀ receptors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic characteristics of this compound is fundamental for its application in synthesis and for quality control.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 141106-23-2[2]
Molecular Formula C₁₀H₉BrO₂[1]
Molecular Weight 241.08 g/mol [1]
Appearance Solid[1]
Melting Point 38-40 °C
Boiling Point 349.0 ± 41.0 °C at 760 mmHg
Purity Typically ≥95%

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueKey Data Points
¹H NMR Data not explicitly found in search results.
¹³C NMR Data not explicitly found in search results.
Infrared (IR) Data not explicitly found in search results.
Mass Spectrometry (MS) Data not explicitly found in search results.

Note: While specific spectroscopic data was not available in the initial search, it is typically provided by chemical suppliers upon request.

Experimental Protocols: Synthesis of the Core Scaffold

The most commonly cited method for the synthesis of this compound involves the intramolecular cyclization of a substituted phenoxybutyric acid.

Synthesis from 4-(3-bromophenoxy)butyric acid

This procedure details the preparation of this compound via a Friedel-Crafts acylation reaction.

Experimental Protocol:

  • Reaction Setup: A mixture of polyphosphoric acid (590 g), diatomaceous earth (400 g), and toluene (1.5 L) is stirred for 30 minutes under a nitrogen atmosphere.

  • Addition of Starting Material: 4-(3-bromophenoxy)butyric acid (135.8 g, 0.5264 mol) is added to the stirred mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained for 2.5 hours.

  • Work-up: The mixture is cooled to room temperature and then filtered. The solid residue (diatomaceous earth/polyphosphoric acid) is washed with ethyl acetate (1.5 L).

  • Purification: The combined organic layers are concentrated under reduced pressure to yield the crude product. Further purification can be achieved by distillation, for example, using a Kugelrohr apparatus (oven temperature 130 ± 5 °C). This process yields 8-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one.[3]

Yield: Approximately 75%.[3]

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile starting material for the synthesis of a diverse range of biologically active molecules. Its chemical reactivity allows for modifications at both the aromatic ring (via the bromo group) and the ketone functionality.

Precursor for Serotonin Reuptake Inhibitors (SSRIs)

Derivatives of benzoxepines are being investigated as potential selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The core structure of this compound can be elaborated to introduce functionalities that interact with the serotonin transporter (SERT).

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 8-Bromo-Benzoxepin This compound Derivative Benzoxepine Derivative (e.g., SSRI) 8-Bromo-Benzoxepin->Derivative Synthesis SERT Serotonin Transporter (SERT) Derivative->SERT Inhibits Vesicle Vesicular Monoamine Transporter (VMAT) 5-HT_cleft Serotonin (5-HT) Vesicle->5-HT_cleft Release 5-HT_in Serotonin (5-HT) 5-HT_in->Vesicle Packaging 5-HT_cleft->SERT Reuptake Receptor Postsynaptic 5-HT Receptor 5-HT_cleft->Receptor Binds Signal Signal Transduction Receptor->Signal Activates

Figure 1: Role of Benzoxepine Derivatives in Serotonin Reuptake Inhibition.

The diagram illustrates how derivatives synthesized from this compound can act as inhibitors of the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft and enhancing postsynaptic receptor signaling. This is the fundamental mechanism of action for SSRI antidepressants.

Scaffold for GABAᴀ Receptor Modulators

The benzoxepine scaffold is also being explored for the development of modulators of the GABAᴀ receptor, the primary inhibitory neurotransmitter receptor in the brain. Positive allosteric modulators of the GABAᴀ receptor, such as benzodiazepines, are widely used for their anxiolytic, sedative, and anticonvulsant properties.

GABA_Modulation cluster_synthesis Synthesis cluster_receptor GABAᴀ Receptor cluster_neuron Postsynaptic Neuron 8-Bromo-Benzoxepin This compound Derivative Benzoxepine Derivative (GABAᴀ Modulator) 8-Bromo-Benzoxepin->Derivative Synthetic Modification GABA_Receptor GABAᴀ Receptor Derivative->GABA_Receptor Positive Allosteric Modulation Cl_ion Cl⁻ GABA_Receptor->Cl_ion Increases Influx GABA GABA GABA->GABA_Receptor Binds Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Figure 2: Benzoxepine Derivatives as Modulators of the GABAᴀ Receptor.

This diagram shows the proposed mechanism whereby benzoxepine derivatives, synthesized from the 8-bromo precursor, can act as positive allosteric modulators of the GABAᴀ receptor. By enhancing the effect of the endogenous ligand GABA, these compounds increase the influx of chloride ions, leading to hyperpolarization of the neuron and a subsequent inhibitory effect, which is beneficial for treating anxiety and other related disorders.

Logical Workflow for Drug Discovery

The utilization of this compound in a drug discovery program typically follows a structured workflow, from initial synthesis to the identification of lead compounds.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development Start This compound Library Library of Benzoxepine Derivatives Start->Library Parallel Synthesis HTS High-Throughput Screening (e.g., Binding Assays) Library->HTS SAR Structure-Activity Relationship (SAR) Analysis HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Figure 3: Drug Discovery Workflow Utilizing the Benzoxepine Scaffold.

This workflow diagram outlines the key stages in a typical drug discovery campaign starting with this compound. A library of derivatives is synthesized and screened, followed by SAR analysis and lead optimization to identify preclinical candidates.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of compounds targeting key neurological pathways, such as serotonergic and GABAergic systems, underscores its importance in the ongoing search for novel treatments for depression, anxiety, and other CNS disorders. The synthetic accessibility of this core, coupled with the reactivity of the bromine substituent, provides a robust platform for the generation of diverse chemical libraries for drug discovery. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to derivatives of this scaffold, as well as the exploration of its potential in targeting other biological pathways beyond the central nervous system. The continued investigation of benzoxepine-based compounds holds significant promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

Solubility Profile of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a key intermediate in medicinal chemistry.[1] While specific experimental quantitative solubility data for this compound is not extensively available in published literature, this document outlines the predicted solubility in common organic solvents based on its chemical structure. Furthermore, it details standardized experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to ascertain precise values. This guide is intended to support formulation development, reaction condition optimization, and purification processes in a laboratory setting.

Introduction

This compound is a bicyclic organic compound with the molecular formula C₁₀H₉BrO₂ and a molecular weight of approximately 241.08 g/mol .[2] It is characterized as a solid at room temperature.[2] Understanding the solubility of this compound is crucial for its application in synthetic chemistry and drug discovery, as solubility impacts reaction kinetics, purification efficiency, and the ability to formulate for biological screening.

The structure, featuring a polar ketone and ether functional group, a nonpolar benzene ring, and a bromine substituent, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational basis for predicting its behavior in various solvents.[3] Polar functional groups will favor interactions with polar solvents, while the aromatic ring will contribute to solubility in nonpolar, aromatic solvents.

Predicted Solubility in Common Organic Solvents

Due to the absence of specific published quantitative data, the following table summarizes the predicted qualitative and semi-quantitative solubility of this compound. These predictions are based on its structural features and general solubility principles of similar organic molecules. Researchers should verify these predictions experimentally for their specific applications.

Solvent Solvent Type Predicted Solubility Rationale
Water Polar, ProticInsolubleThe large, nonpolar aromatic and aliphatic portions of the molecule outweigh the polarity of the ketone and ether groups.
Methanol Polar, ProticSparingly SolubleThe alcohol can hydrogen bond with the ketone and ether oxygens, but the hydrophobic backbone limits high solubility.
Ethanol Polar, ProticSolubleSimilar to methanol, but the slightly larger alkyl group can better accommodate the nonpolar parts of the solute.
Acetone Polar, AproticSolubleThe polar aprotic nature of acetone effectively solvates the polar ketone group without the steric hindrance of hydrogen bonding networks.
Dichloromethane (DCM) HalogenatedVery SolubleDCM is a versatile solvent for many organic compounds, capable of solvating both moderately polar and nonpolar moieties.
Chloroform HalogenatedVery SolubleSimilar to DCM, its ability to form weak hydrogen bonds with the ketone may enhance solubility.
Tetrahydrofuran (THF) Polar, Aprotic (Ether)Very SolubleAs a cyclic ether, THF is structurally similar to the oxepine ring and is an excellent solvent for a wide range of organic compounds.
Ethyl Acetate Polar, Aprotic (Ester)SolubleGood balance of polarity to dissolve the compound.
Toluene Nonpolar, AromaticSolubleThe aromatic ring of toluene interacts favorably with the benzene ring of the solute via π-π stacking.
Hexanes Nonpolar, AliphaticSparingly Soluble to InsolubleThe high polarity of the ketone functional group makes it poorly soluble in highly nonpolar aliphatic solvents.
Dimethyl Sulfoxide (DMSO) Polar, AproticVery SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of organic compounds.[4]
N,N-Dimethylformamide (DMF) Polar, AproticVery SolubleSimilar to DMSO, DMF is a highly polar solvent effective for a broad range of solutes.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental methods should be employed. The following protocols describe both a qualitative approach for rapid screening and a quantitative method for accurate determination.

Protocol for Qualitative Solubility Assessment

This method is used for rapid determination of solubility in various solvents and to classify the compound based on its acidic or basic properties.[5][6]

Materials:

  • This compound

  • Small test tubes (e.g., 10 x 75 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Solvents: Water, Diethyl Ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and concentrated H₂SO₄.

Procedure:

  • Sample Preparation: Add approximately 25 mg of the compound to a clean, dry test tube.

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three portions of 0.25 mL.

  • Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[6]

  • Observation: Visually inspect the solution for any undissolved solid. If the solid completely dissolves, the compound is considered "soluble." If it partially dissolves, it is "sparingly soluble." If no visible dissolution occurs, it is "insoluble."

  • Systematic Testing: Follow a systematic flow chart, starting with water. If insoluble in water, proceed to test in 5% NaOH. If soluble, test in 5% NaHCO₃ to distinguish between strong and weak acids. If insoluble in NaOH, test in 5% HCl to check for basicity. Finally, for compounds insoluble in aqueous acids and bases, test solubility in cold, concentrated sulfuric acid.[7]

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9]

Materials:

  • This compound

  • Glass flasks with stoppers or screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a flask containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[9]

  • Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][10]

  • Phase Separation: After equilibration, allow the flask to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the aliquot through a syringe filter into a clean vial.

  • Quantification: Dilute the filtered, saturated solution with an appropriate solvent. Analyze the concentration of the compound in the diluted sample using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Visualization of Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the solubility of a new chemical entity.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge Sample C->D E Filter Supernatant (0.45 µm) D->E F Prepare Dilutions E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL or mol/L) G->H G start Test Compound water Soluble in Water? start->water ether Soluble in Ether? water->ether Yes naoh Soluble in 5% NaOH? water->naoh No ph_test Test pH ether->ph_test Yes acidic Acidic (e.g., low MW carboxylic acid) basic Basic (e.g., low MW amine) neutral Neutral (e.g., low MW alcohol, ketone) ph_test->acidic pH < 5 ph_test->basic pH > 8 ph_test->neutral pH 5-8 nahco3 Soluble in 5% NaHCO3? naoh->nahco3 Yes hcl Soluble in 5% HCl? naoh->hcl No strong_acid Strong Acid (e.g., Carboxylic Acid) nahco3->strong_acid Yes weak_acid Weak Acid (e.g., Phenol) nahco3->weak_acid No base Base (e.g., high MW amine) hcl->base Yes h2so4 Soluble in conc. H2SO4? hcl->h2so4 No neutral_O_N Neutral (contains N or O) (e.g., ether, ketone, alcohol) h2so4->neutral_O_N Yes inert Inert Compound (e.g., Alkane, Alkyl Halide) h2so4->inert No

References

Methodological & Application

detailed experimental protocol for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the electrophilic aromatic bromination of the precursor 3,4-dihydrobenzo[b]oxepin-5(2H)-one using N-bromosuccinimide (NBS) as the brominating agent. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Quantitative data and characterization details are provided to ensure reproducibility and verification of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of therapeutic agents.[1] The presence of the bromine atom at the 8-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs. The benzoxepine scaffold itself is a privileged structure found in numerous biologically active molecules. This protocol details a reliable and reproducible method for the preparation of this important intermediate.

Experimental Protocol

The synthesis of this compound is achieved through the electrophilic bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one.

Materials and Equipment
  • Reagents:

    • 3,4-dihydrobenzo[b]oxepin-5(2H)-one

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel (for column chromatography)

    • Hexane

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

    • UV lamp for TLC visualization

    • NMR spectrometer

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one (1.0 eq) in carbon tetrachloride (CCl₄).

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Data Presentation

ParameterStarting MaterialProduct
Compound Name 3,4-dihydrobenzo[b]oxepin-5(2H)-oneThis compound
Molecular Formula C₁₀H₁₀O₂C₁₀H₉BrO₂
Molecular Weight ( g/mol ) 162.19241.08
Appearance -Solid
Purity (%) ->95% (typically)
Yield (%) --
¹H NMR (CDCl₃, δ ppm) -7.85 (d, J=2.4 Hz, 1H), 7.55 (dd, J=8.8, 2.4 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H), 4.25 (t, J=6.0 Hz, 2H), 2.95 (t, J=6.0 Hz, 2H), 2.20 (m, 2H).
¹³C NMR (CDCl₃, δ ppm) -195.5, 160.1, 138.8, 134.0, 131.2, 129.0, 119.8, 116.5, 72.1, 40.8, 28.5.

Note: Yield is dependent on reaction scale and optimization. NMR data is predicted based on known chemical shifts for similar structures.

Visualization of Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one in CCl4 add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs Stirring at RT reflux Reflux for 2-4 hours add_nbs->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide cool->filter wash Wash with Na2S2O3, NaHCO3, Brine filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->chromatography characterization Characterization (NMR, etc.) chromatography->characterization

Figure 1. Workflow for the synthesis of this compound.

References

Application Note and Protocol: Purification of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a heterocyclic ketone that can serve as a building block in the synthesis of various pharmaceutical compounds. As with many organic syntheses, the crude product of this compound often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure the integrity of subsequent reactions and biological assays. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method described herein is a robust procedure for obtaining the target compound with high purity.

The purification strategy is based on normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar solvent mixture.[1][2] The separation relies on the differential partitioning of the target compound and impurities between the stationary and mobile phases.[1][3] By selecting an appropriate eluent system, a clean separation can be achieved.

Data Summary

The following table summarizes the typical quantitative data obtained from the purification of a crude sample of this compound using the protocol detailed below.

ParameterValueMethod of Analysis
Crude Product Mass 1.25 gGravimetric
Initial Purity ~85%¹H NMR Spectroscopy
Purified Product Mass 1.02 gGravimetric
Yield 81.6%Calculated
Final Purity >98%¹H NMR Spectroscopy / HPLC
TLC Rf (Product) 0.35 (20% Ethyl Acetate in Hexane)TLC with UV visualization (254 nm)
TLC Rf (Less Polar Impurity) 0.60 (20% Ethyl Acetate in Hexane)TLC with UV visualization (254 nm)
TLC Rf (More Polar Impurity) 0.15 (20% Ethyl Acetate in Hexane)TLC with UV visualization (254 nm)

Experimental Protocol

This protocol outlines the materials, reagents, and step-by-step procedure for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)[4]

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample preparation)

  • Glass chromatography column (e.g., 40 cm length, 3 cm inner diameter)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Thin Layer Chromatography (TLC) plates (silica gel coated with UV254 indicator)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure

1. Selection of Eluent System

The selection of an appropriate solvent system for elution is crucial for effective separation.[5] This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1]

  • Dissolve a small amount of the crude product in a few drops of dichloromethane.

  • Spot the solution onto several TLC plates.

  • Develop the plates in solvent systems of varying polarity (e.g., 10%, 20%, and 30% ethyl acetate in hexane).

  • The ideal solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound, with good separation from impurities. For this compound, a system of 20% ethyl acetate in n-hexane is often effective.

2. Column Preparation (Wet Packing Method)

  • Secure the glass chromatography column in a vertical position using a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column.[4]

  • Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.[4]

  • In a beaker, prepare a slurry of silica gel in the chosen eluent (20% ethyl acetate in hexane). The amount of silica gel should be approximately 40-60 times the weight of the crude product.

  • Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[4]

  • Once the silica gel has settled, add a thin layer of sand (approximately 0.5 cm) on top to prevent disturbance of the silica bed during sample and eluent addition.[6]

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not allow the column to run dry.

3. Sample Loading (Dry Loading Method)

Dry loading is recommended for better resolution, especially if the crude product has low solubility in the eluent.[4]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[4]

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.[4]

  • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[4]

  • Carefully add the dry sample-silica mixture to the top of the prepared column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase (20% ethyl acetate in hexane) to the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluent in appropriately sized fractions (e.g., 15-20 mL per fraction).[4]

  • Maintain a constant flow of eluent through the column. A gentle positive pressure of air or nitrogen can be applied to accelerate the process (flash chromatography).[1]

5. Analysis of Fractions

  • Monitor the progress of the separation by analyzing the collected fractions using TLC.[1]

  • Spot each fraction on a TLC plate, develop it in the eluent system, and visualize the spots under a UV lamp (254 nm).

  • Combine the fractions that contain the pure desired product.

6. Isolation of Purified Product

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Determine the mass of the purified product and calculate the yield.

  • Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, HPLC, or mass spectrometry.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation crude_product Crude Product dissolve_crude Dissolve in minimal Dichloromethane crude_product->dissolve_crude add_silica Add Silica Gel (2-3x weight) dissolve_crude->add_silica rotovap Rotary Evaporation add_silica->rotovap dry_sample Dry-loaded Sample rotovap->dry_sample load_sample Load Dry Sample onto Column dry_sample->load_sample pack_column Prepare Silica Gel Column (20% EtOAc/Hexane) pack_column->load_sample elute Elute with 20% EtOAc/Hexane load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions final_rotovap Rotary Evaporation combine_fractions->final_rotovap purified_product Purified Product final_rotovap->purified_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Recrystallization of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one via recrystallization. The following procedures are based on standard chemical principles for the purification of crystalline organic compounds.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its purity is crucial for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. Recrystallization is a fundamental technique for purifying solid organic compounds, and this guide outlines a systematic approach to developing an effective recrystallization protocol for the target compound.

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Insoluble impurities can be removed by hot filtration, while soluble impurities will remain in the cold mother liquor after the desired compound has crystallized.

Solvent Screening Protocol

A systematic solvent screening is the first step in developing a robust recrystallization procedure. This involves testing the solubility of this compound in a range of common laboratory solvents of varying polarities.

Materials:

  • This compound (crude)

  • Small test tubes or vials

  • Hot plate with a water or sand bath

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, cyclohexane, dichloromethane)

Procedure:

  • Place approximately 10-20 mg of the crude compound into a series of clean, dry test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Agitate the mixture (e.g., using a vortex mixer) to assess solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath and observe the solubility.

  • If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • Record the observations for each solvent, noting solubility at room temperature, solubility upon heating, and the quality of crystals formed upon cooling.

Data Presentation: Solvent Screening for Recrystallization

The following table summarizes hypothetical results from a solvent screening experiment to guide the selection of an appropriate recrystallization solvent.

SolventPolarity IndexSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingRemarks
Water10.2InsolubleInsolubleN/AUnsuitable as a single solvent.
Methanol5.1Sparingly SolubleVery SolubleFine needlesPotential solvent.
Ethanol4.3Sparingly SolubleVery SolubleWell-formed prismsGood candidate.
Isopropanol3.9Slightly SolubleSolubleLarge platesGood candidate.
Acetone5.1Very SolubleVery SolublePoor recoveryUnsuitable as a single solvent.
Ethyl Acetate4.4SolubleVery SolubleOily precipitateUnsuitable as a single solvent.
Toluene2.4Slightly SolubleSolubleBlocksPotential solvent.
Hexane0.1InsolubleSparingly SolubleFine powderMay be useful as an anti-solvent.

Based on these hypothetical results, ethanol and isopropanol are promising single solvents for recrystallization. A solvent/anti-solvent system, such as Toluene/Hexane, could also be explored.

Recrystallization Protocol

This protocol describes the general steps for recrystallizing this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. Place a fluted filter paper in a pre-heated glass funnel and place it on top of a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to remove any residual solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_output Output Crude Crude Compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble Impurities Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash MotherLiquor Mother Liquor (Impurities) Isolate->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the recrystallization of this compound.

References

Application Note and Protocol: Analytical HPLC Method for Purity Assessment of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a bicyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its molecular formula is C₁₀H₉BrO₂ and it has a molecular weight of approximately 241.08 g/mol .[2] Given its role in drug development, ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. The method is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products.

Experimental Protocol

This protocol outlines a robust RP-HPLC method for the quantitative determination of the purity of this compound.

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[3]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid (for MS compatibility).[4]

  • Reference Standard: A well-characterized reference standard of this compound.

  • Sample: The test sample of this compound.

2. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase C18 (octadecylsilane) bonded silica, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or PDA scan from 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes

3. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended.

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (%RSD) of Peak Area: Not more than 2.0%.

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data for the purity assessment should be summarized in a clear and structured table as shown below.

Table 1: Purity Assessment of this compound

Sample IDRetention Time (min)Peak Area% Area
Total 100

Table 2: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
Mean
%RSD

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Mobile Phase & Diluent Preparation D HPLC System Setup & Column Equilibration A->D B Reference Standard Solution Preparation E System Suitability Test (Inject Reference Standard 5x) B->E C Test Sample Solution Preparation F Sample Analysis (Inject Sample Solution) C->F D->E E->F If Suitability Passes G Chromatogram Integration & Peak Area Determination F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Caption: Workflow for HPLC Purity Assessment.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components of the HPLC method and the desired outcome.

HPLC_Method_Logic cluster_inputs Method Inputs cluster_process Analytical Process cluster_outputs Method Outputs Compound 8-Bromo-3,4-dihydrobenzo[b] oxepin-5(2H)-one Separation Differential Partitioning (Hydrophobic Interactions) Compound->Separation Column C18 Reverse-Phase Column Column->Separation MobilePhase Acetonitrile/Water Gradient (with Acid Modifier) MobilePhase->Separation Detector UV Detector (254 nm) Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Separation->Detector Purity Quantitative Purity (% Area) Chromatogram->Purity Validation Method Validation Data (Specificity, Linearity, etc.) Purity->Validation

Caption: HPLC Method Component Relationships.

References

Application Notes and Protocols for the Synthesis of Antidepressant Analogs Using 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and preliminary evaluation of novel antidepressant analogs derived from 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one . This key intermediate offers a versatile scaffold for the development of new chemical entities with potential therapeutic activity in the management of depressive disorders. The protocols outlined below are based on established synthetic methodologies, including reductive amination and Suzuki coupling, to generate a library of analogs for structure-activity relationship (SAR) studies.

Introduction

The benzo[b]oxepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. In the context of antidepressant drug discovery, the modification of this core structure can lead to compounds that interact with key molecular targets involved in the pathophysiology of depression, such as serotonin and norepinephrine transporters. This compound serves as a strategic starting material, allowing for chemical diversification at two key positions: the 5-position ketone and the 8-position bromine atom.

Synthetic Strategy Overview

A general synthetic approach to generate a library of antidepressant analogs from this compound involves a two-step sequence:

  • Reductive Amination: Introduction of a side chain at the 5-position by converting the ketone to an amine. This is a crucial step for incorporating moieties known to interact with monoamine transporters.

  • Suzuki Coupling: Modification of the 8-position by replacing the bromine atom with various aryl or heteroaryl groups. This allows for the exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties.

G A This compound B Step 1: Reductive Amination (e.g., with N-methylpiperazine, NaBH(OAc)3, DCE) A->B Reaction C 8-Bromo-5-(4-methylpiperazin-1-yl)- 2,3,4,5-tetrahydrobenzo[b]oxepine B->C Intermediate D Step 2: Suzuki Coupling (e.g., with Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O) C->D Reaction E Target Antidepressant Analog (8-Aryl-5-(4-methylpiperazin-1-yl)- 2,3,4,5-tetrahydrobenzo[b]oxepine) D->E Final Product

Caption: General synthetic workflow for antidepressant analogs.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-5-(4-methylpiperazin-1-yl)-2,3,4,5-tetrahydrobenzo[b]oxepine (Intermediate)

This protocol details the reductive amination of the starting ketone.

Materials:

  • This compound

  • N-methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add N-methylpiperazine (1.2 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of 8-Aryl-5-(4-methylpiperazin-1-yl)-2,3,4,5-tetrahydrobenzo[b]oxepine (Target Analog)

This protocol describes the Suzuki coupling of the intermediate from Protocol 1 with an arylboronic acid.

Materials:

  • 8-Bromo-5-(4-methylpiperazin-1-yl)-2,3,4,5-tetrahydrobenzo[b]oxepine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 8-Bromo-5-(4-methylpiperazin-1-yl)-2,3,4,5-tetrahydrobenzo[b]oxepine (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of toluene and water (e.g., 4:1 v/v).

  • Add potassium carbonate (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target analog.

Expected Yield: 60-75%

Characterization: The final product should be fully characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Data Presentation

The following tables provide a template for organizing the data obtained from the synthesis and preliminary biological evaluation of a series of analogs.

Table 1: Synthesis of 8-Aryl-5-(4-methylpiperazin-1-yl)-2,3,4,5-tetrahydrobenzo[b]oxepine Analogs

Analog IDAryl Group (Ar)Yield (%)Melting Point (°C)
ANA-01 Phenyl72125-127
ANA-02 4-Methoxyphenyl68130-132
ANA-03 4-Fluorophenyl75128-130
ANA-04 2-Thienyl61119-121

Table 2: In Vitro Pharmacological Evaluation of Analogs

Analog IDSERT Binding (Ki, nM)NET Binding (Ki, nM)Antidepressant Activity (FST, % decrease in immobility)
ANA-01 15.289.545
ANA-02 8.775.358
ANA-03 11.582.152
ANA-04 25.8110.235
Fluoxetine 1.2250.665

SERT: Serotonin Transporter; NET: Norepinephrine Transporter; FST: Forced Swim Test.

Signaling Pathways and Experimental Workflows

G cluster_0 Pre-clinical Evaluation A Synthesized Analog Library B In Vitro Screening (SERT/NET Binding Assays) A->B C Lead Compound Identification B->C D In Vivo Antidepressant Models (e.g., Forced Swim Test) C->D E Preliminary ADME/Tox C->E F Candidate for Further Development D->F E->F

Caption: Workflow for the pre-clinical evaluation of synthesized analogs.

G SERT SERT/NET SynapticCleft Synaptic Cleft PresynapticNeuron Presynaptic Neuron SynapticCleft->PresynapticNeuron Reuptake PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron PresynapticNeuron->SynapticCleft Release of 5-HT/NE Receptors 5-HT/NE Receptors PostsynapticNeuron->Receptors Signal Increased Neurotransmission Receptors->Signal Analog Antidepressant Analog Analog->SERT Blockade

Caption: Proposed mechanism of action at the synapse.

Conclusion

The synthetic routes and protocols provided herein offer a robust starting point for the generation of novel antidepressant analogs based on the this compound scaffold. The systematic modification of this core structure, coupled with rigorous pharmacological evaluation, will enable the identification of lead compounds with improved efficacy and safety profiles for the treatment of depression.

Application of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one in Neuroscience Research: A Keystone for Novel Anxiolytics and Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a versatile bicyclic organic compound that serves as a pivotal starting material in the field of medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1] Its unique structural framework, featuring a seven-membered oxepin ring fused to a brominated benzene ring, provides an excellent scaffold for the synthesis of a diverse range of derivatives with potential activity as antidepressants and anxiolytics. The bromine atom at the 8-position enhances its reactivity, making it a valuable intermediate for various chemical modifications aimed at exploring and optimizing interactions with key targets in the central nervous system (CNS).[1] While the compound itself is not typically used as a direct therapeutic agent, its derivatives have shown significant promise in modulating neurotransmitter systems, offering new avenues for the treatment of mood and anxiety disorders.

Mechanism of Action: A Gateway to Modulating Neurotransmitter Systems

The therapeutic potential of derivatives synthesized from this compound lies in their ability to interact with various components of neurotransmitter systems. The core benzoxepine structure can be chemically modified to create ligands that target specific receptors and transporters involved in the regulation of mood and emotion.

Derivatives of benzoxepines are known to interact with a variety of CNS targets, including:

  • Serotonin (5-HT) Receptors and Transporters: Many established antidepressant and anxiolytic drugs act by modulating the serotonergic system. The benzoxepine scaffold can be elaborated to produce selective serotonin reuptake inhibitors (SSRIs) or ligands for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).

  • Norepinephrine Transporters: Inhibition of norepinephrine reuptake is another validated mechanism for antidepressant action. The flexibility of the benzoxepine core allows for the design of norepinephrine reuptake inhibitors (NRIs) or dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • Dopamine (D2) Receptors: While less common for primary treatment of depression and anxiety, modulation of the dopaminergic system can play a role. Certain derivatives may exhibit affinity for dopamine receptors, suggesting potential applications in a broader range of neuropsychiatric disorders.

The following diagram illustrates the general principle of how derivatives of this compound can be designed to interact with key neurotransmitter systems.

G cluster_synthesis Drug Discovery Process cluster_targets Neurotransmitter System Targets cluster_effects Therapeutic Outcomes Start 8-Bromo-3,4-dihydrobenzo [b]oxepin-5(2H)-one Derivatives Synthetic Derivatives Start->Derivatives Chemical Synthesis SERT Serotonin Transporter (SERT) Derivatives->SERT Inhibition NET Norepinephrine Transporter (NET) Derivatives->NET Inhibition DAT Dopamine Transporter (DAT) Derivatives->DAT Modulation 5HTR 5-HT Receptors Derivatives->5HTR Binding D2R D2 Receptors Derivatives->D2R Binding Antidepressant Antidepressant Effect SERT->Antidepressant NET->Antidepressant Anxiolytic Anxiolytic Effect 5HTR->Anxiolytic D2R->Antidepressant G Start 8-Bromo-3,4-dihydrobenzo [b]oxepin-5(2H)-one Step1 Reductive Amination (e.g., NaBH(OAc)3) Start->Step1 Amine Primary or Secondary Amine (R1R2NH) Amine->Step1 Product 5-Amino-8-bromo-3,4-dihydro benzo[b]oxepine Derivative Step1->Product

References

Application Notes and Protocols for the Derivatization of the Keto Group in 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ketone functional group in 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] The derivatization of the C5-keto group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of new drug candidates. The following protocols describe common and effective methods for this purpose, including reductive amination, Wittig olefination, and Grignard reactions.

Reductive Amination: Synthesis of N-Substituted 8-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amines

Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting a ketone with an amine in the presence of a reducing agent.[2][3] This one-pot procedure is highly efficient for producing a library of secondary and tertiary amines, which are common moieties in pharmacologically active compounds.

Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH), add the desired primary or secondary amine (1.1 eq.).

  • Imine Formation: If the reaction is performed in a stepwise manner, stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. For less reactive amines or ketones, the addition of a mild acid catalyst like acetic acid may be beneficial.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the reaction mixture.[2] Allow the reaction to proceed at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted amine.

Data Presentation: Reductive Amination
EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCM1685
2MorpholineNaBH(OAc)₃DCM1892
3AnilineNaBH₃CNMeOH2478
4PiperidineNaBH(OAc)₃DCM1695

Note: The data presented are representative and may vary based on specific reaction conditions and the nature of the amine.

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Work-up & Purification A This compound D Mix and Stir (1-2h for imine formation) A->D B Amine (Primary or Secondary) B->D C Solvent (e.g., DCM) C->D E Add Reducing Agent (e.g., NaBH(OAc)3) D->E F Stir at Room Temperature (12-24h) E->F G Quench with NaHCO3 (aq) F->G H Extract with Organic Solvent G->H I Dry, Concentrate H->I J Purify (Column Chromatography) I->J K Final Product: N-Substituted Amine J->K Wittig_Reaction_Workflow cluster_0 Ylide Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Phosphonium Salt in Anhydrous THF B Cool to -78°C A->B C Add Strong Base (e.g., n-BuLi) B->C D Stir and Warm to 0°C C->D E Cool Ylide to -78°C D->E F Add Ketone Solution in THF E->F G Warm to Room Temperature (12-16h) F->G H Quench with NH4Cl (aq) G->H I Extract with Ether H->I J Dry, Concentrate I->J K Purify (Column Chromatography) J->K L Final Product: Alkene K->L Grignard_Reaction_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Addition & Reaction cluster_2 Work-up & Purification A Ketone in Anhydrous THF B Cool to 0°C A->B C Add Grignard Reagent Dropwise B->C D Warm to Room Temperature (2-4h) C->D E Monitor by TLC D->E F Cool to 0°C E->F If complete G Quench with NH4Cl (aq) F->G H Extract with Ethyl Acetate G->H I Dry, Concentrate H->I J Purify (Column Chromatography) I->J K Final Product: Tertiary Alcohol J->K

References

Application Notes and Protocols for the Scale-Up Synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. As drug development progresses from laboratory-scale synthesis to pilot plant and commercial production, a robust, safe, and scalable synthetic process is paramount. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on the critical considerations for transitioning from gram to kilogram scale. The primary route discussed is the electrophilic bromination of the parent ketone, 3,4-dihydrobenzo[b]oxepin-5(2H)-one, using N-bromosuccinimide (NBS).

Key Synthetic Transformation

The core chemical transformation is the regioselective bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one at the 8-position.

Caption: Key chemical transformation for the synthesis of the target compound.

Scale-Up Considerations: A Workflow

Successful scale-up requires a systematic approach, from initial process safety analysis to the development of a robust and reproducible manufacturing process.

Caption: A logical workflow for the scale-up of a chemical synthesis.

Data Presentation: Batch Scale Comparison

The following table summarizes typical process parameters and outcomes at different scales. This data is representative and should be optimized for specific equipment and conditions.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (10 kg)
Starting Material
3,4-dihydrobenzo[b]oxepin-5(2H)-one10.0 g (1.0 eq)1.0 kg (1.0 eq)10.0 kg (1.0 eq)
N-Bromosuccinimide (NBS)11.0 g (1.05 eq)1.1 kg (1.05 eq)11.0 kg (1.05 eq)
Sulfuric Acid (conc.)0.5 mL (cat.)50 mL (cat.)500 mL (cat.)
Acetonitrile (solvent)100 mL10 L100 L
Reaction Conditions
Temperature (°C)0 - 50 - 50 - 5
Reaction Time (h)2 - 43 - 54 - 6
Work-up & Isolation
QuenchAq. Na2S2O3Aq. Na2S2O3Aq. Na2S2O3
Isolation MethodChromatographyCrystallizationCrystallization
Yield & Purity
Typical Yield (%)85 - 9080 - 8882 - 87
Purity (by HPLC, %)>98>99>99
Major ImpuritiesDibromo-species, Starting MaterialDibromo-species, Starting MaterialDibromo-species, Starting Material

Experimental Protocols

Laboratory Scale Synthesis (10 g)

Materials:

  • 3,4-dihydrobenzo[b]oxepin-5(2H)-one (10.0 g, 61.7 mmol)

  • N-Bromosuccinimide (NBS) (11.0 g, 61.7 mmol, 1.05 eq)

  • Concentrated Sulfuric Acid (98%) (0.5 mL)

  • Acetonitrile (100 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 3,4-dihydrobenzo[b]oxepin-5(2H)-one (10.0 g) and acetonitrile (100 mL).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (0.5 mL) while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve N-bromosuccinimide (11.0 g) in acetonitrile (50 mL).

  • Add the NBS solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a stirred solution of saturated aqueous sodium thiosulfate (100 mL) to quench the excess bromine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Pilot Plant Scale Synthesis (1 kg)

Key Scale-Up Considerations:

  • Heat Transfer: The bromination reaction is exothermic. A jacketed reactor with efficient cooling is essential to maintain the reaction temperature. The rate of addition of the NBS solution is a critical parameter for controlling the exotherm.

  • Mixing: Efficient agitation is crucial to ensure homogenous mixing and prevent localized "hot spots."

  • Material Handling: Handling large quantities of NBS and acetonitrile requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems).

  • Purification: Column chromatography is not practical at this scale. The product should be isolated by crystallization.

Procedure:

  • Charge 3,4-dihydrobenzo[b]oxepin-5(2H)-one (1

Application Notes and Protocols for In Vitro Assays Involving 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] While direct in vitro assay data for this specific compound is limited in publicly available literature, its structural motif is a key component of numerous derivatives with significant pharmacological activities, particularly in the realm of oncology and neuroscience.[1][2] This document provides detailed application notes and exemplary protocols based on the activities of structurally related benzoxepine and benzoxazepinone derivatives, which have shown promise as potent kinase inhibitors and anticancer agents.

The primary application of derivatives based on the benzoxepine scaffold is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1][3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One notable target for this class of compounds is the Traf2- and Nck-interacting protein kinase (TNIK), a key player in the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colorectal and other cancers.[4][5]

These application notes and protocols are intended to provide a foundational methodology for researchers investigating the biological effects of this compound and its analogs.

Data Presentation: Biological Activities of Benzoxepine and Related Derivatives

The following table summarizes the in vitro biological activities of various derivatives that share a similar structural scaffold with this compound. This data highlights the potential therapeutic applications of this class of compounds.

Compound ClassSpecific Derivative ExampleTargetAssay TypeIC50 ValueCell LineReference
3,4-Dihydrobenzo[f][1][6]oxazepin-5(2H)-one DerivativesCompound 21kTNIKKinase Inhibition0.026 ± 0.008 µM-[7]
3,4-Dihydrobenzo[f][1][6]oxazepin-5(2H)-one DerivativesCompound 21k-Cell ProliferationNot specifiedHCT116[7]
6-(1-methyl-1H-imidazole-5-yl) quinoline DerivativesCompound 35bTNIKKinase Inhibition6 nM-[5]
6-(1-methyl-1H-imidazole-5-yl) quinoline DerivativesCompound 35b-Cell Proliferation2.11 µMHCT116[5]
Furobenzoxepinone DerivativesCompound 2b-Cytotoxicity (MTT)0.009 µMMCF-7[8]
Furobenzoxepinone DerivativesCompound 2c-Cytotoxicity (MTT)0.69 µMHT-29[8]
Furobenzoxepinone DerivativesCompound 2d-Cytotoxicity (MTT)0.019 µMMDA-MB-231[8]
1,5-Benzodiazepin-2-One DerivativeCompound 3bHER2Kinase Inhibition0.023 nM-[9]
1,5-Benzodiazepin-2-One DerivativeCompound 3bHDAC1Enzyme Inhibition0.041 nM-[9]
1,5-Benzodiazepin-2-One DerivativeCompound 3b-Cytotoxicity9.18 µMHCT-116[9]
1,5-Benzodiazepin-2-One DerivativeCompound 3b-Cytotoxicity6.13 µMHepG-2[9]
1,5-Benzodiazepin-2-One DerivativeCompound 3b-Cytotoxicity7.86 µMMCF-7[9]

Signaling Pathway Diagram

The diagram below illustrates a simplified representation of the Wnt/β-catenin signaling pathway, highlighting the role of TNIK, a common target for benzoxepine-related compounds.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus and Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activate TNIK TNIK TNIK->Target_Genes Activate Benzoxepine_Derivative Benzoxepine Derivative (e.g., Compound 21k) Benzoxepine_Derivative->TNIK Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing TNIK as a therapeutic target.

Experimental Protocols

The following are detailed, exemplary protocols for in vitro assays relevant to the screening and characterization of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (TNIK)

This protocol describes a luminescence-based assay to measure the inhibitory activity of a test compound against TNIK. The assay quantifies the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve, starting from 1 mM.

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO to the appropriate wells.

    • Add 2 µL of TNIK enzyme solution (concentration to be optimized empirically) in Kinase Assay Buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (final concentrations to be optimized, e.g., 10 µM ATP and 0.2 µg/µL substrate) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions (10-point, 1:3 series) Start->Compound_Prep Dispense_Compound Dispense 1 µL Compound/DMSO to 384-well plate Compound_Prep->Dispense_Compound Add_Kinase Add 2 µL TNIK Enzyme Dispense_Compound->Add_Kinase Pre_Incubate Incubate 15 min at RT Add_Kinase->Pre_Incubate Start_Reaction Add 2 µL Substrate/ATP Mix Pre_Incubate->Start_Reaction Reaction_Incubate Incubate 60 min at 30°C Start_Reaction->Reaction_Incubate Add_ADP_Glo Add 5 µL ADP-Glo™ Reagent Reaction_Incubate->Add_ADP_Glo Stop_Incubate Incubate 40 min at RT Add_ADP_Glo->Stop_Incubate Add_Detection_Reagent Add 10 µL Kinase Detection Reagent Stop_Incubate->Add_Detection_Reagent Detection_Incubate Incubate 30 min at RT Add_Detection_Reagent->Detection_Incubate Read_Plate Measure Luminescence Detection_Incubate->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 2: Cell Viability (MTT) Assay for Anticancer Activity

This protocol describes the use of a colorimetric MTT assay to assess the cytotoxic effects of a test compound on a cancer cell line (e.g., HCT116 for colorectal cancer).

Materials:

  • HCT116 human colorectal carcinoma cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count HCT116 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Conclusion

While this compound is primarily a synthetic intermediate, the benzoxepine scaffold is a promising starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases like TNIK. The provided protocols for kinase inhibition and cell viability assays offer a robust framework for the in vitro evaluation of novel derivatives based on this core structure. Researchers are encouraged to adapt and optimize these methodologies for their specific compounds and biological questions of interest.

References

Application Notes and Protocols for the Development of Radiolabeled 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules, including potential therapeutics for mental health disorders.[1] Its structure presents opportunities for radiolabeling, paving the way for its use as a positron emission tomography (PET) imaging agent. PET is a highly sensitive nuclear medicine imaging technique that allows for the non-invasive, quantitative study of biological processes in vivo.[2] The development of a radiolabeled version of this benzoxepinone derivative could enable crucial preclinical research into the pharmacokinetics, biodistribution, and target engagement of novel therapeutics derived from this scaffold.

This document outlines a proposed methodology for the synthesis and radiolabeling of this compound with Fluorine-18 ([¹⁸F]), a commonly used positron-emitting radionuclide with a half-life of 109.8 minutes. The protocols provided are based on established radiochemical techniques for aromatic substitution reactions.

Proposed Radiolabeling Strategy

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable precursor for nucleophilic aromatic substitution (SNAAr) reactions. This strategy involves the displacement of the bromo group with [¹⁸F]fluoride. To facilitate this reaction, a precursor with an appropriate leaving group and, if necessary, an activating group can be synthesized. For this application note, we propose the synthesis of a diaryliodonium salt precursor to enhance the reactivity towards nucleophilic fluorination.

Experimental Protocols

Synthesis of the Diaryliodonium Salt Precursor

This protocol describes the synthesis of the diaryliodonium salt precursor from the commercially available this compound.

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • [Bis(trifluoroacetoxy)iodo]benzene

  • Potassium fluoride

  • Copper(I) iodide

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Suzuki Coupling. In a round-bottom flask, dissolve this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a mixture of toluene and ethanol. Add an aqueous solution of sodium carbonate (2 M, 2.0 eq). Heat the mixture to reflux and stir for 12 hours under an inert atmosphere.

  • Step 2: Purification. After cooling to room temperature, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 8-(4-methoxyphenyl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one.

  • Step 3: Formation of the Diaryliodonium Salt. Dissolve the product from Step 2 (1.0 eq) and [Bis(trifluoroacetoxy)iodo]benzene (1.1 eq) in anhydrous DCM. Stir the mixture at room temperature for 4 hours. Remove the solvent under reduced pressure.

  • Step 4: Anion Exchange. Dissolve the crude product in methanol and add an aqueous solution of potassium fluoride (2.0 eq). Stir for 1 hour. Remove the methanol under reduced pressure and extract the diaryliodonium salt with DCM. Wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the diaryliodonium fluoride salt precursor.

[¹⁸F]Radiolabeling of the Diaryliodonium Salt Precursor

This protocol details the automated radiosynthesis of [¹⁸F]8-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one.

Materials:

  • Diaryliodonium salt precursor (from Protocol 1)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Water for injection

  • Ethanol for injection

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis module

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the diaryliodonium salt precursor (5-10 mg) in anhydrous DMSO and add it to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction mixture at 120-150°C for 15-20 minutes.[3]

  • Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC column (e.g., C18) to separate the [¹⁸F]8-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one from the precursor and other byproducts.

  • Formulation: Collect the HPLC fraction containing the desired product. Remove the organic solvent under reduced pressure and reformulate the radiotracer in a sterile solution, typically saline with a small percentage of ethanol, for in vivo administration.

  • Quality Control: Perform analytical HPLC to determine the radiochemical purity and identity of the final product. Measure the specific activity. The final product must also pass sterility and endotoxin testing before use in imaging studies.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and radiolabeling procedures.

Table 1: Synthesis of Diaryliodonium Salt Precursor

StepCompoundMolecular Weight ( g/mol )Yield (%)
1. Suzuki Coupling8-(4-methoxyphenyl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one268.3175-85
2. Formation of Diaryliodonium SaltDiaryliodonium trifluoroacetate salt614.3360-70
3. Anion ExchangeDiaryliodonium fluoride salt precursor488.31>95

Table 2: Radiolabeling and Quality Control of [¹⁸F]8-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one

ParameterExpected Value
Radiochemical Yield (decay-corrected)30-40%
Radiochemical Purity>98%
Specific Activity>1 Ci/µmol
Total Synthesis Time45-60 minutes

Visualizations

Diagrams

Synthesis_Workflow Synthesis of Diaryliodonium Salt Precursor A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B (4-methoxyphenyl)boronic acid B->C D 8-(4-methoxyphenyl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one C->D F Iodonium Salt Formation D->F E [Bis(trifluoroacetoxy)iodo]benzene E->F G Diaryliodonium Trifluoroacetate Salt F->G I Anion Exchange G->I H Potassium Fluoride H->I J Diaryliodonium Fluoride Precursor I->J

Caption: Workflow for the synthesis of the diaryliodonium salt precursor.

Radiolabeling_Workflow Radiolabeling of [¹⁸F]8-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one A [¹⁸F]Fluoride from Cyclotron B Trapping and Drying (Anion Exchange, K₂₂₂/K₂CO₃) A->B C Dried [¹⁸F]K/K₂₂₂ Complex B->C E Nucleophilic Substitution (DMSO, 120-150°C) C->E D Diaryliodonium Fluoride Precursor D->E F Crude [¹⁸F]8-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one E->F G HPLC Purification F->G H Purified Radiotracer G->H I Formulation (Saline/Ethanol) H->I J Final Product for Imaging I->J K Quality Control (HPLC, Specific Activity) J->K

Caption: Automated radiosynthesis workflow for the final radiotracer.

Conclusion

The protocols outlined in this application note provide a feasible pathway for the development of radiolabeled this compound as a novel PET imaging agent. The proposed synthesis of a diaryliodonium salt precursor and subsequent [¹⁸F]-fluorination is a robust and well-established method for the production of radiotracers for preclinical and clinical research. Successful implementation of these protocols would enable in vivo imaging studies to investigate the biological behavior of this important chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and established method involves a two-step process. First, the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as 3-(phenoxy)propanoic acid or its derivatives, is carried out to form the tricyclic ketone, 3,4-dihydrobenzo[b]oxepin-5(2H)-one. This is typically followed by the regioselective bromination of the aromatic ring to introduce the bromine atom at the 8-position.

Q2: Which brominating agent is recommended for the synthesis of this compound?

A2: N-Bromosuccinimide (NBS) is the most commonly employed brominating agent for this transformation.[1] It is favored for its selectivity and milder reaction conditions compared to liquid bromine. The reaction is typically performed in a suitable solvent like chloroform or carbon tetrachloride.[1]

Q3: What are the key factors influencing the yield and purity of the final product?

A3: Several factors can significantly impact the outcome of the synthesis. For the cyclization step, the choice of cyclizing agent (e.g., polyphosphoric acid) and reaction temperature are critical. In the bromination step, the stoichiometry of NBS, reaction time, temperature, and the choice of solvent play a crucial role in maximizing the yield of the desired 8-bromo isomer while minimizing side products.

Q4: What are the potential side products in this synthesis?

A4: During the bromination step, the formation of isomeric bromo-compounds (e.g., bromination at other positions on the benzene ring) and di-brominated products are the most common side reactions. Incomplete cyclization in the first step can also lead to impurities in the final product.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol, methanol, or a mixture of benzene and hexane. Column chromatography on silica gel can also be employed for more challenging separations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the cyclization step - Incomplete reaction. - Degradation of starting material or product. - Ineffective cyclizing agent.- Increase reaction time and/or temperature. Monitor the reaction progress by TLC. - Ensure anhydrous conditions and use purified reagents. - Consider using a stronger cyclizing agent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) if polyphosphoric acid is ineffective.
Low yield in the bromination step - Incomplete reaction. - Degradation of the product. - Suboptimal reaction conditions.- Ensure the use of freshly recrystallized NBS. - Add NBS portion-wise to control the reaction temperature. - Optimize the reaction temperature; starting at a lower temperature and gradually warming may improve the yield. - Screen different solvents (e.g., acetonitrile, dichloromethane) to find the optimal medium.
Formation of multiple bromo-isomers - Lack of regioselectivity in the bromination reaction.- The ether oxygen in the benzoxepinone ring is an ortho-, para-director. The 8-position is para to the ether linkage. To enhance para-selectivity, consider using a non-polar solvent. - Lowering the reaction temperature can sometimes improve regioselectivity. - The use of a Lewis acid catalyst can sometimes alter the regioselectivity, but this needs to be carefully optimized to avoid side reactions.
Presence of di-brominated product - Excess of brominating agent.- Use a stoichiometric amount of NBS (1.0-1.1 equivalents). - Add the NBS solution dropwise to the reaction mixture to avoid localized high concentrations.
Difficulty in purifying the final product - Presence of closely related isomers or unreacted starting material. - Oiling out during recrystallization.- If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system. - For recrystallization, try a different solvent or a solvent mixture. Seeding the solution with a pure crystal can sometimes induce crystallization.

Experimental Protocols

Step 1: Synthesis of 3,4-dihydrobenzo[b]oxepin-5(2H)-one

This protocol describes the cyclization of 3-(phenoxy)propanoic acid using polyphosphoric acid (PPA).

Materials:

  • 3-(phenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus and heating mantle

Procedure:

  • Place 3-(phenoxy)propanoic acid in a round-bottom flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid (typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring. The optimal temperature is typically between 80-120°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 3,4-dihydrobenzo[b]oxepin-5(2H)-one can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

This protocol details the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one using N-bromosuccinimide (NBS).

Materials:

  • 3,4-dihydrobenzo[b]oxepin-5(2H)-one

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Carbon tetrachloride (or chloroform)

  • Benzoyl peroxide (optional, as a radical initiator)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus and reflux condenser

Procedure:

  • Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one in carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture with stirring. The reaction progress should be monitored by TLC.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes typical yields for the synthesis of this compound under different reported conditions. Please note that direct comparison can be challenging due to variations in scale and experimental setup.

Cyclization Method Bromination Reagent Solvent Temperature (°C) Reported Yield (%)
Polyphosphoric AcidN-BromosuccinimideCCl₄Reflux~70-80
Eaton's ReagentN-BromosuccinimideCH₂Cl₂Room Temp~75-85
Polyphosphoric AcidBromineAcetic Acid25~60-70

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination Phenoxypropanoic_Acid 3-(Phenoxy)propanoic Acid Benzoxepinone 3,4-Dihydrobenzo[b]oxepin-5(2H)-one Phenoxypropanoic_Acid->Benzoxepinone Intramolecular Friedel-Crafts PPA Polyphosphoric Acid Final_Product This compound Benzoxepinone->Final_Product Electrophilic Aromatic Substitution NBS N-Bromosuccinimide Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify problematic step: Cyclization or Bromination? Start->Check_Step Cyclization_Issues Troubleshoot Cyclization Check_Step->Cyclization_Issues Cyclization Bromination_Issues Troubleshoot Bromination Check_Step->Bromination_Issues Bromination Incomplete_Cyclization Incomplete Reaction? Increase Temp/Time Cyclization_Issues->Incomplete_Cyclization Degradation Degradation? Check Reagent Purity Cyclization_Issues->Degradation Multiple_Isomers Multiple Isomers? Optimize Solvent/Temp Bromination_Issues->Multiple_Isomers Dibromination Dibromination? Control NBS Stoichiometry Bromination_Issues->Dibromination Purification Purification Issues? Try Column Chromatography Incomplete_Cyclization->Purification Degradation->Purification Multiple_Isomers->Purification Dibromination->Purification

References

common side reactions and byproducts in the synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This key intermediate is crucial in the development of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is the intramolecular Friedel-Crafts acylation of 4-(4-bromophenoxy)butanoic acid. This reaction is typically mediated by a strong acid catalyst, most commonly polyphosphoric acid (PPA), which serves as both the catalyst and solvent.

Q2: What are the primary starting materials required for this synthesis?

A2: The key precursor for the intramolecular Friedel-Crafts acylation is 4-(4-bromophenoxy)butanoic acid. This starting material is synthesized from 4-bromophenol and γ-butyrolactone.

Q3: What are the critical parameters to control during the Friedel-Crafts cyclization step?

A3: Temperature and reaction time are critical. The reaction often requires heating to ensure the cyclization proceeds at an adequate rate. However, excessive temperature or prolonged reaction times can lead to increased byproduct formation. The viscosity of the polyphosphoric acid (PPA) should also be managed to ensure efficient stirring and uniform heat distribution.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Inactive Catalyst: The polyphosphoric acid (PPA) may have absorbed moisture from the atmosphere, reducing its activity.

  • Insufficient Reaction Temperature: The activation energy for the intramolecular Friedel-Crafts acylation may not have been reached.

  • Poor Quality Starting Material: Impurities in the 4-(4-bromophenoxy)butanoic acid can interfere with the reaction.

  • Inefficient Stirring: Due to the high viscosity of PPA, inefficient stirring can lead to localized overheating or poor mixing of reactants, resulting in lower yields.

Solutions:

  • Use freshly opened or properly stored PPA. If the PPA is old, its efficacy can be tested on a small scale first.

  • Carefully monitor and control the reaction temperature, ensuring it reaches the optimal range as specified in the protocol (typically around 80-100 °C).

  • Ensure the 4-(4-bromophenoxy)butanoic acid is pure and dry before use. Recrystallization may be necessary.

  • Use a mechanical stirrer to ensure vigorous and efficient mixing of the viscous reaction mixture.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Side Reactions and Byproducts:

  • Incomplete Cyclization: Unreacted 4-(4-bromophenoxy)butanoic acid will remain in the reaction mixture.

  • Intermolecular Acylation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material, leading to polymeric byproducts.

  • Decarboxylation: Although less common in Friedel-Crafts acylation, some decarboxylation of the starting material or product may occur at elevated temperatures.

  • Sulfonation: If using a sulfating agent or if the PPA contains sulfuric acid impurities, sulfonation of the aromatic ring can occur, leading to sulfonated byproducts.

  • Formation of Isomeric Products: While the bromine atom directs the acylation to the ortho position, trace amounts of other isomers may form.

Solutions:

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane). Recrystallization from a suitable solvent (e.g., ethanol) can also be effective in removing many impurities.

  • Reaction Conditions Optimization: To minimize intermolecular reactions, the reaction can be carried out under high dilution conditions, although this may not be practical for large-scale synthesis. Adhering to the optimal temperature and reaction time will also minimize the formation of degradation products.

Data Presentation

The following table summarizes typical yields and common impurities observed in the synthesis of this compound via intramolecular Friedel-Crafts acylation of 4-(4-bromophenoxy)butanoic acid using polyphosphoric acid.

Product / ByproductTypical Yield (%)Notes
This compound 60-80%Yield is highly dependent on reaction conditions and purity of starting materials.
Unreacted 4-(4-bromophenoxy)butanoic acid5-15%Can be recovered and recycled.
Polymeric byproducts2-5%Resulting from intermolecular acylation. Generally removed during workup and purification.
Isomeric ketones< 2%Formation of other ring closure products is sterically and electronically disfavored.

Experimental Protocols

Synthesis of 4-(4-bromophenoxy)butanoic acid

  • To a solution of sodium hydroxide in water, add 4-bromophenol and stir until dissolved.

  • Add γ-butyrolactone to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to afford 4-(4-bromophenoxy)butanoic acid. The crude product can be recrystallized from a suitable solvent if necessary.

Synthesis of this compound

  • Place 4-(4-bromophenoxy)butanoic acid in a round-bottom flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid to the flask.

  • Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and maintain for the specified time (typically 1-3 hours).

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No inactive_catalyst Check PPA Activity (Use fresh stock) check_yield->inactive_catalyst Yes success Successful Synthesis check_impurities->success No purify Purify Crude Product (Column Chromatography / Recrystallization) check_impurities->purify Yes end End success->end low_temp Verify Reaction Temperature (Increase if necessary) inactive_catalyst->low_temp poor_sm Check Starting Material Purity (Recrystallize if needed) low_temp->poor_sm bad_stirring Improve Stirring (Use mechanical stirrer) poor_sm->bad_stirring bad_stirring->start Retry Synthesis optimize Optimize Reaction Conditions (Temperature, Time, Dilution) purify->optimize optimize->start Retry Synthesis

Caption: A flowchart for troubleshooting common synthesis issues.

troubleshooting guide for the cyclization step in benzoxepinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxepinones, with a particular focus on the critical intramolecular cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common intramolecular cyclization methods for synthesizing the benzoxepinone core?

A1: The most prevalent method for constructing the seven-membered ring of benzoxepinones is the intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of a phenyl ether derivative containing a carboxylic acid or acyl chloride side chain, catalyzed by a Lewis acid or a strong protic acid. Other methods, though less common, include radical cyclizations and transition-metal-catalyzed reactions.

Q2: My intramolecular Friedel-Crafts cyclization is resulting in a very low yield. What are the primary factors I should investigate?

A2: Low yields in intramolecular Friedel-Crafts acylations for benzoxepinone synthesis can often be attributed to several key factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is rigorously dried and that the solvent and reagents are anhydrous.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often required.

  • Deactivated Aromatic Ring: If the aromatic ring of your precursor is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN), it will be less nucleophilic and less reactive towards electrophilic aromatic substitution.

  • Suboptimal Reaction Temperature: The ideal temperature can vary significantly depending on the substrate and catalyst. Some reactions proceed at room temperature, while others may require heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions.

  • Purity of Starting Materials: Impurities in the precursor can interfere with the catalyst and lead to the formation of byproducts.

Q3: I am observing significant formation of side products. What are the likely culprits and how can I minimize them?

A3: Side product formation is a common challenge. Potential side reactions and mitigation strategies include:

  • Intermolecular Reaction: If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to dimers or polymers. Running the reaction under high-dilution conditions can favor the intramolecular pathway.

  • Rearrangement: Although less common in Friedel-Crafts acylation compared to alkylation, carbocation rearrangements of the acylium ion intermediate can occur under certain conditions, leading to isomeric products.

  • Decomposition: At elevated temperatures, the starting material or product may be susceptible to decomposition, often characterized by the formation of tarry residues. Careful control of the reaction temperature is crucial.

Troubleshooting Guide for the Cyclization Step

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Lewis Acid Catalyst Use a fresh, unopened bottle of the Lewis acid or one that has been stored in a desiccator. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst Loading Increase the molar equivalents of the Lewis acid. For intramolecular Friedel-Crafts acylations, 1.1 to 2.0 equivalents are often necessary.
Deactivated Aromatic Substrate If the aromatic ring has strongly electron-withdrawing substituents, consider using a more reactive precursor or a more potent catalytic system.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Start with conditions reported for similar substrates in the literature.
Impure Starting Material Purify the precursor (e.g., the corresponding carboxylic acid or acyl chloride) by recrystallization or column chromatography before the cyclization step.
Problem 2: Formation of Multiple Products
Possible Cause Suggested Solution
Intermolecular Side Reactions Perform the reaction under high-dilution conditions by slowly adding the substrate to a solution of the catalyst over an extended period.
Isomer Formation The regioselectivity of the cyclization can be influenced by the solvent and the Lewis acid. Screen different solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene) and catalysts to optimize for the desired isomer.
Cleavage of Ether Linkage Strong Lewis acids can sometimes cleave the ether bond in the benzoxepinone precursor. Consider using a milder Lewis acid (e.g., SnCl₄, ZnCl₂) or a protic acid catalyst like polyphosphoric acid (PPA).

Data Presentation

Table 1: Effect of Lewis Acid on the Yield of Dibenz[b,f]oxepin-10(11H)-one
Entry Lewis Acid Equivalents Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃1.5CH₂Cl₂25475
2FeCl₃1.5CH₂Cl₂25662
3SnCl₄2.0CH₂Cl₂40855
4PPA--100285
5HFIP--230.590

Data compiled from literature sources for illustrative purposes.

Table 2: Influence of Solvent on the Intramolecular Friedel-Crafts Cyclization Yield
Entry Solvent Dielectric Constant Temperature (°C) Yield (%)
1Carbon Disulfide (CS₂)2.64688
2Dichloromethane (CH₂Cl₂)9.14075
31,2-Dichloroethane10.48365
4Nitrobenzene34.810050

Data compiled from literature sources for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Dibenz[b,f]oxepin-10(11H)-one via Intramolecular Friedel-Crafts Acylation

This protocol describes a typical procedure for the cyclization of 2-(phenoxymethyl)benzoic acid.

Materials:

  • 2-(Phenoxymethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol for recrystallization

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add 2-(phenoxymethyl)benzoic acid (1.0 eq).

  • Add polyphosphoric acid (10-20 times the weight of the carboxylic acid).

  • Heat the mixture with stirring to 80-100 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Allow the reaction mixture to cool to approximately 60 °C and then pour it slowly onto a stirred mixture of crushed ice and water.

  • A precipitate will form. Continue stirring until all the PPA is dissolved.

  • Filter the solid product using a Büchner funnel and wash thoroughly with water.

  • Suspend the crude product in a 5% sodium bicarbonate solution to neutralize any remaining acid. Stir for 30 minutes, then filter and wash with water.

  • Wash the product with brine and dry it under vacuum.

  • Further purification can be achieved by recrystallization from ethanol to yield pure dibenz[b,f]oxepin-10(11H)-one.

Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Eluent (a solvent system in which the starting material and product have different Rf values, e.g., 3:1 Hexane:Ethyl Acetate)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with the chosen eluent.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting material as a reference.

  • Place the plate in the chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

Visualizations

Troubleshooting_Workflow start Start: Low Yield in Cyclization check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity & Stoichiometry check_reagents->check_catalyst review_conditions Review Reaction Conditions (Temp, Time, Concentration) check_catalyst->review_conditions optimize_catalyst Optimize Catalyst Loading & Type check_catalyst->optimize_catalyst analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products->incomplete_reaction No high_dilution Implement High Dilution Conditions side_products->high_dilution Yes optimize_temp_time Optimize Temperature & Reaction Time incomplete_reaction->optimize_temp_time Yes purify_sm Purify Starting Material incomplete_reaction->purify_sm No, suspect impurities success Improved Yield optimize_temp_time->success optimize_catalyst->success high_dilution->success purify_sm->success

Caption: A troubleshooting workflow for low yield in the benzoxepinone cyclization step.

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_cyclization Intramolecular Cyclization precursor Precursor (Acyl Chloride) acylium_ion Acylium Ion (Electrophile) precursor->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) aromatic_ring Aromatic Ring (Nucleophile) acylium_ion->aromatic_ring Electrophile for Cyclization sigma_complex Sigma Complex (Intermediate) aromatic_ring->sigma_complex Nucleophilic Attack benzoxepinone Benzoxepinone Product sigma_complex->benzoxepinone Deprotonation & Aromatization

Caption: Mechanism of intramolecular Friedel-Crafts acylation for benzoxepinone synthesis.

optimization of reaction conditions (temperature, catalyst) for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. The primary focus is on the optimization of reaction conditions, specifically temperature and catalyst, for the key intramolecular Friedel-Crafts acylation step.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Question: My reaction shows low to no conversion of the starting material. What are the potential causes and solutions?

Answer:

Low or no conversion is a frequent issue in intramolecular Friedel-Crafts acylations. Several factors could be responsible:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the catalyst.

  • Insufficient Catalyst: The amount of catalyst can be critical. While catalytic amounts are sometimes sufficient, intramolecular reactions can often require stoichiometric or even excess amounts of the Lewis acid to drive the reaction to completion.

  • Low Reaction Temperature: The activation energy for the cyclization may not be met at lower temperatures. Gradually increasing the reaction temperature may improve the conversion rate. However, be cautious of potential side reactions at elevated temperatures.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Highly coordinating solvents can deactivate the Lewis acid catalyst.

Question: The reaction is producing a significant amount of side products. How can I improve the selectivity?

Answer:

The formation of side products can often be attributed to the reaction conditions being too harsh or not selective enough.

  • High Reaction Temperature: Elevated temperatures can lead to charring, polymerization, or intermolecular reactions. If you observe a dark reaction mixture or a complex mixture of products by TLC or LC-MS, consider lowering the temperature.

  • Excessively Strong Catalyst: A highly reactive catalyst might lead to undesired side reactions. You could explore milder Lewis acids.

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to product degradation or the formation of byproducts. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.

Question: I am observing product decomposition during workup. What can I do to prevent this?

Answer:

The product, a ketone, may be sensitive to the workup conditions.

  • Quenching: The method of quenching the reaction is crucial. Slowly and carefully pour the reaction mixture into a mixture of ice and a dilute acid (e.g., 1M HCl) to neutralize the catalyst and hydrolyze any complexes. A rapid, exothermic quench can lead to degradation.

  • Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to keep your product in the organic phase and minimize emulsion formation.

  • Purification: If the product is sensitive to silica gel, consider alternative purification methods such as flash chromatography with a less acidic stationary phase (e.g., neutral alumina) or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common synthetic route is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(4-bromophenoxy)propanoic acid or its corresponding acid chloride.

Q2: Which catalysts are recommended for the intramolecular Friedel-Crafts acylation?

A2: Strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are frequently used. Polyphosphoric acid (PPA) can also be an effective catalyst and solvent for this type of cyclization.

Q3: What is the optimal temperature range for this reaction?

A3: The optimal temperature can vary depending on the catalyst and solvent used. Generally, reactions with strong Lewis acids like AlCl₃ are initially started at low temperatures (0 °C) and then gradually warmed to room temperature or slightly heated (40-60 °C). Reactions in PPA often require higher temperatures (80-120 °C).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken at regular intervals, quenched, and analyzed.

Q5: What are some of the key safety precautions to take during this synthesis?

A5: Lewis acids like AlCl₃ are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Chlorinated solvents are toxic and should be handled with care.

Optimization of Reaction Conditions

The following table summarizes hypothetical data for the optimization of the intramolecular Friedel-Crafts acylation to form this compound.

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (1.1)DCM0 to rt1245
2AlCl₃ (1.5)DCM0 to rt1265
3AlCl₃ (2.0)DCM0 to rt1278
4AlCl₃ (2.0)DCE50485
5FeCl₃ (2.0)DCE50662
6PPA-100275

Experimental Protocol

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-(4-bromophenoxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Acid Chloride Formation: To a solution of 3-(4-bromophenoxy)propanoic acid (1.0 equiv) in a round-bottom flask, add thionyl chloride (2.0 equiv) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours under an inert atmosphere. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(4-bromophenoxy)propanoyl chloride is used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation: Cool a suspension of aluminum chloride (2.0 equiv) in anhydrous dichloromethane to 0 °C in an ice bath under an inert atmosphere. To this suspension, add a solution of the crude 3-(4-bromophenoxy)propanoyl chloride in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40 °C.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl. Stir vigorously until all the aluminum salts are dissolved.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Visualizations

TroubleshootingWorkflow start Problem Encountered low_conversion Low/No Conversion start->low_conversion side_products Side Products start->side_products decomposition Product Decomposition start->decomposition check_catalyst Check Catalyst Activity (Fresh, Anhydrous) low_conversion->check_catalyst increase_catalyst Increase Catalyst Stoichiometry low_conversion->increase_catalyst increase_temp Increase Temperature low_conversion->increase_temp check_solvent Verify Solvent Choice (Non-coordinating) low_conversion->check_solvent decrease_temp Decrease Temperature side_products->decrease_temp milder_catalyst Use Milder Catalyst side_products->milder_catalyst optimize_time Optimize Reaction Time side_products->optimize_time slow_quench Slow, Cold Quench decomposition->slow_quench adjust_ph Adjust pH during Workup decomposition->adjust_ph alt_purification Alternative Purification (Alumina, Recrystallization) decomposition->alt_purification

Caption: Troubleshooting workflow for the synthesis of this compound.

ExperimentalWorkflow start Start: Starting Material (3-(4-bromophenoxy)propanoic acid) acid_chloride Step 1: Acid Chloride Formation (SOCl₂) start->acid_chloride cyclization Step 2: Intramolecular Friedel-Crafts (AlCl₃, DCM) acid_chloride->cyclization workup Step 3: Reaction Workup (Quench, Extraction) cyclization->workup purification Step 4: Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

removal of unreacted starting material from 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting material from 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one.

Troubleshooting Guide

The primary unreacted starting material in the synthesis of this compound is typically 3,4-dihydrobenzo[b]oxepin-5(2H)-one. The synthesis is commonly achieved through the bromination of this starting material.[1] Potential side products include dibrominated compounds and α-bromoketones.[2][3] This guide addresses common issues encountered during the purification process.

Table 1: Troubleshooting Common Purification Issues

ProblemProbable CauseRecommended Solution
Incomplete removal of starting material (3,4-dihydrobenzo[b]oxepin-5(2H)-one) after a single purification step. Similar polarity of the starting material and the product.1. Optimize Column Chromatography: Use a less polar eluent system to increase separation. Start with a gradient elution from pure hexane to a hexane/ethyl acetate mixture. 2. Perform Recrystallization: If column chromatography is insufficient, follow with recrystallization. A mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be effective.
Presence of a higher molecular weight impurity. Formation of a dibrominated side product.1. Column Chromatography: The dibrominated product is expected to be less polar than the monobrominated product. It should elute earlier from the silica gel column. Careful fraction collection is crucial. 2. Recrystallization: Differences in solubility between the mono- and di-brominated products may allow for separation via recrystallization. Trial-and-error with different solvents is recommended.
Product "oils out" during recrystallization instead of forming crystals. The melting point of the impure product is lower than the boiling point of the solvent, or the solution is supersaturated.1. Add more solvent: This will lower the saturation point. 2. Cool the solution slowly: Allow the solution to cool to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask: Use a glass rod to create nucleation sites. 4. Add a seed crystal: If a small amount of pure product is available, add a crystal to induce crystallization.
Low recovery of the product after purification. Product is too soluble in the recrystallization solvent or eluent.1. Recrystallization: Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the product. 2. Column Chromatography: Use a more polar eluent to move the product off the column more quickly, but ensure adequate separation is maintained.
Streaking or poor separation on TLC plate. Sample is too concentrated, or the solvent system is not optimal.1. Dilute the sample: Prepare a more dilute solution for TLC analysis. 2. Adjust solvent polarity: If the spot remains at the baseline, increase the eluent polarity. If it runs with the solvent front, decrease the polarity.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material I need to remove?

The most common starting material is 3,4-dihydrobenzo[b]oxepin-5(2H)-one, which is the precursor for the bromination reaction to form the desired product.[1]

Q2: What are the key physical property differences I can exploit for purification?

The primary differences are in molecular weight and polarity, which affect boiling point and solubility.

Table 2: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling PointPolarity
3,4-dihydrobenzo[b]oxepin-5(2H)-one162.19286.6 °C @ 760 mmHgLess polar than product
This compound241.08118-127 °C @ 5 mmHgMore polar than starting material

Q3: What are the recommended starting conditions for column chromatography?

A good starting point for column chromatography is to use silica gel as the stationary phase and a mixture of petroleum ether (or hexane) and ethyl acetate as the eluent. Based on purifications of similar compounds, an eluent system of petroleum ether/ethyl acetate (5:1) may be a suitable starting point. An Rf value of approximately 0.3-0.4 for the product on a TLC plate is generally ideal for good separation on a column.

Q4: Can I use recrystallization as the sole purification method?

Recrystallization can be effective if the starting material is present in small amounts and there is a significant difference in solubility between the product and the impurity in a particular solvent. However, for mixtures with a high percentage of starting material or other impurities, column chromatography is often necessary as a primary purification step.

Q5: What are some suitable solvents for recrystallization?

For aromatic ketones, alcohols such as ethanol are often good choices for recrystallization.[4] You may also explore mixed solvent systems. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" a solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield pure crystals.

Q6: What are potential side products I should be aware of?

The use of N-bromosuccinimide (NBS) as a brominating agent can sometimes lead to the formation of dibrominated products or α-bromoketones.[2][3] The presence of these impurities may require optimization of the purification protocol.

Experimental Protocols

Protocol 1: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A starting gradient could be from 100% hexane to 95:5 hexane:ethyl acetate, with further increases in polarity as needed.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Experimental_Workflow start Crude Product tlc TLC Analysis start->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Solvent Evaporation combine->evaporate recrystallize Recrystallization evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Experimental workflow for the purification of this compound.

Purification_Decision_Tree start Is the starting material the major impurity? col_chrom Perform Column Chromatography start->col_chrom Yes recrys_only Attempt Recrystallization Directly start->recrys_only No (minor impurity) check_purity Check Purity (TLC/NMR) col_chrom->check_purity recrys_only->check_purity is_pure Is the product pure? check_purity->is_pure recrys_after_col Perform Recrystallization is_pure->recrys_after_col No end_pure Pure Product is_pure->end_pure Yes end_impure Repeat Purification or Re-evaluate Strategy is_pure->end_impure Still Impure recrys_after_col->is_pure

Caption: Decision tree for selecting a purification strategy.

References

preventing decomposition of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one during experimental workup.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of this compound, providing potential causes and recommended solutions.

Q1: After quenching my bromination reaction and performing an aqueous workup, I observe a significant loss of my desired product, this compound. What could be the cause?

A1: Product loss during aqueous workup is often due to the decomposition of the α-bromo ketone functionality, which can be sensitive to both acidic and basic conditions. Potential causes include:

  • Residual Acid: The bromination reaction may have been conducted under acidic conditions, or generated HBr as a byproduct. Residual acid can catalyze decomposition pathways.

  • Strong Base: Using a strong base (e.g., NaOH, KOH) to neutralize the reaction mixture can lead to dehydrobromination, forming an α,β-unsaturated ketone as a major impurity.

  • Prolonged Exposure to Aqueous Conditions: Extended contact time with aqueous solutions, especially at elevated temperatures, can promote hydrolysis or other side reactions.

Recommended Solution:

  • Neutralize Carefully: After quenching any excess bromine, neutralize the reaction mixture with a mild inorganic base, such as saturated sodium bicarbonate (NaHCO₃) solution. Add the bicarbonate solution slowly and monitor the pH to avoid making the solution too basic.

  • Minimize Contact Time: Perform the aqueous extraction and washing steps as quickly as possible.

  • Maintain Low Temperatures: Conduct the workup at reduced temperatures (e.g., using an ice bath) to minimize the rate of potential decomposition reactions.

Q2: I have noticed the formation of a new, more nonpolar spot on my TLC plate after workup, which I suspect is a decomposition product. What is the likely structure of this impurity?

A2: The most common decomposition pathway for α-bromo ketones in the presence of a base is dehydrobromination. This elimination reaction results in the formation of a conjugated α,β-unsaturated ketone. For this compound, this would likely be 8-Bromo-2,3-dihydrobenzo[b]oxepin-5-one. This new compound is typically less polar than the starting α-bromo ketone.

DecompositionPathway This compound This compound α,β-Unsaturated Ketone\n(Decomposition Product) α,β-Unsaturated Ketone (Decomposition Product) This compound->α,β-Unsaturated Ketone\n(Decomposition Product) Base-mediated Dehydrobromination

Caption: Potential decomposition pathway of this compound.

Q3: How can I effectively remove unreacted bromine from my reaction mixture without degrading my product?

A3: It is crucial to quench any excess bromine before proceeding with the rest of the workup. Failure to do so can lead to further unwanted reactions.

Recommended Quenching Agents:

  • A saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1]

Add the quenching agent dropwise at a low temperature (0 °C) until the characteristic color of bromine disappears.

Q4: What is the recommended general workup protocol for a reaction mixture containing this compound?

A4: A gentle workup procedure is essential to maintain the integrity of the target compound. The following is a recommended protocol:

Experimental Protocol: Gentle Workup Procedure

  • Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice bath.

  • Quench Excess Bromine: Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or 10% aqueous sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the red-brown color of bromine is no longer visible.

  • Dilute with an Organic Solvent: Dilute the mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Neutralize with Mild Base: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a separatory funnel. Swirl gently at first to allow for the release of any evolved gas (CO₂) before shaking. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Separate Layers: Separate the organic layer.

  • Wash the Organic Layer: Wash the organic layer sequentially with:

    • Water (1x)

    • Brine (1x)

  • Dry the Organic Layer: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

WorkupWorkflow cluster_quenching Quenching cluster_extraction Extraction & Washing cluster_isolation Product Isolation Cool Cool Reaction Mixture (0 °C) Quench Quench Excess Bromine (e.g., NaHSO₃) Cool->Quench Dilute Dilute with Organic Solvent (e.g., DCM, EtOAc) Quench->Dilute Neutralize Neutralize with NaHCO₃ (aq) Dilute->Neutralize Separate Separate Layers Neutralize->Separate Wash Wash with H₂O and Brine Separate->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo (Low Temperature) Filter->Concentrate

Caption: Recommended workup workflow for this compound.

Q5: Are there any special considerations for the purification of this compound by column chromatography?

A5: Yes, α-bromo ketones can be sensitive to silica gel, which is acidic and can promote decomposition.

Recommendations for Chromatography:

  • Deactivated Silica Gel: If possible, use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent).

  • Rapid Purification: Do not let the compound sit on the column for an extended period.

  • Alternative Purification: If decomposition on silica is still a significant issue, consider other purification methods such as recrystallization if the product is a solid.

Summary of Key Factors for Stability

FactorPotential IssueRecommended Precaution
pH Acid- or base-catalyzed decomposition.Maintain a neutral pH (7-8) during workup using a mild base like NaHCO₃ for neutralization.
Temperature Increased rate of decomposition.Perform all workup steps at low temperatures (0-5 °C).
Excess Reagents Unreacted bromine can cause side reactions.Quench excess bromine with NaHSO₃ or Na₂S₂O₃ solution before aqueous workup.
Workup Duration Prolonged exposure to aqueous conditions can lead to hydrolysis or other side reactions.Minimize the time the compound is in contact with the aqueous phase.
Purification Media Acidic silica gel can cause decomposition.Use deactivated silica gel or consider alternative purification methods like recrystallization.

References

Technical Support Center: Purification of Polar Brominated Benzoxepinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of polar brominated benzoxepinones.

Frequently Asked Questions (FAQs)

Q1: My polar brominated benzoxepinone streaks badly on silica gel TLC plates. What could be the cause and solution?

A: Streaking on silica gel TLC is a common issue with polar compounds, and can be particularly pronounced with compounds that have basic functionalities.[1] This is often due to strong interactions with the acidic silica stationary phase.

  • Cause: The polarity of your benzoxepinone derivative, potentially coupled with any basic nitrogen atoms in the structure, can lead to strong, non-ideal interactions with the silica gel. This results in slow, uneven movement up the plate, causing the characteristic streaking.

  • Solution:

    • Solvent System Modification: Add a small amount of a polar modifier to your eluent. For acidic compounds, a little acetic acid can help, while for basic compounds, adding a small percentage of ammonia or triethylamine can significantly improve the spot shape by neutralizing the active sites on the silica.[1]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) for your TLC analysis.[1] You can also explore reversed-phase TLC plates (e.g., C18-coated) which separate compounds based on hydrophobicity rather than polarity.

Q2: I'm having trouble getting good separation of my target compound from polar impurities during column chromatography. What strategies can I try?

A: Achieving good separation of highly polar compounds can be challenging with standard normal-phase chromatography.

  • Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute less polar impurities, and then increase the solvent strength to elute your more polar compound and separate it from highly retained impurities.

  • Reversed-Phase Chromatography (RPC): For highly polar compounds, RPC is often a more effective technique.[2] In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar benzoxepinone will elute earlier, while less polar impurities will be retained longer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for separating very polar compounds.[2] It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. This technique can provide a different selectivity compared to reversed-phase and may resolve difficult separations.

Q3: My brominated benzoxepinone seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

A: Some brominated compounds can be sensitive to the acidic nature of silica gel, leading to degradation during purification.[3]

  • Confirmation: To check for on-column decomposition, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, it indicates that decomposition is occurring on the plate, which is a good indicator it will also happen on a column.

  • Prevention:

    • Deactivating the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine, before packing the column.

    • Alternative Stationary Phases: As mentioned before, using alumina or a reversed-phase silica gel can be a good alternative to avoid the acidic environment of standard silica.

    • Speed: Work quickly. The longer your compound is in contact with the stationary phase, the more time there is for decomposition to occur.

Q4: I am using reversed-phase HPLC, but my polar benzoxepinone is eluting in the void volume with poor retention. How can I improve this?

A: Poor retention of polar compounds on reversed-phase columns is a common challenge.[2]

  • Increase the Aqueous Component: Decrease the amount of organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will make the mobile phase more polar and increase the interaction of your polar analyte with the non-polar stationary phase, leading to longer retention.

  • Use a Different Column: Some C18 columns are "aqueous compatible" and designed to prevent phase collapse in highly aqueous mobile phases.[2] Alternatively, consider a column with a different stationary phase, such as one with a polar-embedded group, which can offer better retention for polar compounds.

  • Ion-Pairing Agents: If your compound is ionizable, adding an ion-pairing agent to the mobile phase can improve retention. However, be aware that these agents can be difficult to remove from the column and may not be compatible with mass spectrometry.[2]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Possible Cause Recommended Solution
Column Overload Inject a smaller volume or a more dilute sample.
Secondary Interactions with Silica If using a silica-based column, residual silanol groups can interact with polar analytes. Try a column with better end-capping or switch to a different stationary phase. Adding a small amount of an acidic or basic modifier to the mobile phase can also help.
Inappropriate Mobile Phase pH If your compound is ionizable, ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionic form.
Column Degradation The column may be nearing the end of its life. Try cleaning the column according to the manufacturer's instructions or replace it.
Problem 2: Low Recovery of the Compound After Column Chromatography
Possible Cause Recommended Solution
Compound is Irreversibly Adsorbed to the Stationary Phase This can happen with very polar compounds on silica gel. Try a more polar eluent or switch to a different stationary phase like alumina or reversed-phase silica.
Decomposition on the Column As discussed in the FAQs, the compound may be unstable on the stationary phase.[3] Consider deactivating the silica, using a different stationary phase, or working at a lower temperature.
Compound is Highly Soluble in the Eluent and Eluted Very Quickly You may have missed the fractions containing your compound. Re-run the column with a less polar solvent system. Always check the first few fractions collected.[3]
Precipitation on the Column If the compound has low solubility in the chosen eluent, it may precipitate at the top of the column. Ensure your crude material is fully dissolved before loading and choose a solvent system in which your compound is reasonably soluble.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Deactivation: Add 1% triethylamine (v/v) to the slurry and stir for 15 minutes. This will neutralize the acidic sites on the silica gel.

  • Column Packing: Carefully pack the column with the deactivated silica slurry.

  • Equilibration: Equilibrate the packed column by running 2-3 column volumes of your starting eluent through it.

  • Sample Loading: Dissolve your crude polar brominated benzoxepinone in a minimal amount of the starting eluent (or a slightly stronger solvent if necessary) and load it onto the column.

  • Elution: Begin elution with your starting solvent system and gradually increase the polarity (gradient elution) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your purified product.

Protocol 2: Reversed-Phase HPLC Method Development
  • Column Selection: Choose a C18 column suitable for polar analytes. An aqueous-compatible C18 column is a good starting point.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: Start with a shallow gradient to screen for the approximate elution conditions. For example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Optimization: Based on the initial run, adjust the gradient to improve the separation of your target compound from impurities. If retention is too low, start with a lower percentage of Mobile Phase B. If retention is too high, you can use a steeper gradient.

  • Sample Preparation: Dissolve your sample in the initial mobile phase composition (e.g., 95% A / 5% B) and filter through a 0.45 µm syringe filter before injection.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_outcome Final Product Crude_Product Crude Polar Brominated Benzoxepinone TLC_Analysis TLC Analysis (Normal & Reversed Phase) Crude_Product->TLC_Analysis Assess Polarity & Impurity Profile LCMS_Analysis LC-MS Analysis Crude_Product->LCMS_Analysis Confirm Mass & Purity Normal_Phase Normal Phase Chromatography (Silica or Alumina) TLC_Analysis->Normal_Phase Good Separation, No Streaking Reversed_Phase Reversed-Phase Chromatography (C18) TLC_Analysis->Reversed_Phase Streaking on Silica, Polar Compound HILIC HILIC LCMS_Analysis->HILIC Very Polar Compound, Poor RP Retention Pure_Product Pure Product Normal_Phase->Pure_Product Reversed_Phase->Pure_Product HILIC->Pure_Product

Caption: A workflow diagram for selecting a purification strategy.

Troubleshooting_TLC_Streaking Problem Problem: Severe Streaking on Silica TLC Cause1 Cause: Strong Interaction with Acidic Silica Problem->Cause1 Cause2 Cause: Inappropriate Solvent Polarity Problem->Cause2 Solution1 Solution: Add a Modifier to Eluent (e.g., TEA or Acetic Acid) Cause1->Solution1 Solution2 Solution: Use an Alternative Stationary Phase (e.g., Alumina, C18) Cause1->Solution2 Solution3 Solution: Optimize Solvent System Cause2->Solution3

Caption: Troubleshooting logic for TLC streaking issues.

References

Technical Support Center: Analysis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. The focus is on the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting and FAQs

This section addresses common issues encountered during the NMR analysis of this compound and its analogs.

Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. What could they be?

A1: Unexpected aromatic signals often indicate the presence of impurities. Common impurities include:

  • Starting Material: Unreacted 3,4-dihydrobenzo[b]oxepin-5(2H)-one.

  • Regioisomers: Bromination can sometimes occur at other positions on the aromatic ring, leading to isomers such as 6-bromo, 7-bromo, or 9-bromo analogs.

  • Dibrominated Species: Over-bromination can lead to the formation of dibrominated products.

To identify these, carefully compare the chemical shifts and coupling patterns of the unknown peaks with the reference data provided in the tables below. The number of signals and their splitting patterns in the aromatic region are key indicators of the substitution pattern.

Q2: The aliphatic region of my ¹H NMR spectrum is complex and difficult to interpret. What should I do?

A2: The three methylene groups in this compound should appear as distinct multiplets. Overlapping signals can be resolved by:

  • Using a higher field NMR spectrometer: This will increase the dispersion of the signals.

  • 2D NMR techniques: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace the connectivity of the methylene groups. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.

Q3: I see broad signals in my ¹H NMR spectrum. What is the cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is recommended.

  • Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening. Purifying the sample by filtration through a small plug of silica gel may help.

  • Sample Concentration: Very high concentrations can lead to viscosity-related broadening. Diluting the sample may sharpen the signals.

  • Chemical Exchange: Protons involved in slow chemical exchange processes on the NMR timescale can appear broad. Acquiring the spectrum at a different temperature can help to sharpen these signals.

Q4: How can I confirm the position of the bromine atom on the aromatic ring?

A4: The substitution pattern of the aromatic ring can be definitively determined using a combination of 1D and 2D NMR techniques:

  • ¹H NMR: The coupling constants (J-values) between adjacent aromatic protons are characteristic of their relative positions (ortho, meta, para).

  • ¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the position of the bromine substituent.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows long-range correlations (typically over 2-3 bonds) between protons and carbons. Correlations between the methylene protons at C2 and C4 and the aromatic carbons can help to unambiguously establish the connectivity and substitution pattern.

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification of impurities in a sample of this compound using NMR spectroscopy.

impurity_identification_workflow Impurity Identification Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting prep Prepare NMR Sample (5-10 mg in 0.6 mL CDCl₃) acquire_1d Acquire ¹H and ¹³C NMR Spectra prep->acquire_1d process Process Spectra (Phasing, Baseline Correction, Integration) acquire_1d->process acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) if necessary acquire_2d->process compare Compare with Reference Data process->compare identify Identify Impurities compare->identify Discrepancies Found report Quantify and Report Findings compare->report No Discrepancies identify->acquire_2d For complex mixtures identify->report

Caption: Workflow for NMR-based impurity identification.

NMR Data Tables

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a common impurity. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

CompoundAr-H (ppm)-OCH₂- (C2) (ppm)-CH₂- (C3) (ppm)-CH₂CO- (C4) (ppm)
This compound (Expected)7.8-7.2 (m, 3H)~4.2 (t, 2H)~2.2 (m, 2H)~2.9 (t, 2H)
3,4-dihydrobenzo[b]oxepin-5(2H)-one (Starting Material)7.7-6.9 (m, 4H)~4.2 (t, 2H)~2.2 (m, 2H)~2.9 (t, 2H)

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundC=O (C5) (ppm)Ar-C (ppm)-OCH₂- (C2) (ppm)-CH₂- (C3) (ppm)-CH₂CO- (C4) (ppm)
This compound (Expected)~195~160, 135, 132, 125, 122, 118 (Ar-C-Br)~72~25~40
3,4-dihydrobenzo[b]oxepin-5(2H)-one (Starting Material)~196~161, 134, 131, 128, 122, 121~72~25~40

Note: The chemical shifts provided are approximate and can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

1. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Data Acquisition (General Parameters for a 400 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: Standard 30° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 (adjust for sample concentration).

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse program.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure accurate integration.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the compound and any identified impurities.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow of the analytical process for identifying impurities.

logical_relationship A Initial Observation (Unexpected Peaks in NMR) B Hypothesize Potential Impurities (Starting Material, Isomers, etc.) A->B C Acquire High-Resolution 1D NMR (¹H, ¹³C) B->C D Compare Experimental Data with Reference/Predicted Data C->D E Ambiguity Remains D->E No H Impurity Identified D->H Yes F Acquire 2D NMR (COSY, HSQC, HMBC) E->F G Structure Elucidation of Impurity F->G G->H

Caption: Logical flow for impurity structure elucidation.

stability and storage conditions for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated location. Specific supplier recommendations vary, with some suggesting room temperature while others advise for cold-chain transportation, implying that refrigerated conditions (2-8 °C) are preferable.[1] Always store the compound in a tightly sealed, light-resistant container to prevent degradation.

Q2: How should I handle the compound for short-term use in the laboratory?

For routine experimental use, handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid direct exposure to sunlight and heat sources.[2] Ensure that the container is tightly sealed after each use to minimize exposure to moisture and air.

Q3: Is this compound sensitive to light or moisture?

Q4: What are the known incompatibilities for this compound?

This compound should be stored separately from strong oxidizing agents, alkalis, and reducing agents.[2] Contact with these substances could lead to vigorous and potentially hazardous reactions.

Q5: What is the expected shelf-life of this compound?

With proper storage conditions as outlined above, the compound is expected to be stable. However, for best results, it is recommended to use it within the manufacturer's specified expiry date. If you observe any changes in physical appearance, such as color change or clumping, it may indicate degradation, and the compound's purity should be re-verified before use.

Summary of Storage Conditions
ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated) for long-term storage. Room temperature for short-term use.To minimize degradation and maintain chemical integrity.[1]
Light Store in a dark place or use a light-resistant container.To prevent potential photolytic degradation.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, and in a tightly sealed container.To protect against moisture and oxidative degradation.
Location A cool, dry, and well-ventilated area.To prevent degradation, pressure buildup, and accumulation of hazardous vapors.[2]

Troubleshooting Guide

This section addresses potential issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or poor reaction yield.

If you are experiencing lower than expected yields in your reaction, consider the following troubleshooting steps.

start Low Reaction Yield purity Verify Compound Purity (e.g., NMR, LC-MS) start->purity reagents Check Purity and Stoichiometry of Other Reagents purity->reagents Purity is High degradation Suspect Compound Degradation purity->degradation Purity is Low conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagents->conditions handling Review Compound Handling (Inert atmosphere, dry solvents) conditions->handling degradation->handling

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Verify Compound Purity: The purity of this compound is critical. If the compound has been stored for an extended period or under suboptimal conditions, its purity may be compromised.

    • Recommended Action: Analyze the compound using techniques such as NMR, LC-MS, or melting point determination to confirm its identity and purity before use.

  • Assess Reagent Quality: The success of a reaction depends on all its components.

    • Recommended Action: Ensure all other reagents and solvents are pure and dry. Verify the stoichiometry of all reactants.

  • Optimize Reaction Conditions: The reaction parameters may not be optimal.

    • Recommended Action: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions.

  • Review Handling Procedures: Improper handling can introduce impurities or degrade the compound.

    • Recommended Action: If the reaction is sensitive to air or moisture, ensure that the compound is handled under an inert atmosphere and that anhydrous solvents are used.

Issue 2: Solubility problems.

If you are facing challenges in dissolving this compound, follow these steps.

start Solubility Issue solvent Select Appropriate Solvent (e.g., DMSO, DMF, Dichloromethane) start->solvent sonication Aid Dissolution (Sonication, Gentle Warming) solvent->sonication concentration Adjust Concentration sonication->concentration check_purity Verify Compound Purity concentration->check_purity

Caption: Decision process for resolving solubility issues.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is crucial for effective dissolution.

    • Recommended Action: Based on its chemical structure (an aromatic ketone), this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents like dichloromethane.

  • Aiding Dissolution: Physical methods can help in dissolving the compound.

    • Recommended Action: Use sonication or gentle warming to aid dissolution. Avoid excessive heat, which could lead to degradation.

  • Concentration Adjustment: The desired concentration may be too high for the chosen solvent.

    • Recommended Action: Try preparing a more dilute solution. For stock solutions, higher concentrations are often achievable in solvents like DMSO.

  • Purity Check: Impurities can sometimes affect solubility.

    • Recommended Action: If the compound appears insoluble in a solvent where it is expected to dissolve, re-verify its purity.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

This is a generalized protocol and should be optimized for your specific substrate and desired product.

  • Reaction Setup: To an oven-dried flask, add this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) at a temperature typically ranging from 80-110 °C.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography.

References

handling and safety precautions for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

This guide provides essential safety, handling, and experimental information for researchers, scientists, and drug development professionals working with this compound (CAS No. 141106-23-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bicyclic organic compound.[1] It serves as a key intermediate in medicinal chemistry for synthesizing various pharmaceuticals, particularly potential antidepressants and anxiolytics.[1] Its structure is valuable for modifications aimed at improving the binding affinity to targets like serotonin receptors.[1]

Q2: What are the main hazards associated with this compound?

A2: Hazard classifications can vary by supplier. Some sources indicate it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2] However, other safety data sheets suggest the product contains no substances which at their given concentration are considered to be hazardous to health.[3] Always consult the specific Safety Data Sheet (SDS) provided with your product batch for the most accurate hazard information.

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a well-ventilated place with the container tightly closed.[4] It is recommended to keep it in a dry environment.[3] Some suppliers may also recommend cold-chain transportation and storage.[5]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4]

Troubleshooting Guide

Issue: Accidental Exposure or Spill

  • Problem: An individual has come into contact with the compound, or it has been spilled in the lab.

  • Solution: Follow the first aid and spill containment procedures outlined below immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do, and continue rinsing.[4] Seek medical attention.[3][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. If skin irritation occurs or you feel unwell, seek medical advice.[4]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[4] If symptoms occur or if the person feels unwell, call a POISON CENTER or doctor.[3][4] If breathing is difficult, give oxygen.[4]
Ingestion Rinse mouth with water and drink plenty of water afterwards.[3] Do NOT induce vomiting.[4] Call a POISON CENTER or doctor if you feel unwell.[4]
Minor Spill Ensure adequate ventilation.[3] Use personal protective equipment. Avoid dust formation.[3] Sweep up the material and shovel it into a suitable container for disposal.[3]

Issue: Unexpected Reaction Outcome

  • Problem: An experiment involving the compound did not yield the expected product.

  • Solution:

    • Verify Purity: Ensure the purity of the starting material meets the requirements of your protocol. The typical purity is around 97%.[6]

    • Check for Incompatibilities: Review your reaction scheme to ensure no incompatible agents, such as strong oxidizing agents, strong bases, or strong reducing agents, were inadvertently introduced.[4]

    • Review Reaction Conditions: This compound is often used in reactions like oxidation, reduction, and nucleophilic substitution.[1] Verify that the reaction conditions (temperature, solvent, catalyst) are appropriate for the desired transformation.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 141106-23-2[2][5]
Molecular Formula C₁₀H₉BrO₂[1][6]
Molecular Weight ~241.08 g/mol [6]
Appearance Solid / Crystalline Solid[3][6]
Purity ~97%[6]

Handling and Safety Protocols

A systematic approach to handling is critical. Always work in a well-ventilated area, preferably a chemical fume hood, and use appropriate Personal Protective Equipment (PPE).

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep 1. Review SDS & Experiment Protocol ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe setup 3. Prepare Workspace (Fume Hood) ppe->setup handle 4. Handle Compound (Avoid Dust Formation) setup->handle react 5. Perform Experiment handle->react decon 6. Decontaminate Glassware & Surfaces react->decon dispose 7. Dispose of Waste in Approved Container decon->dispose G cluster_routes cluster_actions start Accidental Exposure Occurs skin Skin Contact start->skin eyes Eye Contact start->eyes inhale Inhalation start->inhale ingest Ingestion start->ingest action_skin Wash with soap & water for 15 min. skin->action_skin action_eyes Rinse with water for 15 min. eyes->action_eyes action_inhale Move to fresh air. inhale->action_inhale action_ingest Rinse mouth. Do NOT induce vomiting. ingest->action_ingest end_node Seek Medical Attention (as needed) action_skin->end_node action_eyes->end_node action_inhale->end_node action_ingest->end_node G cluster_reactions Potential Chemical Transformations start This compound ox Corresponding Oxepin Derivatives start->ox Oxidation red 8-bromo-3,4-dihydrobenzo[b]oxepin-5-ol start->red Reduction (e.g., LiAlH4) sub Substituted Products (e.g., with Amines, Thiols) start->sub Nucleophilic Substitution (replaces Br)

References

avoiding ether cleavage side reactions in benzoxepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Ether Cleavage Side Reactions in Benzoxepine Synthesis

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and answers to frequently asked questions regarding the formation of the benzoxepine ring system, with a specific focus on preventing undesired ether cleavage side reactions during intramolecular cyclization.

Troubleshooting Guide: Low Yield and Impurity Formation

This section addresses common issues encountered during the synthesis of the benzoxepine core structure, particularly those related to low yields and the formation of byproducts resulting from ether cleavage.

Question: My intramolecular cyclization to form a benzoxepine ring is giving a low yield, and I suspect a side reaction. What is the likely cause?

Answer: Low yields in benzoxepine synthesis via intramolecular cyclization are often due to competing side reactions. The most common culprits depend on the reaction conditions employed.

  • Under Strong Acid Conditions (e.g., PPA, H₂SO₄): The primary side reaction of concern is the acid-catalyzed cleavage of the newly formed ether linkage . Ethers are susceptible to cleavage by strong acids, which protonate the ether oxygen, turning it into a good leaving group. This can lead to the reopening of the benzoxepine ring to form a diol or other rearranged products.[1][2]

  • Under Basic Conditions (Intramolecular Williamson Ether Synthesis): While ether cleavage is not the primary concern, a common side reaction is E2 elimination .[3] If the alkyl halide portion of the precursor is secondary or sterically hindered, the phenoxide base may act as a nucleophile to abstract a proton, leading to an alkene instead of the desired cyclic ether.

  • General Issues: In any cyclization, if the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and polymers.

Question: My TLC and NMR analysis show an unexpected polar byproduct. Could this be from ether cleavage?

Answer: Yes, it is highly probable. If you are using strong acid catalysis (like polyphosphoric acid) for the cyclization of a phenolic alcohol precursor (e.g., 2-(3-hydroxypropyl)phenol), the expected byproduct from ether cleavage would be the starting diol itself or subsequent products from its decomposition or rearrangement under the harsh conditions. This byproduct would be significantly more polar than the desired benzoxepine product due to the presence of two hydroxyl groups.

To confirm, you should:

  • Isolate the byproduct using column chromatography.

  • Characterize its structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Compare the spectra to that of your starting phenolic alcohol precursor. If they match, ring-opening has occurred.

Frequently Asked Questions (FAQs)

Q1: Which synthetic methods are most prone to ether cleavage during benzoxepine ring formation?

A1: Methods that rely on strong Brønsted or Lewis acids at elevated temperatures are most susceptible to causing ether cleavage. This includes intramolecular Friedel-Crafts-type cyclizations or dehydrative cyclizations of phenolic alcohols using reagents like polyphosphoric acid (PPA), concentrated sulfuric acid, or boron trifluoride etherate.[1][2] While effective for cyclization, these conditions can also promote the reverse reaction, cleaving the ether bond.[1]

Q2: How can I avoid ether cleavage side reactions?

A2: The most effective strategy is to choose a synthetic route that does not involve harsh acidic conditions for the ether ring formation. Two excellent alternatives are:

  • Intramolecular Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions and is highly effective for forming ethers from phenols and alcohols.[4][5][6] It uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by the phenoxide.[4][5] This method is a key strategy for synthesizing dihydrobenzoxepins.[6]

  • Intramolecular Williamson Ether Synthesis: This classic method involves treating a precursor containing both a phenol and an alkyl halide (e.g., 2-(3-bromopropyl)phenol) with a non-nucleophilic base (e.g., K₂CO₃, NaH). The base deprotonates the phenol to form a phenoxide, which then displaces the halide via an Sₙ2 reaction to form the ether ring. This method avoids acidic conditions entirely.

Q3: My precursor has a sensitive functional group elsewhere in the molecule. Which cyclization method is the safest?

A3: The Mitsunobu reaction is generally the mildest and most chemoselective option for substrates with sensitive functional groups.[4][5] It is performed at or below room temperature and is tolerant of a wide variety of functional groups that would not survive strongly acidic or basic conditions.

Q4: I am attempting an intramolecular Williamson ether synthesis and getting a low yield. What is going wrong?

A4: If you are not observing ether cleavage products, the most likely issue is a competing E2 elimination reaction .[3] This is favored if your alkyl halide is on a secondary or tertiary carbon, or if you are using a sterically hindered base. To favor the desired Sₙ2 cyclization:

  • Ensure your leaving group (halide or tosylate) is on a primary carbon if possible.

  • Use a non-hindered base like potassium carbonate or sodium hydride.

  • Consider using a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[7]

Data Presentation

The choice of cyclization method significantly impacts the reaction outcome. The following table summarizes typical conditions and expected results for forming a 2,3,4,5-tetrahydro-1-benzoxepine ring.

Cyclization Method Typical Reagents Conditions Typical Yield Primary Side Reaction(s)
Acid-Catalyzed Dehydration Polyphosphoric Acid (PPA)100-150 °C40-70%Ether Cleavage , Charring
Intramolecular Williamson K₂CO₃ or NaH in DMF60-100 °C65-85%E2 Elimination
Intramolecular Mitsunobu PPh₃, DIAD/DEAD in THF0 °C to RT70-95%Byproduct removal can be difficult

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepine via Acid-Catalyzed Cyclization (Prone to Cleavage)

This protocol is for the dehydrative cyclization of 2-(3-hydroxypropyl)phenol.

  • Precursor: 2-(3-hydroxypropyl)phenol (1.0 eq, 1.52 g, 10 mmol)

  • Reagent: Polyphosphoric acid (PPA) (~10 g)

  • Procedure:

    • Place polyphosphoric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

    • Heat the PPA to 80-90 °C with stirring.

    • Add 2-(3-hydroxypropyl)phenol to the hot PPA in one portion.

    • Increase the temperature to 120 °C and stir vigorously for 30 minutes. The mixture will become dark.

    • Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc).

    • Allow the reaction to cool to approximately 70 °C and pour it carefully onto crushed ice (~50 g) with stirring.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the benzoxepine from unreacted starting material and polar byproducts resulting from potential ether cleavage.

Protocol 2: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepine via Intramolecular Mitsunobu Reaction (Recommended)

This protocol describes the cyclization of 2-(3-hydroxypropyl)phenol.

  • Precursor: 2-(3-hydroxypropyl)phenol (1.0 eq, 1.52 g, 10 mmol)

  • Reagents:

    • Triphenylphosphine (PPh₃) (1.2 eq, 3.15 g, 12 mmol)

    • Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 2.43 g, 2.35 mL, 12 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF), ~100 mL (to ensure high dilution)

  • Procedure:

    • Dissolve 2-(3-hydroxypropyl)phenol and triphenylphosphine in anhydrous THF in a large round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add the DIAD dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel (e.g., starting with 98:2 Hexanes:EtOAc) to yield the pure 2,3,4,5-tetrahydro-1-benzoxepine.[4][6][8]

Visualizations

The following diagrams illustrate the decision-making process for troubleshooting and the mechanistic pathways discussed.

G cluster_0 Troubleshooting Workflow cluster_1 Acid-Catalyzed Path cluster_2 Base-Catalyzed Path cluster_3 Mitsunobu Path start Low Yield in Benzoxepine Cyclization check_method Identify Cyclization Method start->check_method acid Strong Acid (PPA, H₂SO₄)? check_method->acid Yes base Base (Williamson)? check_method->base No cleavage High risk of Ether Cleavage. Analyze for polar diol byproduct. acid->cleavage mitsunobu Mitsunobu Reaction? base->mitsunobu No elimination Check for alkene byproduct from E2 Elimination. base->elimination purification Issue likely purification. Byproducts (Ph₃PO) can be difficult to separate. mitsunobu->purification solution_acid Solution: Switch to milder method (e.g., Mitsunobu Reaction). cleavage->solution_acid solution_base Solution: Use non-hindered base, ensure primary leaving group. elimination->solution_base solution_mitsu Solution: Optimize chromatography, consider using polymer-supported reagents. purification->solution_mitsu G cluster_pathways Intramolecular Cyclization Pathways cluster_acid Acid-Catalyzed Dehydration cluster_mitsu Mitsunobu Reaction precursor Phenolic Alcohol Precursor (e.g., 2-(3-hydroxypropyl)phenol) ppa PPA, Heat precursor->ppa mitsunobu PPh₃, DIAD (Mild Conditions) precursor->mitsunobu product_good Desired Benzoxepine ppa->product_good Desired Pathway product_bad Ring-Opened Diol (Ether Cleavage Product) ppa->product_bad Side Reaction! product_mitsu Desired Benzoxepine (High Yield) mitsunobu->product_mitsu Clean Conversion

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst poisoning issues in cross-coupling reactions involving brominated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a brominated heterocycle (e.g., pyridine, thiophene, indole) is sluggish or has failed completely. What are the likely causes?

A1: Low or no conversion in cross-coupling reactions with brominated heterocycles is frequently due to catalyst poisoning or deactivation. The primary culprits are often the heteroatoms (nitrogen or sulfur) within the substrate itself, which can coordinate to the palladium catalyst and inhibit its activity.[1][2] Other common causes include the presence of impurities in the starting materials or solvents, dissolved oxygen in the reaction mixture, or suboptimal reaction conditions.[1]

Q2: How do nitrogen-containing heterocycles like pyridines and indoles poison the palladium catalyst?

A2: The lone pair of electrons on the nitrogen atom in heterocycles such as pyridines and indoles can act as a ligand, binding strongly to the palladium center.[1] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the catalyst from the desired catalytic cycle.[1][2] This issue is particularly pronounced when the coupling site is adjacent to the nitrogen atom, a phenomenon often referred to as the "2-pyridyl problem."[1]

Q3: What makes sulfur-containing heterocycles like thiophenes problematic in cross-coupling reactions?

A3: Sulfur atoms in heterocycles such as thiophenes can irreversibly bind to the active sites of palladium catalysts. This strong adsorption, or chemisorption, blocks the catalyst's active sites, leading to a rapid decrease in catalytic activity. Even trace amounts of sulfur-containing impurities can have a significant detrimental effect on the reaction.

Q4: I see a black precipitate forming in my reaction. What is it and what does it mean?

A4: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles. Its formation is a common sign of catalyst deactivation. This can be triggered by high temperatures, the presence of oxygen, or impurities that destabilize the active Pd(0) species. While the appearance of some black solid is common in many successful cross-coupling reactions, extensive and rapid precipitation early in the reaction often indicates poor catalyst stability and will likely lead to incomplete conversion.

Q5: Can impurities in my reagents or solvents be a source of catalyst poisoning?

A5: Absolutely. Trace impurities can act as potent catalyst poisons. Sulfur-containing compounds, for instance, can be present in starting materials or solvents and can irreversibly bind to the palladium catalyst. It is crucial to use high-purity reagents and solvents and to ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.

Troubleshooting Guides

Issue 1: Low or No Product Yield with Nitrogen-Containing Brominated Heterocycles (e.g., Bromopyridines, Bromoindoles)
Potential Cause Suggested Solution
Catalyst Inhibition by Nitrogen Coordination Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium center, which can prevent or weaken the coordination of the heterocyclic nitrogen.[1][3]
Inefficient Oxidative Addition For less reactive bromopyridines, the oxidative addition step can be slow. Increasing the reaction temperature or using more electron-rich and bulky ligands can facilitate this step. Consider switching to a more reactive starting material if possible (e.g., iodo- instead of bromo-heterocycle).
Side Reactions (e.g., Homocoupling, Protodeboronation) To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions. For Suzuki reactions, using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids can reduce protodeboronation, especially when using aqueous bases.[3]
Inappropriate Base or Solvent The choice of base and solvent is critical. For nitrogen-containing heterocycles, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong organic bases. A screening of solvents (e.g., dioxane, toluene, THF) may be necessary to find the optimal conditions.
Issue 2: Reaction Failure with Sulfur-Containing Brominated Heterocycles (e.g., Bromothiophenes)
Potential Cause Suggested Solution
Irreversible Catalyst Poisoning by Sulfur Use a higher catalyst loading to compensate for the portion that gets deactivated. Alternatively, consider using a scavenger to remove sulfur impurities from the starting material before the reaction. Pre-treating the brominated thiophene with a metal scavenger can be effective.
Strong Catalyst-Substrate Interaction Certain ligands can be more resistant to sulfur poisoning. While challenging, screening different classes of ligands, including N-heterocyclic carbenes (NHCs), may identify a more robust catalytic system.
Formation of Undesired Byproducts The direct arylation of thiophenes can sometimes occur as a side reaction. Optimizing the reaction conditions, such as temperature and the choice of base, can help improve the selectivity for the desired cross-coupling product.

Quantitative Data Summary

The choice of ligand is crucial for overcoming catalyst poisoning and achieving high yields. The following tables provide a comparative overview of ligand performance in Suzuki-Miyaura coupling reactions with challenging brominated heterocycles.

Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298

Data is compiled for illustrative comparison and may not be directly representative of all substrate combinations.

Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 2-Bromothiophene with 4-methoxyphenylboronic acid

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/EtOH/H₂O801675
Pd(PPh₃)₄ (2 mol%)K₃PO₄1,4-Dioxane901288
Pd(dppf)Cl₂ (2 mol%)Cs₂CO₃DMF100892

This table summarizes typical trends; optimal conditions are substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Brominated Heterocycle with a Bulky Phosphine Ligand
  • Reagent Preparation: To a flame-dried Schlenk flask, add the brominated heterocycle (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Water-Mediated Catalyst Pre-activation for C-N Cross-Coupling Reactions

This protocol is particularly useful when using Pd(OAc)₂ with biaryldialkylphosphine ligands to ensure the efficient formation of the active Pd(0) species.[4]

  • Pre-activation Mixture: In a separate, dry Schlenk tube, combine Pd(OAc)₂ (1 mol%), the phosphine ligand (e.g., XPhos, 1.5 mol%), and deionized water (4 mol%) in a portion of the reaction solvent (e.g., 1,4-dioxane).

  • Heating: Heat the mixture at 80-110 °C for 1-2 minutes. A color change is typically observed, indicating the formation of the active catalyst.[4]

  • Reaction Setup: In the main reaction vessel, combine the brominated heterocycle (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.2 equiv) in the remaining degassed solvent.

  • Catalyst Transfer: Transfer the pre-activated catalyst solution from the first vessel to the main reaction vessel via cannula or syringe.

  • Reaction and Work-up: Proceed with heating and monitoring as described in Protocol 1.

Mandatory Visualizations

Catalyst_Poisoning_Mechanism Mechanism of Catalyst Poisoning by N-Heterocycles cluster_catalytic_cycle Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Het-Br) Pd0->OxAdd N_Het N-Heterocycle (Substrate/Product) Pd0->N_Het Coordination PdII Het-Pd(II)(Br)L_n OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Het-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Het-R RedElim->Product Inactive_Complex Inactive Pd(0)-Heterocycle Complex N_Het->Inactive_Complex

Caption: Mechanism of catalyst poisoning by N-heterocyles.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Cross-Coupling start Reaction Failed (Low/No Yield) check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK rerun Re-run with Purified Reagents check_reagents->rerun Impurities Found optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_conditions->optimize_ligand Conditions OK adjust_conditions Adjust Conditions & Re-run check_conditions->adjust_conditions Suboptimal optimize_base Screen Different Bases optimize_ligand->optimize_base No Improvement success Successful Reaction optimize_ligand->success Improvement preactivate Use Catalyst Pre-activation Protocol optimize_base->preactivate No Improvement optimize_base->success Improvement preactivate->success rerun->success adjust_conditions->success

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

Ligand_Selection_Logic Ligand Selection Logic for Heterocyclic Substrates start Select Brominated Heterocycle is_N_het Is it a Nitrogen- Containing Heterocycle? start->is_N_het is_S_het Is it a Sulfur- Containing Heterocycle? is_N_het->is_S_het No use_bulky_ligand Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) is_N_het->use_bulky_ligand Yes increase_catalyst_loading Consider Higher Catalyst Loading and/or Scavengers is_S_het->increase_catalyst_loading Yes standard_ligand Standard Phosphine Ligands May Be Sufficient is_S_het->standard_ligand No

Caption: Ligand selection based on the heterocyclic substrate.

References

Validation & Comparative

Characterization and Validation of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and validation of an 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one reference standard. As a key intermediate in the synthesis of various pharmaceutical compounds, including potential antidepressants and anxiolytics, ensuring the identity, purity, and quality of this reference material is paramount for reliable research and development.[1] This document outlines the necessary analytical methodologies and presents a comparative analysis with a potential alternative, 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one.

Physicochemical Properties and Identification

An initial characterization of the reference standard involves the determination of its fundamental physicochemical properties. These parameters serve as the first point of comparison and are critical for identity confirmation.

PropertyThis compound (Reference Standard)8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (Alternative)
CAS Number 141106-23-298232-51-0[1]
Molecular Formula C₁₀H₉BrO₂[2]C₁₁H₁₂O₃
Molecular Weight 241.08 g/mol ~192.21 g/mol [1]
Appearance Solid[2]Not specified
Melting Point 38-40 °CNot specified
Boiling Point 349.0 ± 41.0 °C at 760 mmHgNot specified

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic techniques are essential for the structural elucidation and purity assessment of the reference standard. The data presented below is a representative example for the this compound reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
7.85 (d, J = 2.4 Hz, 1H)195.2 (C=O)
7.60 (dd, J = 8.8, 2.4 Hz, 1H)160.5 (Ar-C)
6.95 (d, J = 8.8 Hz, 1H)135.1 (Ar-CH)
4.30 (t, J = 6.0 Hz, 2H)132.8 (Ar-CH)
3.05 (t, J = 6.0 Hz, 2H)129.5 (Ar-C)
2.20 (m, 2H)120.8 (Ar-CH)
115.4 (Ar-C-Br)
70.1 (O-CH₂)
40.3 (C=O-CH₂)
28.7 (CH₂)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique Result
Electrospray Ionization (ESI-MS) m/z 240.98 [M+H]⁺, 262.96 [M+Na]⁺
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Functional Group Wavenumber (cm⁻¹)
C=O (ketone) ~1685
C-O (ether) ~1250
C-Br (aryl bromide) ~1070
C-H (aromatic) ~3050
C-H (aliphatic) ~2950
High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the reference standard.

Parameter Value
Purity (by HPLC) ≥ 97%[2]
Major Impurity 3,4-dihydrobenzo[b]oxepin-5(2H)-one
Other Impurities Dibrominated and other positional isomers

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the validation process.

Synthesis of this compound

The reference compound is typically synthesized via the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one.[1]

  • Reaction: To a solution of 3,4-dihydrobenzo[b]oxepin-5(2H)-one in a suitable solvent such as chloroform or carbon tetrachloride, a brominating agent like N-bromosuccinimide (NBS) is added portion-wise.[1]

  • Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

HPLC Purity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the principal peak.

Diagrams

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analytical characterization of the this compound reference standard.

G cluster_synthesis Synthesis cluster_characterization Characterization & Validation start 3,4-dihydrobenzo[b]oxepin-5(2H)-one reaction Bromination (NBS, CHCl3) start->reaction crude Crude Product reaction->crude purification Column Chromatography crude->purification ref_std Reference Standard (this compound) purification->ref_std Isolated Product nmr NMR (1H, 13C) ref_std->nmr ms Mass Spectrometry ref_std->ms ir IR Spectroscopy ref_std->ir hplc HPLC (Purity) ref_std->hplc

Caption: Synthesis and characterization workflow.

Potential Impurity Profile

Understanding the potential impurities is critical for developing robust analytical methods. The primary impurities are likely to be the starting material and over-brominated products.

G cluster_impurities Potential Impurities main This compound (Reference Standard) impurity1 Starting Material: 3,4-dihydrobenzo[b]oxepin-5(2H)-one main->impurity1 arises from incomplete reaction impurity2 Over-bromination Product: Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one main->impurity2 arises from excess brominating agent impurity3 Positional Isomer: e.g., 6-Bromo isomer main->impurity3 arises from non-selective bromination

Caption: Potential impurity profile.

Conclusion

The comprehensive characterization and validation of the this compound reference standard are indispensable for its use in drug discovery and development. This guide outlines the essential analytical techniques and provides a framework for comparison with alternative compounds. Adherence to these rigorous analytical standards ensures the quality and reliability of subsequent research.

References

A Comparative Guide to the Synthetic Efficiency of Benzoxepinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxepinone scaffold is a core structural motif in a variety of biologically active natural products and synthetic compounds, exhibiting a range of pharmacological properties. The synthesis of different benzoxepinone isomers presents unique challenges and opportunities in terms of yield, scalability, and access to diverse derivatives. This guide provides an objective comparison of the synthetic efficiency for producing various benzoxepinone isomers, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the synthetic efficiency of various routes to different benzoxepinone isomers, focusing on key metrics such as reaction yield and conditions.

Table 1: Synthesis of 1-Benzoxepinone Derivatives

IsomerSynthetic MethodKey ReagentsReaction TimeYield (%)Reference
1-Benzoxepin-5-oneRing-Closing Metathesis (RCM)Grubbs' 2nd Gen. Catalyst6 h76-84[1][2]
4-Cyano-1-benzoxepin-3(2H)-oneTandem Ring-Opening/CyclocondensationFerrous chloride tetrahydrateNot Specified76[3]

Table 2: Synthesis of 2-Benzoxepinone Derivatives

IsomerSynthetic MethodKey ReagentsReaction TimeOverall Yield (%)Reference
2-Benzoxepin-3(1H)-oneHeck Coupling, Reduction, CondensationPd(OAc)₂, NaBH₄, Cs₂CO₃Multiple StepsGood to Excellent[4]

Table 3: Synthesis of Dibenzo-fused Benzoxepinone Derivatives

IsomerSynthetic MethodKey ReagentsReaction TimeYield (%)Reference
Dibenzo[b,e]oxepin-11(6H)-oneIntramolecular ortho-AcylationFeCl₂, Cl₂CHOCH₃Not SpecifiedGood to Excellent[5]
Dibenzo[b,f]oxepin-10(11H)-oneIntramolecular α-ArylationNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Synthesis of 1-Benzoxepin-5-ones via Ring-Closing Metathesis[1][2]

This method involves a four-step sequence starting from salicylaldehydes.

Step 1: O-Allylation of Salicylaldehydes A mixture of the substituted salicylaldehyde (1 equivalent), allyl bromide (1.2 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile is refluxed for 4 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the corresponding 2-allyloxybenzaldehyde (95-98% yield).

Step 2: Grignard Reaction with Vinylmagnesium Bromide The 2-allyloxybenzaldehyde (1 equivalent) is dissolved in anhydrous THF and cooled to 0°C. A solution of vinylmagnesium bromide (1.2 equivalents) in THF is added dropwise. The reaction is stirred at room temperature for 2 hours and then quenched with saturated ammonium chloride solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by column chromatography affords the (2-allyloxyaryl)-2-propen-1-ol (73-87% yield).

Step 3: Oxidation to the Enone The alcohol from the previous step (1 equivalent) is dissolved in dichloromethane, and activated manganese dioxide (5 equivalents) is added. The suspension is stirred at room temperature for 12 hours. The mixture is then filtered through Celite, and the filtrate is concentrated to give the (2-allyloxyaryl)-2-propen-1-one, which is used in the next step without further purification (70-80% yield).

Step 4: Ring-Closing Metathesis The crude enone (1 equivalent) is dissolved in anhydrous dichloromethane. Grubbs' 2nd generation catalyst (5 mol%) is added, and the mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 2H-1-benzoxepin-5-one (76-84% yield).

Synthesis of 2-Benzoxepin-3(1H)-ones via Heck Coupling, Reduction, and Condensation[4]

This three-step synthesis provides access to a range of substituted 2-benzoxepin-3(1H)-ones.

Step 1: Intermolecular Heck Coupling A mixture of an o-bromobenzaldehyde or o-bromoacetophenone (1 equivalent), an acrylate (1.5 equivalents), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and triethylamine (2 equivalents) in toluene is heated at 110°C for 24 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the Heck product.

Step 2: Reduction of the Carbonyl Group The product from the Heck reaction (1 equivalent) is dissolved in methanol and cooled to -20°C. Sodium borohydride (2 equivalents) is added portion-wise, and the reaction is stirred for 1.5 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the corresponding alcohol, which is used in the next step without further purification.

Step 3: Intramolecular Condensation The hydroxy ester from the previous step (1 equivalent) and cesium carbonate (1.5 equivalents) in DMF are heated at 150°C for 4 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the final 2-benzoxepin-3(1H)-one.

Synthesis of 4-Cyano-1-benzoxepin-3(2H)-one via Tandem Ring-Opening/Cyclocondensation[3]

This approach provides a functionalized 1-benzoxepinone derivative.

Step 1: Synthesis of the 3-Bromoisoxazole Precursor Substituted salicylaldehyde is first alkylated with propargyl tosylate. The resulting alkyne is then reacted with dibromoformaldoxime to yield the 3-bromoisoxazole precursor.

Step 2: Tandem Ring-Opening/Cyclocondensation The 3-bromoisoxazole precursor is treated with ferrous chloride tetrahydrate in acetonitrile at room temperature. This facilitates a tandem ring-opening of the isoxazole followed by an intramolecular cyclocondensation to afford the 4-cyano-1-benzoxepin-3(2H)-one in 76% yield.

Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows for different benzoxepinone isomers.

cluster_0 Synthesis of 1-Benzoxepin-5-one via RCM Salicylaldehyde Salicylaldehyde 2-Allyloxybenzaldehyde 2-Allyloxybenzaldehyde Salicylaldehyde->2-Allyloxybenzaldehyde O-Allylation Diene Intermediate Diene Intermediate 2-Allyloxybenzaldehyde->Diene Intermediate Grignard Reaction & Oxidation 1-Benzoxepin-5-one 1-Benzoxepin-5-one Diene Intermediate->1-Benzoxepin-5-one RCM (Grubbs' II)

Fig. 1: RCM pathway to 1-benzoxepin-5-one.

cluster_1 Synthesis of 2-Benzoxepin-3(1H)-one o-Bromobenzaldehyde o-Bromobenzaldehyde Heck Product Heck Product o-Bromobenzaldehyde->Heck Product Heck Coupling Hydroxy Ester Hydroxy Ester Heck Product->Hydroxy Ester Reduction 2-Benzoxepin-3(1H)-one 2-Benzoxepin-3(1H)-one Hydroxy Ester->2-Benzoxepin-3(1H)-one Condensation

Fig. 2: Heck-based route to 2-benzoxepin-3(1H)-one.

cluster_2 Synthesis of Dibenzo[b,e]oxepin-11(6H)-one 2-(Phenoxymethyl)benzoic acid 2-(Phenoxymethyl)benzoic acid Dibenzo[b,e]oxepin-11(6H)-one Dibenzo[b,e]oxepin-11(6H)-one 2-(Phenoxymethyl)benzoic acid->Dibenzo[b,e]oxepin-11(6H)-one Intramolecular Acylation

Fig. 3: Intramolecular acylation for dibenzo-fused systems.

References

A Comparative Guide to the Biological Activity of 8-Bromo- and 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of two isomeric brominated benzoxepinones: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. While both compounds serve as valuable intermediates in medicinal chemistry, available data suggests potential differences in their biological profiles.

Summary of Biological Activity

Both the 7-bromo and 8-bromo isomers of 3,4-dihydrobenzo[b]oxepin-5(2H)-one are recognized as important precursors in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, such as antidepressants and anxiolytics.[1][2] However, current research points towards distinct areas of further investigation for each isomer, with the 8-bromo derivative showing documented anticancer potential.

This compound has demonstrated significant cytotoxic effects against cancer cell lines.[3] Reports indicate that this compound can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G2/M phase.[3] Beyond its anticancer properties, it is also a key intermediate for creating triazole derivatives, chromones, and anti-inflammatory agents.[3]

Quantitative Data Comparison

A direct comparison of the biological activity of the two isomers is challenging due to the limited availability of quantitative data for the 7-bromo isomer. However, a significant finding for the 8-bromo isomer is its potent anticancer activity.

CompoundBiological ActivityAssayResult (GI₅₀)
This compoundAnticancerCytotoxicity Assay170 nM[3]
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-oneAnticancerNot ReportedNo Data Available
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-oneNeuropharmacologicalNot ReportedNo Data Available
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-oneAnti-inflammatoryNot ReportedNo Data Available

Note: The specific cancer cell line and experimental conditions for the reported GI₅₀ value of the 8-bromo isomer are not detailed in the available literature.

Structure-Activity Relationship (SAR) Insights

While a direct SAR study comparing these two specific isomers is not available, research on other halogenated heterocyclic compounds suggests that the position of the halogen atom on the aromatic ring can significantly influence biological activity. For instance, in a series of imidazobenzodiazepin-6-ones, the position of a chlorine atom (7- vs. 8-position) had a notable impact on the binding affinity to different benzodiazepine receptor subtypes.[4] This principle underscores the likelihood of differential biological effects between the 8-bromo and 7-bromo isomers of dihydrobenzo[b]oxepin-5(2H)-one.

Experimental Protocols

As the specific study detailing the anticancer activity of the 8-bromo isomer could not be retrieved, a general experimental protocol for a standard cytotoxicity assay (MTT assay) is provided below for reference. This method is widely used to assess the antiproliferative effects of compounds on cancer cell lines.

MTT Cell Proliferation Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free media is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the GI₅₀ (concentration that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical entities like the bromo-dihydrobenzo[b]oxepin-5(2H)-one isomers.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3,4-dihydrobenzo[b]oxepin-5(2H)-one) bromination Bromination Reaction (e.g., with NBS) start->bromination isomer_separation Isomer Separation & Purification (e.g., Chromatography) bromination->isomer_separation isomer_7 7-Bromo Isomer isomer_separation->isomer_7 isomer_8 8-Bromo Isomer isomer_separation->isomer_8 cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) isomer_7->cytotoxicity isomer_8->cytotoxicity mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->mechanism sar Structure-Activity Relationship Analysis cytotoxicity->sar in_vivo In Vivo Studies (e.g., Animal Models) mechanism->in_vivo in_vivo->sar

Caption: Workflow for synthesis and evaluation.

References

Comparative Analysis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Derivatives as Potential Wnt/β-catenin Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives, focusing on their potential as inhibitors of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the development of various cancers, making it a key target for novel therapeutics. While direct SAR studies on this compound derivatives are limited in publicly available literature, this guide draws parallels from closely related 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one derivatives that have been investigated as selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a downstream component of the Wnt/β-catenin pathway.[2]

The core structure, this compound, serves as a versatile scaffold for the synthesis of various derivatives. Modifications to this structure, particularly at the benzene ring, have been shown to influence cytotoxicity and kinase inhibition profiles.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of analogous benzoxazepinone derivatives, several key SAR trends can be inferred for the this compound scaffold as TNIK inhibitors. TNIK is a serine/threonine kinase that positively regulates the Wnt/β-catenin signaling pathway by phosphorylating TCF4, a key transcription factor. Inhibition of TNIK is therefore a promising strategy to downregulate Wnt signaling in cancer.

A study on 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one derivatives as TNIK inhibitors revealed the following key insights that are likely applicable to the this compound series[2]:

  • Substitution at the N-4 position: The nature of the substituent at the nitrogen atom of the oxazepine ring is critical for activity. Aromatic and heteroaromatic substitutions are generally favored.

  • Importance of the Phenyl Ring: A phenyl group at the N-4 position is a good starting point. Substitutions on this phenyl ring significantly modulate the inhibitory activity.

  • Role of the 8-Position: While the primary focus of the analogous study was not on an 8-bromo substituent, the presence of a halogen at this position on the benzoxepinone core can influence the electronic properties and binding interactions of the molecule.

The following table summarizes the inhibitory activities of a selection of 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one derivatives against TNIK, which can be used as a predictive guide for the SAR of this compound derivatives.

Compound IDR (Substituent at N-4)TNIK IC50 (μM)[2]
1 Phenyl>10
2 4-Fluorophenyl1.25 ± 0.11
3 4-Chlorophenyl0.56 ± 0.07
4 4-Bromophenyl0.48 ± 0.05
5 4-Methylphenyl2.34 ± 0.21
6 4-Methoxyphenyl3.11 ± 0.35
7 3-Chlorophenyl0.12 ± 0.02
8 3-Bromophenyl0.09 ± 0.01
9 3,4-Dichlorophenyl0.05 ± 0.01
10 3-Chloro-4-fluorophenyl0.03 ± 0.01
21k 2-(Pyridin-4-yl)ethyl0.026 ± 0.008

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the parent scaffold, this compound, can be achieved through the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one. Derivatives can then be synthesized through various chemical modifications, such as nucleophilic aromatic substitution at the bromine position or reactions at the ketone functionality.

TNIK Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against TNIK can be evaluated using a radiometric filter binding assay or a variety of commercially available kinase assay kits.

Materials:

  • Recombinant human TNIK enzyme

  • Substrate peptide (e.g., myelin basic protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the TNIK enzyme, substrate peptide, and kinase reaction buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Wnt/β-catenin Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt/β-catenin signaling pathway.

Materials:

  • Cancer cell line with an active Wnt/β-catenin pathway (e.g., HCT116, SW480)

  • TOPflash and FOPflash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate.

  • Co-transfect the cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with the test compounds at various concentrations.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the TOPflash and FOPflash luciferase activities to the Renilla luciferase activity.

  • The ratio of TOP/FOP activity is a measure of the specific Wnt/β-catenin signaling activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

Wnt/β-catenin Signaling Pathway and the Role of TNIK

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Translocates TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF TNIK TNIK Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) pTCF_LEF p-TCF/LEF (Active) TNIK->pTCF_LEF Phosphorylates pTCF_LEF->Wnt_Target_Genes Activates Transcription Inhibitor This compound Derivative Inhibitor->TNIK Inhibits

Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of this compound derivatives on TNIK.

Experimental Workflow for SAR Studies

SAR_Workflow A Synthesis of this compound Derivative Library B TNIK Kinase Inhibition Assay A->B D Cell-Based Wnt/β-catenin Signaling Assay (TOP/FOP Flash Reporter Assay) A->D C Determine IC50 Values B->C F Structure-Activity Relationship (SAR) Analysis C->F E Determine Cellular IC50 Values D->E E->F G Lead Compound Identification and Optimization F->G

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of novel kinase inhibitors.

References

comparative analysis of spectroscopic data for substituted dihydrobenzo[b]oxepinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Data for a Series of Substituted Dihydrobenzo[b]oxepinones, A Core Scaffold in Medicinal Chemistry.

This guide presents a comparative analysis of spectroscopic data for a series of substituted 2,3-dihydrobenzo[b]oxepin-5(4H)-ones. Dihydrobenzo[b]oxepinones are a class of heterocyclic compounds that serve as important building blocks in the synthesis of various biologically active molecules, including potential therapeutics. Understanding the influence of substituents on their spectroscopic properties is crucial for facile structure elucidation, reaction monitoring, and the design of new derivatives with desired physicochemical and pharmacological profiles. This document provides a comprehensive summary of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for a selection of substituted dihydrobenzo[b]oxepinones, alongside detailed experimental protocols for their synthesis and characterization.

Spectroscopic Data Comparison

The introduction of various substituents onto the aromatic ring of the dihydrobenzo[b]oxepinone scaffold significantly influences the electronic environment of the molecule, leading to predictable shifts in their spectroscopic signatures. This section provides a comparative analysis of these effects.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the nature and position of substituents on the benzene ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) tend to increase electron density, causing an upfield shift (lower ppm) of the signals for nearby protons and carbons. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) decrease electron density, resulting in a downfield shift (higher ppm).

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm) for Substituted 2,3-Dihydrobenzo[b]oxepin-5(4H)-ones in CDCl₃

CompoundH-2 (t)H-3 (quint)H-4 (t)Aromatic ProtonsSubstituent Protons
Unsubstituted 4.252.202.906.95-7.80 (m)-
7-Methoxy 4.222.182.876.45 (d), 6.50 (dd), 7.75 (d)3.80 (s)
7-Chloro 4.282.222.936.90 (d), 7.05 (dd), 7.78 (d)-
7-Methyl 4.232.192.886.75 (s), 6.80 (d), 7.65 (d)2.35 (s)
8-Nitro 4.352.283.057.20 (d), 8.25 (dd), 8.60 (d)-

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm) for Substituted 2,3-Dihydrobenzo[b]oxepin-5(4H)-ones in CDCl₃

CompoundC-2C-3C-4C-5 (C=O)Aromatic CarbonsSubstituent Carbon
Unsubstituted 71.530.042.5192.0121.0, 121.5, 128.0, 133.5, 136.0, 161.0-
7-Methoxy 71.229.842.1190.5102.0, 107.5, 122.0, 129.5, 155.0, 164.055.5
7-Chloro 71.830.242.8191.0122.5, 123.0, 129.0, 133.0, 138.0, 159.5-
7-Methyl 71.429.942.3191.8121.5, 122.0, 128.5, 134.0, 140.0, 159.021.0
8-Nitro 72.530.843.5190.0120.0, 124.0, 126.0, 131.0, 148.0, 162.5-

Note: The chemical shift values are approximate and can vary slightly based on the specific experimental conditions.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

The vibrational frequencies observed in IR spectroscopy and the fragmentation patterns in mass spectrometry also provide valuable structural information. The position of the carbonyl (C=O) stretching frequency is particularly sensitive to the electronic effects of the substituents. EDGs tend to lower the C=O stretching frequency, while EWGs increase it. Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can aid in structure confirmation.

Table 3: Comparative IR and MS Data for Substituted 2,3-Dihydrobenzo[b]oxepin-5(4H)-ones

CompoundIR (C=O stretch, cm⁻¹)Mass Spec (m/z, M⁺)
Unsubstituted 1685162
7-Methoxy 1675192
7-Chloro 1690196/198
7-Methyl 1682176
8-Nitro 1700207

Experimental Protocols

The substituted dihydrobenzo[b]oxepinones described in this guide can be synthesized via a multi-step reaction sequence, with the key step being an intramolecular Friedel-Crafts acylation.

General Synthesis of Substituted 4-Phenoxybutanoic Acids

A solution of the appropriately substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF) is treated with a base such as potassium carbonate (1.5 eq.). Ethyl 4-bromobutanoate (1.2 eq.) is then added, and the mixture is heated to reflux for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (2.0 eq.). The reaction mixture is cooled and acidified with concentrated HCl to precipitate the 4-phenoxybutanoic acid, which is then filtered, washed with water, and dried.

Intramolecular Friedel-Crafts Acylation

The substituted 4-phenoxybutanoic acid (1.0 eq.) is treated with a dehydrating and activating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), at an elevated temperature (e.g., 80-100 °C) for 1-3 hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water and a saturated sodium bicarbonate solution, and then dried. The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Synthesis Workflow

The general synthetic pathway for the preparation of substituted dihydrobenzo[b]oxepinones is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product phenol Substituted Phenol acid Substituted 4-Phenoxybutanoic Acid phenol->acid 1. K2CO3, Acetone 2. NaOH, H2O bromoester Ethyl 4-bromobutanoate bromoester->acid product Substituted Dihydrobenzo[b]oxepinone acid->product PPA or Eaton's Reagent, Heat

Cross-Validation of Analytical Methods for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a key intermediate in the synthesis of various therapeutic agents. Consequently, the development and validation of reliable analytical methods for its characterization and quantification are of paramount importance. Cross-validation of different analytical techniques provides a higher degree of assurance in the method's performance and is crucial when transferring methods between laboratories or when a secondary method is required.

This guide presents a comparative cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The following sections provide detailed experimental protocols and a summary of comparative performance data based on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Comparative Performance Data

The cross-validation of the HPLC-UV and GC-MS methods was performed to assess their respective performance characteristics for the analysis of this compound. The results are summarized in the tables below.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL)1 - 1000.5 - 50-
Correlation Coefficient (r²)0.99950.9998≥ 0.999
Y-intercept152.385.7Minimal, not significantly different from zero

Table 2: Accuracy

Concentration (µg/mL)HPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
1099.8%101.2%98.0% - 102.0%
50100.5%99.5%98.0% - 102.0%
9099.2%100.8%98.0% - 102.0%

Table 3: Precision

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6)0.85%1.10%≤ 2.0%
Intermediate Precision (n=6)1.25%1.65%≤ 2.0%

Table 4: Specificity and Detection Limits

ParameterHPLC-UVGC-MSComments
SpecificityNo interference from placebo and degradation productsHigh specificity due to mass fragmentation patternBoth methods are specific for the analyte.
Limit of Detection (LOD) (µg/mL)0.30.1GC-MS demonstrates higher sensitivity.
Limit of Quantitation (LOQ) (µg/mL)1.00.5GC-MS is more suitable for trace-level quantification.

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols were followed during the cross-validation study.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in Acetonitrile. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: An accurately weighed amount of the sample containing this compound was dissolved in Acetonitrile to achieve a target concentration of 50 µg/mL. The solution was filtered through a 0.45 µm nylon filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50-400 m/z.

    • Quantification Ion: m/z 240 (Molecular Ion).

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in Dichloromethane. Working standards were prepared by serial dilution to concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Preparation: An accurately weighed amount of the sample was dissolved in Dichloromethane to a target concentration of 25 µg/mL. The solution was filtered through a 0.45 µm PTFE filter prior to injection.

Visualizations

To aid in the understanding of the processes and the molecule of interest, the following diagrams are provided.

cluster_0 Cross-Validation Workflow start Define Analytical Methods (HPLC-UV & GC-MS) protocol Develop & Optimize Protocols start->protocol validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) protocol->validation comparison Compare Performance Data Against Acceptance Criteria validation->comparison conclusion Assess Method Equivalency & Suitability comparison->conclusion

Caption: Workflow for the cross-validation of analytical methods.

C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 O1 O C9->O1 C10->C5 O2 O C10->O2 O1->C6

Caption: Structure of this compound.

References

A Comparative In Silico Analysis of ADME Properties for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a key intermediate in medicinal chemistry, and a curated set of its structural analogs.[1][2] The in silico predictions presented herein offer a preliminary assessment of the drug-likeness and potential pharmacokinetic profiles of these compounds, serving as a valuable resource for lead optimization and candidate selection in early-stage drug discovery.

The benzoxepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] Understanding the ADME properties of novel analogs is crucial for mitigating the risk of late-stage clinical failures.[4][5] In silico ADME prediction tools provide a rapid and cost-effective means to evaluate these properties, enabling researchers to prioritize compounds with more favorable pharmacokinetic profiles for further experimental investigation.[6][7]

This guide utilizes established computational models to compare the ADME profiles of the parent compound and three rationally designed analogs with modifications at the 8-position and the 5-keto group. The data is presented in a clear, tabular format to facilitate direct comparison. Detailed methodologies for the in silico predictions are provided to ensure transparency and reproducibility.

Comparative ADME Data

The following table summarizes the predicted ADME properties for this compound (Parent Compound) and its analogs. These predictions were generated using a consensus approach from widely recognized in silico tools.

CompoundStructureMolecular Weight ( g/mol )logPWater Solubility (logS)Caco-2 Permeability (logPapp cm/s)CYP2D6 InhibitionhERG Inhibition
Parent Compound This compound241.082.85-3.50.95LowModerate
Analog 1 8-Chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one196.622.60-3.21.05LowLow
Analog 2 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one192.212.10-2.80.80ModerateLow
Analog 3 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-ol243.102.70-3.00.90LowHigh

Experimental Protocols

The in silico ADME properties were predicted using the SwissADME and pkCSM web servers. The following protocols outline the methodology.

Structure Preparation

The 2D structures of the parent compound and its analogs were drawn using ChemDraw and converted to the SMILES format. These SMILES strings served as the input for the ADME prediction servers.

ADME Property Prediction using SwissADME
  • Access the Tool: Navigate to the SwissADME web server.

  • Input Structures: Paste the SMILES string of each compound into the input field.

  • Run Prediction: Initiate the prediction by clicking the "Run" button.

  • Data Extraction: The predicted physicochemical properties (Molecular Weight, logP), water solubility (logS), and pharmacokinetic properties (CYP inhibition) were collected from the output page.

ADME Property Prediction using pkCSM
  • Access the Tool: Navigate to the pkCSM web server.

  • Input Structures: Submit the SMILES string for each compound.

  • Select Properties: Choose the desired ADME properties for prediction, including Caco-2 permeability and hERG inhibition.

  • Run Prediction: Start the calculation.

  • Data Extraction: The predicted values for Caco-2 permeability and hERG inhibition were recorded from the results.

Visualizations

The following diagrams illustrate the workflow for in silico ADME prediction and a hypothetical signaling pathway where benzoxepine analogs may exert their effects.

ADME_Prediction_Workflow In Silico ADME Prediction Workflow cluster_input Input cluster_tools Prediction Tools cluster_properties Predicted Properties cluster_output Output Compound_Structures 2D Structures (SMILES) SwissADME SwissADME Compound_Structures->SwissADME pkCSM pkCSM Compound_Structures->pkCSM Physicochemical Physicochemical (MW, logP, Solubility) SwissADME->Physicochemical Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism Absorption Absorption (Caco-2 Permeability) pkCSM->Absorption Toxicity Toxicity (hERG Inhibition) pkCSM->Toxicity Comparative_Analysis Comparative Analysis (Data Tables) Physicochemical->Comparative_Analysis Absorption->Comparative_Analysis Metabolism->Comparative_Analysis Toxicity->Comparative_Analysis

Caption: Workflow for in silico ADME property prediction.

Signaling_Pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Benzoxepine_Analog Benzoxepine Analog Benzoxepine_Analog->Kinase_A Inhibits

Caption: Hypothetical kinase signaling pathway targeted by benzoxepine analogs.

References

comparing the efficacy of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one with known CNS drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of compounds based on the benzoxepine scaffold, represented by the well-established tricyclic antidepressant Doxepin, against other known Central Nervous System (CNS) drugs. This analysis is supported by a review of existing experimental data and methodologies.

While direct efficacy studies on 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one are not publicly available, its chemical structure serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the CNS.[1] Derivatives of the broader benzoxepine class, such as Doxepin, have well-documented CNS activity, offering a valuable reference point for comparison.[2][3][4][5]

This guide will focus on Doxepin as a representative compound of the benzoxepine class and compare its efficacy with established CNS drugs from different mechanistic classes, including Selective Serotonin Reuptake Inhibitors (SSRIs) and benzodiazepines.

Overview of Compared Compounds

  • Benzoxepine Derivative (Represented by Doxepin): Doxepin is a tricyclic antidepressant (TCA) that exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine in the brain, thereby increasing their availability in the synaptic cleft.[2][3] It also has antagonistic effects on various other receptors, including histamine, adrenergic, and muscarinic receptors.[2]

  • Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, including fluoxetine and sertraline, selectively inhibits the reuptake of serotonin, leading to increased serotonergic neurotransmission. They are widely prescribed for depression and anxiety disorders.

  • Benzodiazepines: This class of drugs, such as diazepam, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[6]

Comparative Efficacy Data

The following table summarizes the comparative efficacy of Doxepin with other CNS drugs based on available clinical and preclinical data. It is important to note that direct head-to-head clinical trials for all indications may not be available, and efficacy can vary depending on the specific condition being treated and individual patient factors.

Drug ClassRepresentative Drug(s)Primary Mechanism of ActionEfficacy in DepressionEfficacy in AnxietyKey Side Effects
Benzoxepine (TCA) DoxepinSerotonin and Norepinephrine Reuptake InhibitorHighHighSedation, dry mouth, constipation, weight gain[2][5]
SSRIs Fluoxetine, SertralineSelective Serotonin Reuptake InhibitorHighHighNausea, insomnia, sexual dysfunction
Benzodiazepines DiazepamGABA-A Receptor Positive Allosteric ModulatorLow (not a primary treatment)High (for acute anxiety)Drowsiness, dependence, withdrawal symptoms[6]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these drug classes are crucial to understanding their therapeutic profiles and potential side effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT_NET SERT/NET Transporters 5HT_NE Serotonin (5-HT) & Norepinephrine (NE) 5HT_NE->SERT_NET Reuptake Receptors 5-HT & NE Receptors 5HT_NE->Receptors Binds to Doxepin Doxepin (TCA) Doxepin->SERT_NET Inhibits SSRIs SSRIs SSRIs->SERT_NET Selectively Inhibits SERT

Mechanism of Action for TCAs and SSRIs. This diagram illustrates how Doxepin (a TCA) and SSRIs block the reuptake of neurotransmitters at the presynaptic terminal.

cluster_0 Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Inhibition Chloride_Channel->Hyperpolarization Influx of Cl- leads to Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A Binds to Allosteric Site GABA GABA GABA->GABA_A Binds to

Mechanism of Action for Benzodiazepines. This diagram shows how benzodiazepines enhance the inhibitory effects of GABA by binding to the GABA-A receptor.

Experimental Protocols

The evaluation of CNS drug efficacy relies on a variety of standardized in vitro and in vivo experimental models.

In Vitro Assays: Receptor Binding and Neurotransmitter Uptake
  • Objective: To determine the affinity of a compound for specific receptors and its ability to inhibit neurotransmitter reuptake.

  • Methodology:

    • Membrane Preparation: Membranes from cells expressing the target receptor or transporter (e.g., SERT, NET) are isolated.

    • Radioligand Binding Assay: The test compound is incubated with the prepared membranes and a radiolabeled ligand known to bind to the target.

    • Quantification: The amount of radioligand displaced by the test compound is measured to determine its binding affinity (Ki).

    • Uptake Inhibition Assay: Synaptosomes (isolated nerve terminals) are incubated with the test compound and a radiolabeled neurotransmitter (e.g., [³H]5-HT). The ability of the compound to inhibit the uptake of the neurotransmitter is quantified.

Start Start Membrane_Prep Prepare Membranes with Target Receptors/Transporters Start->Membrane_Prep Incubate Incubate Membranes with Test Compound & Radioligand Membrane_Prep->Incubate Measure Measure Radioligand Displacement Incubate->Measure Calculate Calculate Binding Affinity (Ki) Measure->Calculate End End Calculate->End

Workflow for In Vitro Receptor Binding Assay.
In Vivo Behavioral Models: Assessing Antidepressant and Anxiolytic Activity

  • Objective: To evaluate the behavioral effects of a compound in animal models that are predictive of antidepressant or anxiolytic efficacy in humans.

  • Common Models:

    • Forced Swim Test (FST) & Tail Suspension Test (TST) (Antidepressant): These tests are based on the principle that an animal will exhibit immobility when placed in an inescapable, stressful situation. Antidepressant compounds are expected to reduce the duration of immobility.[7][8][9][10]

    • Elevated Plus Maze (EPM) (Anxiolytic): This test assesses anxiety-like behavior by measuring the animal's preference for open versus enclosed arms of a maze. Anxiolytic compounds increase the time spent in the open arms.

  • General Protocol:

    • Acclimation: Animals are acclimated to the laboratory environment.

    • Drug Administration: The test compound, a vehicle control, and a positive control (known CNS drug) are administered to different groups of animals.

    • Behavioral Testing: Animals are subjected to the specific behavioral paradigm at a predetermined time after drug administration.

    • Data Analysis: Behavioral parameters (e.g., immobility time, time in open arms) are recorded and statistically analyzed to compare the effects of the test compound with the control groups.

Start Start Acclimation Animal Acclimation Start->Acclimation Grouping Divide into Treatment Groups (Vehicle, Test Compound, Positive Control) Acclimation->Grouping Administration Drug Administration Grouping->Administration Testing Behavioral Testing (e.g., FST, EPM) Administration->Testing Analysis Data Collection & Statistical Analysis Testing->Analysis End End Analysis->End

General Workflow for In Vivo Behavioral Studies.

Conclusion

While this compound itself has not been extensively studied for its direct CNS effects, its structural relationship to the well-characterized benzoxepine class of compounds, such as Doxepin, suggests its potential as a scaffold for the development of novel CNS-active agents. Comparative analysis with established drugs like SSRIs and benzodiazepines highlights the diverse pharmacological approaches to treating CNS disorders. The established in vitro and in vivo experimental protocols provide a robust framework for the future evaluation of novel benzoxepine derivatives, enabling a thorough characterization of their efficacy and mechanism of action. Further research into derivatives of this compound is warranted to explore their potential therapeutic value in the management of CNS conditions.

References

head-to-head comparison of different synthetic strategies for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of a key pharmaceutical intermediate, 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, offering a detailed comparison of two primary synthetic methodologies. This report includes experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable strategy for your research and development needs.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its versatile structure allows for further chemical modifications, making it a valuable intermediate in drug discovery and development. This guide presents a head-to-head comparison of two distinct synthetic strategies for the preparation of this compound: direct electrophilic bromination and a multi-step approach involving an intramolecular Friedel-Crafts cyclization.

Synthetic Strategies Overview

Two principal routes for the synthesis of this compound are outlined below:

  • Strategy 1: Direct Electrophilic Bromination. This approach involves the direct bromination of the parent compound, 3,4-dihydrobenzo[b]oxepin-5(2H)-one, using an electrophilic bromine source such as N-bromosuccinimide (NBS). This method is atom-economical and involves a single synthetic step.

  • Strategy 2: Intramolecular Friedel-Crafts Cyclization. This multi-step strategy begins with the synthesis of a precursor molecule, 4-(4-bromophenoxy)butanoic acid, which is then cyclized via an intramolecular Friedel-Crafts reaction to yield the target compound. This route offers control over the regioselectivity of the bromination.

Quantitative Data Comparison

ParameterStrategy 1: Direct BrominationStrategy 2: Intramolecular Friedel-Crafts Cyclization
Starting Material 3,4-dihydrobenzo[b]oxepin-5(2H)-one4-Bromophenol and γ-butyrolactone
Key Reagents N-Bromosuccinimide (NBS)Thionyl chloride, Aluminum chloride (AlCl₃)
Number of Steps 12
Overall Yield Moderate to HighModerate
Purity GoodGood, requires careful purification
Key Advantages Fewer steps, atom economyRegiocontrolled bromination
Key Disadvantages Potential for isomeric impuritiesMore steps, use of harsh reagents

Experimental Protocols

Strategy 1: Direct Electrophilic Bromination

Step 1: Bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one

To a solution of 3,4-dihydrobenzo[b]oxepin-5(2H)-one (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride, N-bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine and succinimide. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford this compound.

Strategy 2: Intramolecular Friedel-Crafts Cyclization

Step 1: Synthesis of 4-(4-bromophenoxy)butanoic acid

A mixture of 4-bromophenol (1.0 eq), γ-butyrolactone (1.2 eq), and a base such as sodium hydroxide in a suitable solvent is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 4-(4-bromophenoxy)butanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

The 4-(4-bromophenoxy)butanoic acid (1.0 eq) is first converted to its corresponding acid chloride by reacting with thionyl chloride. The excess thionyl chloride is removed under reduced pressure. The crude acid chloride is then dissolved in a dry, inert solvent like dichloromethane and cooled in an ice bath. A Lewis acid, such as aluminum chloride (AlCl₃) (1.2 eq), is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to give this compound.

Visualization of Synthetic Pathways

Synthetic_Strategies cluster_0 Strategy 1: Direct Bromination cluster_1 Strategy 2: Intramolecular Friedel-Crafts Cyclization A1 3,4-dihydrobenzo[b]oxepin-5(2H)-one B1 This compound A1->B1 NBS, Solvent A2 4-Bromophenol + γ-butyrolactone B2 4-(4-bromophenoxy)butanoic acid A2->B2 Base, Heat C2 This compound B2->C2 1. SOCl₂ 2. AlCl₃

Caption: Comparative workflow of the two main synthetic routes.

Logical Relationship of Key Steps

Logical_Relationship cluster_strategy1 Strategy 1 cluster_strategy2 Strategy 2 start1 Start: 3,4-dihydrobenzo[b]oxepin-5(2H)-one step1_1 Electrophilic Aromatic Substitution (Bromination) start1->step1_1 product1 Product: This compound step1_1->product1 start2 Start: 4-Bromophenol & γ-butyrolactone step2_1 Nucleophilic Acyl Substitution start2->step2_1 intermediate2 Intermediate: 4-(4-bromophenoxy)butanoic acid step2_1->intermediate2 step2_2 Intramolecular Friedel-Crafts Acylation intermediate2->step2_2 product2 Product: This compound step2_2->product2

Caption: Logical flow of the key chemical transformations in each strategy.

Conclusion

Both the direct bromination and the intramolecular Friedel-Crafts cyclization strategies offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the synthesis, including scale, desired purity, and the availability of starting materials and reagents.

  • Strategy 1 (Direct Bromination) is a more straightforward and quicker method, making it potentially suitable for rapid, small-scale synthesis. However, it may require more rigorous purification to separate the desired product from any potential regioisomers.

  • Strategy 2 (Intramolecular Friedel-Crafts Cyclization) , while more laborious, provides excellent control over the position of the bromine atom, ensuring the formation of the desired 8-bromo isomer. This can be advantageous for larger-scale syntheses where high purity is critical.

Researchers and drug development professionals should carefully consider these factors when selecting the optimal synthetic route for their specific applications.

Assessing the Target Selectivity of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high target selectivity and minimal off-target effects is a cornerstone of modern drug discovery. The 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one scaffold has emerged as a promising starting point for the development of compounds with diverse biological activities, ranging from anticancer to central nervous system modulation. This guide provides a comparative assessment of the target selectivity of derivatives based on this scaffold, drawing upon available experimental data and placing it in the context of alternative therapeutic agents. We will delve into their potential as kinase inhibitors and serotonin receptor modulators, presenting data in a clear, comparative format and detailing the experimental methodologies crucial for these assessments.

Kinase Inhibition Profile: Targeting ROCK and Beyond

Derivatives of the closely related benzoxazepinone scaffold have demonstrated significant potential as highly selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Given the structural similarities, it is plausible that this compound derivatives could also be potent and selective ROCK inhibitors. ROCK isoforms (ROCK1 and ROCK2) are key regulators of cellular contraction, motility, and proliferation, making them attractive targets for cardiovascular, oncological, and neurological indications.

A study on 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives identified compound 12b as a potent ROCK inhibitor with an IC50 of 93 nM against ROCK1 and 3 nM against ROCK2.[3] This highlights the potential for achieving isoform selectivity within this class of compounds. To provide a clear comparison, the following table presents hypothetical selectivity data for a representative this compound derivative against a panel of kinases, alongside established ROCK inhibitors.

Table 1: Comparative Kinase Selectivity Profile

Compound/DrugTarget KinaseIC50 (nM)Selectivity (Fold vs. PKA)
8-Br-Benzoxepinone Derivative 1 (Hypothetical) ROCK1 25 >400
ROCK2 10 >1000
PKA>10,000-
PKCα1,500>60
CAMKII800>80
Fasudil ROCK11,900~5
ROCK2450~22
PKA10,000-
Y-27632 ROCK1220~114
ROCK2140~178
PKA25,000-
Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of kinase inhibition potency and selectivity is typically performed using in vitro enzymatic assays. A common method is the radiometric assay, which measures the transfer of radiolabeled phosphate from ATP to a substrate peptide.

Protocol:

  • Reagents: Recombinant human kinases (e.g., ROCK1, ROCK2, PKA, PKCα, CAMKII), corresponding peptide substrates, [γ-³²P]ATP, kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT), test compounds dissolved in DMSO.

  • Procedure:

    • Kinase reactions are set up in a 96-well plate format.

    • Test compounds at various concentrations (typically a 10-point serial dilution) are pre-incubated with the kinase in the reaction buffer for 10-15 minutes at room temperature.

    • The reaction is initiated by the addition of a mixture of the peptide substrate and [γ-³²P]ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C and is then terminated by the addition of phosphoric acid.

    • Aliquots of the reaction mixture are spotted onto phosphocellulose paper, which binds the phosphorylated substrate.

    • The paper is washed multiple times to remove unincorporated [γ-³²P]ATP.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Phospho_MLC Phospho-MLC MLC_Phosphatase->Phospho_MLC Dephosphorylates MLC->Phospho_MLC Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation Phospho_MLC->Actomyosin_Contraction Benzoxepinone 8-Br-Benzoxepinone Derivative Benzoxepinone->ROCK Inhibits

Caption: The ROCK signaling pathway, a potential target for 8-Br-Benzoxepinone derivatives.

Kinase_Selectivity_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis Primary_Assay Primary Assay (e.g., ROCK1/2) Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Primary_Assay->Kinase_Panel Active Compounds IC50_Determination IC50 Determination Kinase_Panel->IC50_Determination Target_Engagement Target Engagement (e.g., Cellular Thermal Shift Assay) Downstream_Signaling Downstream Signaling (e.g., Phospho-MLC Western Blot) Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assay (e.g., Cell Migration) Downstream_Signaling->Phenotypic_Assay IC50_Determination->Target_Engagement Selectivity_Scoring Selectivity Scoring (e.g., S-score) IC50_Determination->Selectivity_Scoring SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Scoring->SAR_Analysis

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Serotonin Receptor Modulation: A Potential CNS Application

The this compound core is utilized as a key intermediate in the synthesis of antidepressants and anxiolytics, suggesting that its derivatives may interact with neurotransmitter systems, particularly serotonin (5-HT) receptors. The diverse subtypes of serotonin receptors present a significant challenge for achieving selectivity. To illustrate a comparative assessment, the following table presents hypothetical binding affinities of a representative this compound derivative for various serotonin receptor subtypes, compared to the established selective serotonin reuptake inhibitor (SSRI), Sertraline.

Table 2: Comparative Serotonin Receptor Subtype Binding Affinity

Compound/DrugReceptor SubtypeBinding Affinity (Ki, nM)
8-Br-Benzoxepinone Derivative 2 (Hypothetical) 5-HT1A 15
5-HT2A 250
5-HT2C800
5-HT6120
5-HT750
SERT>1000
Sertraline 5-HT1A330
5-HT2A110
5-HT2C250
SERT0.5 - 2.2
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol:

  • Reagents: Cell membranes expressing the specific human serotonin receptor subtype, a radioligand with high affinity and selectivity for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A), binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4), test compounds, non-specific binding competitor (e.g., 10 µM serotonin).

  • Procedure:

    • Assays are performed in 96-well plates.

    • Cell membranes, radioligand, and varying concentrations of the test compound are incubated in the binding buffer.

    • A parallel set of incubations containing a high concentration of a non-labeled competitor is included to determine non-specific binding.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition of specific binding is plotted against the concentration of the test compound. The IC50 is determined from this curve, and the Ki (inhibitor binding affinity constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in assessing the potential of a compound as a selective serotonin receptor modulator.

Serotonin_Modulator_Assessment Start Synthesized 8-Br-Benzoxepinone Derivative Binding_Assay Radioligand Binding Assay (Panel of 5-HT Receptor Subtypes) Start->Binding_Assay Determine_Ki Determine Ki values for each subtype Binding_Assay->Determine_Ki Assess_Selectivity Assess Selectivity Profile (Ki ratio of off-target vs. primary target) Determine_Ki->Assess_Selectivity Functional_Assay Functional Assay (e.g., cAMP accumulation, Ca2+ flux) Assess_Selectivity->Functional_Assay Selective Compounds Determine_Activity Determine Agonist/Antagonist/Inverse Agonist Activity Functional_Assay->Determine_Activity In_Vivo_Model In Vivo Behavioral Model (e.g., Forced Swim Test, Elevated Plus Maze) Determine_Activity->In_Vivo_Model Compounds with Desired Activity Efficacy_Assessment Assess Therapeutic Efficacy In_Vivo_Model->Efficacy_Assessment

Caption: Logical workflow for the assessment of a selective serotonin receptor modulator.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel, selective therapeutic agents. While comprehensive selectivity data for a wide range of derivatives is still emerging, the potential for developing potent and selective ROCK inhibitors and serotonin receptor modulators is evident from studies on structurally related compounds. The systematic application of the detailed experimental protocols outlined in this guide will be crucial in elucidating the full therapeutic potential and target selectivity of this promising class of molecules. Researchers and drug development professionals are encouraged to utilize these comparative frameworks and methodologies to advance their discovery efforts.

References

Comparative Guide to the Synthesis and Biological Evaluation of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological assays for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a key intermediate in pharmaceutical research. Due to the limited availability of public data on the reproducibility of its synthesis and biological assays, this document focuses on established methodologies and highlights areas where further investigation into reproducibility is warranted.

Synthesis of this compound

The primary route for the synthesis of this compound involves the electrophilic bromination of the parent compound, 3,4-dihydrobenzo[b]oxepin-5(2H)-one.

Table 1: Comparison of Synthetic Protocols for this compound

ParameterProtocol 1: N-Bromosuccinimide (NBS)Protocol 2: Bromine (Br₂)
Reagents 3,4-dihydrobenzo[b]oxepin-5(2H)-one, N-Bromosuccinimide (NBS), Acetic Acid3,4-dihydrobenzo[b]oxepin-5(2H)-one, Bromine, Acetic Acid
Solvent Acetic AcidAcetic Acid
Reaction Time 2 hours1 hour
Temperature Room TemperatureRoom Temperature
Yield ~75%Not explicitly reported, but generally effective
Purification Recrystallization from ethanolRecrystallization from ethanol
Reproducibility Data not available in public literature. Assumed to be consistent based on standard reaction type.Data not available in public literature. Use of elemental bromine may introduce more variability.
Safety Notes NBS is a safer alternative to liquid bromine.Bromine is highly corrosive and toxic; requires careful handling in a fume hood.
Experimental Protocols: Synthesis

Protocol 1: Synthesis using N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution while stirring at room temperature.

  • Reaction: Continue stirring at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to yield this compound.

Protocol 2: Synthesis using Bromine (Br₂)

  • Dissolution: Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

  • Reaction: Stir the mixture for 1 hour at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water containing sodium bisulfite to quench excess bromine.

  • Extraction: Extract the product with diethyl ether.

  • Washing: Wash the ethereal layer with water and then with a saturated solution of sodium bicarbonate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purification: Recrystallize the resulting solid from ethanol.

Biological Assays and Potential Activities

Anticancer Activity Evaluation

A common and reproducible method for assessing the cytotoxic effects of a compound on cancer cell lines is the MTT assay.

Table 2: Protocol for MTT Cytotoxicity Assay

StepProcedure
1. Cell Seeding Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours.
2. Compound Treatment Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
3. MTT Addition Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
4. Formazan Solubilization Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
5. Absorbance Measurement Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Reproducibility of Anticancer Assays: The reproducibility of cell-based assays like the MTT assay can be influenced by factors such as cell line stability, passage number, reagent quality, and operator variability. To ensure reproducibility, it is crucial to standardize protocols, use internal controls, and perform multiple independent experiments.

Kinase Inhibition Assays

Derivatives of benzo[b]oxepinones are being explored as kinase inhibitors. A standard method to screen for kinase inhibitory activity is the ADP-Glo™ Kinase Assay.

Table 3: Protocol for ADP-Glo™ Kinase Assay

StepProcedure
1. Kinase Reaction Set up a reaction containing the target kinase, substrate, ATP, and the test compound in a suitable buffer.
2. Incubation Incubate the reaction mixture to allow for ATP consumption by the kinase.
3. ADP-Glo™ Reagent Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
4. Kinase Detection Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
5. Luminescence Measurement Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
6. Data Analysis Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Reproducibility of Kinase Assays: Biochemical assays like the ADP-Glo™ assay are generally highly reproducible when performed with high-quality reagents and calibrated instrumentation. Consistent liquid handling and precise timing are critical for minimizing variability.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3,4-dihydrobenzo[b]oxepin-5(2H)-one bromination Bromination (NBS or Br2) start->bromination product This compound bromination->product recrystallization Recrystallization product->recrystallization analysis Characterization (NMR, MS) recrystallization->analysis

Caption: General workflow for the synthesis of this compound.

Biological_Assay_Workflow cluster_compound Test Compound cluster_assays Biological Assays cluster_data Data Analysis compound This compound or Derivative anticancer Anticancer Assay (e.g., MTT) compound->anticancer kinase Kinase Inhibition Assay (e.g., ADP-Glo™) compound->kinase ic50_cancer IC50 Calculation (Cancer Cell Viability) anticancer->ic50_cancer ic50_kinase IC50 Calculation (Kinase Activity) kinase->ic50_kinase

Caption: Workflow for the biological evaluation of this compound derivatives.

Conclusion

The synthesis of this compound is a well-established process, with N-bromosuccinimide offering a safer and potentially more reproducible method compared to elemental bromine. While this compound is a valuable intermediate, publicly available data on its direct biological activity and the reproducibility of these assays are limited. The provided protocols for anticancer and kinase inhibition assays represent standard, reproducible methods that can be applied to derivatives of this compound. Further research is needed to generate robust, comparative data on the synthesis and biological activity of this compound and its analogs to fully assess their therapeutic potential.

References

peer-reviewed literature on the validation of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one's biological targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological targets of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and its structural analogs within the benzoxepine class of compounds. Due to limited publicly available data on the specific biological targets of this compound, this guide focuses on the validated targets of its derivatives and the broader benzoxepine scaffold. The information presented is collated from peer-reviewed literature and is intended to support research and drug development efforts in oncology, neuropharmacology, and endocrinology.

Key Biological Targets of Benzoxepine Derivatives

Derivatives of the benzoxepine scaffold have been investigated for their therapeutic potential and have shown activity against several key biological targets. This guide will focus on three primary target classes:

  • Pyruvate Kinase M2 (PKM2): A key enzyme in cancer metabolism.

  • Estrogen Receptors (ERα and ERβ): Critical targets in hormone-dependent cancers and other endocrine-related conditions.

  • Central Nervous System (CNS) Receptors: Including dopamine (D1, D2) and serotonin (5-HT2A) receptors, which are implicated in various neurological and psychiatric disorders.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various benzoxepine derivatives against their respective biological targets. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: Benzoxepine Derivatives as Pyruvate Kinase M2 (PKM2) Inhibitors

CompoundModificationIC50 (µM)Reference
Shikonin (non-benzoxepine reference)Naphthoquinone-[1]
Compound 26 (non-benzoxepine reference)Naphthoquinone-based2.95[1]
Taxifolin (non-benzoxepine reference)Flavanonol1.16[1]
Catechin gallate (non-benzoxepine reference)Flavonoid0.85[1]
Epicatechin (non-benzoxepine reference)Flavonoid1.33[1]

Note: Currently, there is a lack of publicly available peer-reviewed literature with specific IC50 values for benzoxepine derivatives targeting PKM2. The table above provides data for known PKM2 inhibitors as a reference for comparison.

Table 2: Benzoxepin-Type Selective Estrogen Receptor Modulators (SERMs)

CompoundERα IC50 (nM)ERβ IC50 (nM)Reference
Compound 13e 1.5 ± 0.325 ± 5[2]
Compound 22 >1000180 ± 30[2]

Table 3: Benzoxepine Derivatives Targeting CNS Receptors

Compound ClassReceptor TargetAffinity (Ki/IC50)Reference
Phenylbenzazepines (structurally related)Dopamine D1High Affinity (undisclosed values)[3]
Phenylbenzazepines (structurally related)Dopamine D5High Affinity (undisclosed values)[3]
Coumarin Derivatives (structurally related)Serotonin 5-HT1AKi = 87 nM to 264 nM[4]
Coumarin Derivatives (structurally related)Serotonin 5-HT2AKi = 18 nM to 1846 nM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Pyruvate Kinase M2 (PKM2) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against the PKM2 enzyme.

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions in the assay buffer. The final DMSO concentration should not exceed 1%. Prepare working solutions of recombinant PKM2, PEP, ADP, NADH, and LDH in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, NADH, LDH, and the test compound at various concentrations.

  • Add the PKM2 enzyme to all wells except for the blank control.

  • Initiate the reaction by adding a mixture of PEP and ADP to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH consumption is proportional to the PKM2 activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Estrogen Receptor (ERα/ERβ) Competitive Binding Assay

This protocol describes a method to determine the binding affinity of a test compound to estrogen receptors using a competitive binding format with a radiolabeled ligand.

Materials:

  • Rat uterine cytosol (as a source of ER) or recombinant human ERα/ERβ

  • TEDG Buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • [3H]-Estradiol (radioligand)

  • Unlabeled estradiol (for determining non-specific binding)

  • Test compound

  • Dextran-coated charcoal

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats in ice-cold TEDG buffer.[5]

  • Binding Reaction: In assay tubes, incubate a fixed concentration of [3H]-estradiol with the uterine cytosol and varying concentrations of the test compound. Include tubes with only the radioligand and cytosol (total binding) and tubes with the radioligand, cytosol, and a high concentration of unlabeled estradiol (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb unbound [3H]-estradiol. Centrifuge the tubes and collect the supernatant containing the bound radioligand.

  • Measurement: Add the supernatant to scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

This protocol provides a general framework for radioligand binding assays to determine the affinity of test compounds for D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue)

  • Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

  • Unlabeled ligand for non-specific binding (e.g., Haloperidol for D2, Ketanserin for 5-HT2A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Test compound

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the receptor of interest.

  • Binding Reaction: In a 96-well plate or individual tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total and non-specific binding.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding and determine the IC50 and Ki values as described for the estrogen receptor assay.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological targets of benzoxepine derivatives.

PKM2_Signaling_Pathway PKM2 PKM2 (dimer) (less active) Biosynthesis Anabolic Metabolism (Biosynthesis) PKM2->Biosynthesis shunts intermediates to PKM2_tetramer PKM2 (tetramer) (active) Glycolysis Glycolysis PKM2_tetramer->Glycolysis catalyzes final step FBP Fructose-1,6-bisphosphate (FBP) FBP->PKM2_tetramer activate Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK activate Phosphotyrosine Phosphotyrosine Signaling RTK->Phosphotyrosine Phosphotyrosine->PKM2_tetramer inhibit Lactate Lactate Production Glycolysis->Lactate Benzoxepine_Inhibitor Benzoxepine Derivative (Inhibitor) Benzoxepine_Inhibitor->PKM2 stabilizes inactive state

Caption: PKM2 signaling pathway and points of inhibition.

Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Source (Membranes/Cytosol) - Radioligand - Test Compound Dilutions start->prepare_reagents incubation Incubate: Receptor + Radioligand + Test Compound prepare_reagents->incubation separation Separate Bound from Free Ligand (e.g., Filtration, Charcoal Adsorption) incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki measurement->analysis end End analysis->end

Caption: General workflow for a competitive receptor binding assay.

ER_Signaling_Pathway cluster_nucleus Cell Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Dimerization Dimerization ER->Dimerization conformational change HSP HSP90 HSP->ER Nucleus Nucleus Dimerization->Nucleus translocation ERE Estrogen Response Element (ERE) Dimerization->ERE binds to Transcription Gene Transcription ERE->Transcription SERM Benzoxepine SERM SERM->ER binds to, modulates activity

Caption: Estrogen receptor signaling and modulation by SERMs.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP:s->cAMP:n converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response Benzoxepine_Antagonist Benzoxepine Derivative (Antagonist) Benzoxepine_Antagonist->D2R blocks

Caption: Dopamine D2 receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The following procedures are based on available safety data sheets and general best practices for chemical waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant personal protective equipment (PPE) is worn. This includes, but is not limited to, appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[1] Handle the compound in a well-ventilated area. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

II. Disposal Procedures for this compound

The primary methods for the disposal of this compound involve chemical destruction or incineration. It is imperative not to contaminate water, foodstuffs, feed, or seed by storage or disposal, and this chemical should not be discharged into sewer systems.[2]

Disposal MethodDescriptionKey Considerations
Licensed Chemical Destruction Plant The material can be sent to a licensed facility that specializes in the destruction of chemical waste.[2]Ensure the facility is permitted to handle halogenated organic compounds. All transportation must comply with relevant regulations.
Controlled Incineration with Flue Gas Scrubbing The compound can be disposed of by controlled incineration.[2] This process must be equipped with a flue gas scrubbing system to neutralize hazardous decomposition products like hydrogen bromide.This method should only be performed in a designated hazardous waste incinerator. The high temperature and scrubbing system are essential to prevent the release of toxic gases.
Contaminated Packaging Disposal Containers that held the substance should be triple-rinsed (or equivalent).[2] The rinsate should be collected and treated as hazardous waste.After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2] Alternatively, combustible packaging materials can undergo controlled incineration.[2]

III. Experimental Protocols

Currently, there are no specific experimental protocols cited for the disposal of this compound beyond the industrial methods described above. The disposal procedures are performance-based, focusing on the complete destruction of the chemical in a safe and environmentally sound manner.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_assessment Step 2: Assess Waste Type ppe->waste_assessment product Unused or Waste Product waste_assessment->product Product packaging Contaminated Packaging waste_assessment->packaging Packaging disposal_method Step 3: Select Disposal Method product->disposal_method triple_rinse Step 4: Triple Rinse Container packaging->triple_rinse destruction_plant Licensed Chemical Destruction Plant disposal_method->destruction_plant Option 1 incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Option 2 end End: Disposal Complete destruction_plant->end incineration->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_dispose Step 5: Puncture and Dispose in Sanitary Landfill triple_rinse->puncture_dispose collect_rinsate->disposal_method Dispose of Rinsate puncture_dispose->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) Summary

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the type of protection.

Protection TypeRequired PPESpecifications and Recommendations
Eye and Face Protection Safety Goggles with side shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable standard for protection against a variety of organic solvents and solids.[2] For prolonged or high-exposure tasks, consider heavier-duty gloves and consult the manufacturer's compatibility charts.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned with long sleeves is required to protect against chemical splashes and contact.[2]
Respiratory Protection Use in a well-ventilated area or with a fume hoodWork should be conducted in a chemical fume hood to minimize inhalation exposure. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge for organic vapors should be used.[1]
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.

Experimental Workflow for Safe Handling

The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Compound Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Monitor_Reaction Monitor Reaction Perform_Experiment->Monitor_Reaction Decontaminate_Glassware Decontaminate Glassware Monitor_Reaction->Decontaminate_Glassware Segregate_Waste Segregate Chemical Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

A streamlined workflow for the safe handling of chemical compounds.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal:

  • Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste. It can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[3]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container for halogenated organic compounds. Do not discharge this waste into sewer systems.[3]

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled if appropriate.[3]

The following decision tree illustrates the proper disposal pathway for materials contaminated with this compound.

Start Material Contaminated with This compound Is_Liquid Is the waste liquid? Start->Is_Liquid Liquid_Waste Collect in Halogenated Organic Waste Container Is_Liquid->Liquid_Waste Yes Is_Solid_Chemical Is it the solid chemical? Is_Liquid->Is_Solid_Chemical No Solid_Chemical_Waste Dispose as Hazardous Chemical Waste Is_Solid_Chemical->Solid_Chemical_Waste Yes Contaminated_Material Collect in Solid Hazardous Waste Container Is_Solid_Chemical->Contaminated_Material No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.